Product packaging for 2-Hydroxyquinoline(Cat. No.:CAS No. 104534-80-7)

2-Hydroxyquinoline

Cat. No.: B3428878
CAS No.: 104534-80-7
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Description

Quinolin-2-ol is a monohydroxyquinoline carrying a hydroxy substituent at position 2. It is an intermediate metabolite produced duting the microbial degradation of quinoline. It has a role as a bacterial xenobiotic metabolite. It is a tautomer of a quinolin-2(1H)-one.
2-Hydroxyquinoline has been reported in Glycosmis pentaphylla, Houttuynia cordata, and Aconitum ferox with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B3428878 2-Hydroxyquinoline CAS No. 104534-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinolin-2-one
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InChI

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
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InChI Key

LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2
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Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID1058769
Record name 2(1H)-Quinolinone
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Molecular Weight

145.16 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Quinolinol
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CAS No.

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7
Record name 2-Hydroxyquinoline
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Foundational & Exploratory

2-Hydroxyquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 59-31-4

This technical guide provides an in-depth overview of 2-Hydroxyquinoline (also known as 2-quinolinol or carbostyril), a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and discusses its biological activities and applications.

Core Properties of this compound

This compound exists in tautomeric equilibrium with its keto form, 2(1H)-quinolinone. It is a stable compound under normal conditions and serves as a versatile intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 59-31-4[1][2][3]
Molecular Formula C₉H₇NO[1][3]
Molecular Weight 145.16 g/mol [1][2][4]
Appearance White to light purple or brownish powder; Light yellow crystalline solid[1][4]
Melting Point 198-199.5 °C[1]
Boiling Point 346.7 °C at 760 mmHg[1]
Solubility Soluble in alcohol, diethyl ether, and dilute HCl. Slightly soluble in water.[5]
Density 1.3±0.1 g/cm³[1]
Flash Point 167.2±20.4 °C[1]
Stability Stable under normal temperatures and pressures.[1]
Spectral Data
Spectral Data TypeKey InformationReference(s)
UV/Vis Spectroscopy In a study for simultaneous determination of quinoline and this compound, spectral measurements were taken at 289 nm (the isosbestic point), 326 nm, and 380 nm.[6][7]
Time-of-Flight Mass Spectrometry (TOFMS) The origins for the lactam and lactim forms are observed at 29,112 and 31,349 cm⁻¹, respectively.[8]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory work.

Synthesis of this compound Derivatives

Method 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a classic method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. The reaction proceeds via a Schiff base intermediate and requires high temperatures for the final cyclization step.[4][9]

  • Materials:

    • Aniline

    • β-ketoester (e.g., ethyl acetoacetate)

    • High-boiling point solvent (e.g., Dowtherm, diphenyl ether)

  • Procedure:

    • Condensation: React aniline with the β-ketoester at room temperature or with moderate heating. This kinetically favored reaction attacks the keto group, forming the β-aminoacrylate intermediate.

    • Cyclization: Heat the β-aminoacrylate intermediate in a high-boiling point solvent (e.g., Dowtherm) to approximately 250 °C. This high temperature facilitates the electrocyclic ring closing, which is the rate-determining step.[2]

    • Work-up: During the reaction, ethanol is formed and can be distilled off. After cooling, the solid product separates. It can be collected by filtration and washed with a suitable solvent like petroleum ether.

    • Purification: The crude product can be purified by recrystallization from boiling water, often with the use of decolorizing carbon to remove impurities.[2]

G cluster_start Step 1: Condensation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification Aniline Aniline Intermediate β-Aminoacrylate (Schiff Base) Aniline->Intermediate Reaction at Room Temp Ketoester β-Ketoester Ketoester->Intermediate Cyclization Heat to ~250°C in Dowtherm Intermediate->Cyclization Product_Crude Crude 4-Hydroxyquinoline Cyclization->Product_Crude Filtration Filtration & Washing Product_Crude->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product_Pure Pure 4-Hydroxyquinoline Recrystallization->Product_Pure

Caption: Workflow for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

Method 2: Synthesis from 2-Methylquinolines

Hydroxyquinolines can be synthesized via an acetic acid-catalyzed nucleophilic addition of 2-methylquinolines to aldehydes in an aqueous medium.[1]

  • Materials:

    • 2-Methylquinoline

    • Aldehyde (e.g., 2-aryloxy/alkoxybenzaldehyde)

    • Acetic Acid (HOAc)

    • Water

  • Procedure:

    • Combine 2-methylquinoline (0.3 mmol), the aldehyde (0.45 mmol), and acetic acid (20 mol-%) in water (1.5 mL) in a reaction vessel.[1]

    • Heat the reaction mixture at 100 °C for 24 hours.[1]

    • After the reaction is complete, isolate the product. The specific work-up procedure would depend on the physical properties of the resulting hydroxyquinoline derivative.

Analytical Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of this compound and its derivatives.

  • Instrumentation:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm ID, 10 µm)

  • Mobile Phase & Conditions:

    • A common mobile phase is a mixture of methanol and water (e.g., 75:25 v/v).[10]

    • For separating a mixture of quinolines, a gradient elution can be used, for example, starting with 95% 0.01 M acetate buffer (pH 5.0) and 5% acetonitrile, ramping to 10% buffer and 90% acetonitrile.[11]

    • Flow Rate: 1.5 mL/min[10]

    • Column Temperature: 40 °C[10]

    • Detection Wavelength: 220 nm or 254 nm[12]

    • Injection Volume: 20 µL[10]

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase across a desired concentration range (e.g., 0.025–0.15 mg/mL).[10]

    • Prepare the sample solution by dissolving the analyte in the mobile phase.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standards (0.025-0.15 mg/mL) Sample_Prep Prepare Sample Solution Equilibrate Equilibrate C18 Column (Methanol/Water) Inject_Std Inject Standards Equilibrate->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Sample Concentration Inject_Sample->Quantify Cal_Curve->Quantify

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Method 2: UV/Vis Spectroscopy

This method is suitable for the rapid determination of this compound, especially in process monitoring, such as biodegradation studies.[6][7]

  • Instrumentation:

    • UV/Vis Spectrophotometer

  • Procedure:

    • Turn on the instrument and allow the lamp to warm up for at least 15-30 minutes.

    • Prepare a blank solution (the solvent used to dissolve the sample).

    • Prepare standard solutions of this compound at known concentrations.

    • Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Zero the instrument using the blank solution in a cuvette.

    • Measure the absorbance of each standard solution at λmax to create a calibration curve.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

    • For simultaneous analysis with interfering substances like quinoline, a tri-wavelength method can be employed, measuring absorbance at an isosbestic point (289 nm) and two other wavelengths (e.g., 326 nm and 380 nm) to resolve the mixture components.[6][7]

Biological Activity and Applications

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The quinoline core is present in many pharmacologically active substances.[13]

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes.

  • Paraoxonase-1 (PON1) Inhibition: this compound is a well-characterized competitive inhibitor of PON1, an enzyme associated with high-density lipoproteins (HDL) that plays a role in protecting against atherosclerosis and organophosphate toxicity.[14][15][16] The IC₅₀ value for its inhibition of PON1 has been shown to match that of purified PON1, making it a useful reference compound in high-throughput screening assays.[16][17]

  • α-Glucosidase and α-Amylase Inhibition: Studies have demonstrated that this compound exhibits potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[18][19] This suggests its potential as a lead compound for the development of anti-diabetic agents that can help control postprandial hyperglycemia.[18][20]

cluster_pon1 PON1 Pathway cluster_glucosidase Carbohydrate Digestion HQ This compound PON1 Paraoxonase-1 (PON1) HQ->PON1 Inhibits AlphaGlucosidase α-Glucosidase HQ->AlphaGlucosidase Inhibits Organophosphates Organophosphates PON1->Organophosphates Detoxifies OxidizedLipids Oxidized Lipids PON1->OxidizedLipids Hydrolyzes Glucose Glucose AlphaGlucosidase->Glucose Digests Carbohydrates Complex Carbohydrates

Caption: Inhibitory action of this compound on key metabolic enzymes.

Applications in Drug Development and Synthesis
  • Pharmaceutical Intermediate: this compound is a critical building block in organic synthesis for creating more complex molecules with potential therapeutic value.[1] Its structure allows for various chemical modifications, enabling the development of diverse compound libraries for drug discovery.[15]

  • Anticancer Research: It has been used in the design of platinum(IV) complexes that act as photoactivated prodrugs, releasing cytotoxic Pt(II) species with potential anticancer activity.[21]

  • Agrochemicals: The compound serves as an intermediate in the production of certain pesticides, highlighting its role in modern agriculture.[15]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2][22]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety goggles). Use a dust mask or respirator if generating dust.[2]

  • Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[11]

This guide serves as a foundational resource for researchers working with this compound. For specific applications and advanced studies, consulting the primary literature cited is highly recommended.

References

A Technical Guide to the Synthesis of 2-Hydroxyquinolines from o-Aminophenols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 2-Hydroxyquinolines, existing in tautomeric equilibrium with 2-quinolones, are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis has been a subject of extensive research, with numerous methods developed for their construction. This technical guide provides an in-depth overview of the primary synthetic routes to 2-hydroxyquinolines starting from readily available o-aminophenols. Key methodologies, including the Friedländer condensation and Camps cyclization, are discussed in detail. The guide includes reaction mechanisms, quantitative data summaries, detailed experimental protocols, and workflow visualizations to serve as a comprehensive resource for professionals in the field of organic synthesis and drug development.

Core Synthetic Strategies

The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry. When targeting 2-hydroxyquinolines from o-aminophenols, the primary challenge lies in forming the pyridine ring fused to the aminophenol backbone. The most effective methods involve the condensation of the o-aminophenol with a suitable three-carbon synthon, followed by cyclization and dehydration.

Friedländer-Type Synthesis

The Friedländer synthesis is a classical and straightforward method for quinoline formation. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl).[1][2] In the context of o-aminophenols, a direct condensation with β-ketoesters or related compounds under acidic or basic catalysis can yield the desired 2-hydroxyquinoline derivatives. The reaction proceeds via an initial condensation to form an enamine or Schiff base, followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[3]

Camps Cyclization

The Camps cyclization provides an alternative route, typically proceeding in two distinct steps. First, the o-aminophenol is acylated to form an o-acylaminoacetophenone or a related amide. This intermediate is then subjected to an intramolecular cyclization reaction mediated by a base, such as sodium or potassium hydroxide.[4][5] The reaction mechanism involves the formation of an enolate which then attacks the aryl carbonyl group, leading to the formation of the heterocyclic ring.[6] The specific product, either a this compound or a 4-hydroxyquinoline, depends on the structure of the starting acylamino derivative and the reaction conditions.[4]

Related Methods: Skraup and Doebner-von Miller Reactions

While the Skraup and Doebner-von Miller reactions are powerful tools for quinoline synthesis, they traditionally start from anilines. The Skraup synthesis typically employs glycerol, an oxidizing agent, and sulfuric acid to produce the quinoline core.[7][8] The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[9][10] Adaptations of these methods using o-aminophenol as the starting material are plausible but often lead to mixtures of isomers or require specific modifications to favor the this compound product. For instance, the Skraup synthesis with o-aminophenol is a well-established industrial method for producing 8-hydroxyquinoline.[7][11]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, rendered in the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.

Mechanism of Friedländer-Type Synthesis

The reaction begins with an acid- or base-catalyzed condensation between the o-aminophenol and a β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.

G cluster_reactants reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node aminophenol o-Aminophenol cat1 + H⁺ or OH⁻ aminophenol->cat1 ketoester β-Ketoester ketoester->cat1 enamine Enamine Intermediate cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization cat2 - H₂O cyclized->cat2 product This compound cat1->enamine Condensation cat2->product Dehydration/ Aromatization cat3 - R'OH G reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node catalyst_node catalyst_node aminophenol o-Aminophenol base1 Base (e.g., Pyridine) aminophenol->base1 acyl_chloride Acyl Chloride/ Anhydride acyl_chloride->base1 amide N-(2-acetylphenyl)amide base2 Strong Base (e.g., OH⁻) amide->base2 enolate Enolate Intermediate cyclized Cyclized Alkoxide enolate->cyclized Intramolecular Aldol Addition h2o - H₂O cyclized->h2o product 2- or 4-Hydroxyquinoline base1->amide Acylation base2->enolate Enolate Formation h2o->product Dehydration G setup Reaction Setup Mix o-aminophenol, reactant, solvent, and catalyst in a flask. reaction Reaction Heat mixture under reflux with stirring for a specified time. setup->reaction workup Workup Cool reaction. Neutralize with acid/base. Precipitate product. reaction->workup isolation Isolation & Purification Filter the solid. Wash with solvent. Recrystallize or use column chromatography. workup->isolation analysis {Analysis | Characterize the product using techniques like NMR, MS, and melting point.} isolation->analysis

References

A Technical Guide to the Biological Activity of 2-Hydroxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 2-hydroxyquinoline and its derivatives. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways through which these compounds exert their effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, a heterocyclic aromatic organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry. These compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. Their versatile structure allows for a wide range of chemical modifications, leading to the development of potent and selective therapeutic agents. This guide delves into the significant biological activities reported for this class of compounds, providing quantitative data and procedural insights to facilitate further research and development.

Biological Activities

The diverse biological activities of this compound derivatives are summarized below, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Compound/DerivativeCell LineIC50 ValueReference
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)12.5–25 µg/mL[1]
8-hydroxy-2-quinolinecarbaldehydeT-47D (Breast)12.5–25 µg/mL[1]
8-hydroxy-2-quinolinecarbaldehydeHs578t (Breast)12.5–25 µg/mL[1]
8-hydroxy-2-quinolinecarbaldehydeSaoS2 (Osteosarcoma)12.5–25 µg/mL[1]
8-hydroxy-2-quinolinecarbaldehydeK562 (Leukemia)12.5–25 µg/mL[1]
8-hydroxy-2-quinolinecarbaldehydeSKHep1 (Liver)12.5–25 µg/mL[1]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25±0.034 µg/mL[1]
(E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazideHCT116 (Colorectal)0.329 µg/ml[2]
Nitro-substituted semicarbazidesU87 (Glioma)12.6 and 13.7 μg/mL[2]
1,8-quinolato-palladium(II) complexJurkat (T-cell leukemia)-[1]
Glycoconjugates of 8-hydroxyquinolineHela (Cervical)IC50: 30.98 mM[3]
Glycoconjugates of 8-hydroxyquinolineHCT 116 (Colorectal)IC50: 22.7 mM[3]
Glycoconjugates of 8-hydroxyquinolineMCF-7 (Breast)IC50: 4.12 mM[3]
o-chloro substituted 1,3,4-oxadiazole-triazole derivativeA-549 (Lung)IC50: 5.6 mM[3]
StyrylquinolinesHCT 116 p53+/+IC50: 4.60–25.00 mM[3]
StyrylquinolinesHCT 116 p53−/−IC50: 2.61–25.00 mM[3]
Antimicrobial Activity

A significant number of this compound derivatives exhibit potent activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Compound/DerivativeMicroorganismMIC ValueReference
Quinoline derivativesBacillus cereus3.12 - 50 µg/mL[4]
Quinoline derivativesStaphylococcus aureus3.12 - 50 µg/mL[4]
Quinoline derivativesPseudomonas aeruginosa3.12 - 50 µg/mL[4]
Quinoline derivativesEscherichia coli3.12 - 50 µg/mL[4]
Quinoline derivative 6A. flavus, A. niger, F. oxysporum, C. albicansPotentially active[4]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2 µg/mL (5 µM)[5]
Quinoline-based hydroxyimidazolium hybrid 7hStaphylococcus aureus20 µg/mL (47 µM)[5]
Quinoline-based hydroxyimidazolium hybrid 7bKlebsiella pneumoniae50 µg/mL (full inhibition)[5]
Quinoline-based hydroxyimidazolium hybrids 7a, 7bMycobacterium tuberculosis H37Rv20 and 10 µg/mL[5]
Quinoline-based hydroxyimidazolium hybrids 7c, 7dCryptococcus neoformans15.6 µg/mL[5]
Quinolinequinones (QQ1, QQ5, QQ6)Staphylococcus aureus1.22 µg/mL[6]
Quinolinequinones (QQ2, QQ3)Staphylococcus aureus2.44 µg/mL[6]
Quinolinequinone (QQ6)Enterococcus faecalis4.88 µg/mL[6]
Quinolinequinones (QQ7, QQ8)Candida albicans4.88 µg/mL[6]
Anti-inflammatory Activity

Several this compound derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Compound/DerivativeAssayIC50 Value/InhibitionReference
Sulfonamide derivative 47ROS inhibition2.9 ± 0.5 μg/mL[7]
Sulfonamide derivative 36ROS inhibition3.2 ± 0.2 μg/mL[7]
Sulfonamide derivative 24ROS inhibition6.7 ± 0.3 μg/mL[7]
3gXylene-induced ear edema63.19% inhibition[8]
6dXylene-induced ear edema68.28% inhibition[8]
6dLPS-stimulated RAW264.7 (TNF-α, IL-6)Dose-dependent inhibition[8]
Herbacetin glycoside 7DPPH radical scavenging19.49 ± 0.21 μM[9]
Herbacetin glycoside 8DPPH radical scavenging27.77 ± 0.61 μM[9]
Herbacetin glycoside 8NBT superoxide scavenging9.92 ± 0.77 μM[9]
Compound 6 from R. sachalinensisNO production in RAW 264.721.34 ± 2.52 μM[9]
Antidiabetic Activity (α-Glucosidase Inhibition)

Certain this compound derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory activity suggests their potential as therapeutic agents for managing type 2 diabetes.

Compound/DerivativeEnzymeIC50 ValueReference
This compoundα-Glucosidase64.4 µg/mL[7]
This compoundα-Amylase130.5 µg/mL[7]
4-hydroxyquinolinone-hydrazones (6a–o)α-Glucosidase93.5 ± 0.6 to 575.6 ± 0.4 µM[7]
Quinoline–oxadiazole Schiff baseα-Glucosidase2.60 to 102.12 μM[7]
Dihydropyrano[3,2-c]quinoline 6eYeast α-glucosidase10.3 ± 0.3 µM
Dihydropyrano[3,2-c]quinoline 6dYeast α-glucosidase15.7 ± 0.5 µM
Quinoline-bearing triazole analogsα-Amylase0.80 ± 0.05 µM to 40.20 ± 0.70 µM
Quinoline-bearing triazole analogsα-Glucosidase1.20 ± 0.10 µM to 43.30 ± 0.80 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/mL and incubate overnight at 37°C in a 5% CO₂ atmosphere.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Production in RAW264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Plate RAW264.7 cells at a density of 1.5 x 10⁵ cells/well in 24-well plates and allow them to adhere overnight.[11]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.[11][12]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[11][12]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value if applicable.

Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the α-glucosidase enzyme.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 7.0)

  • This compound derivatives

  • Acarbose (as a positive control)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, the α-glucosidase enzyme solution, and various concentrations of the this compound derivative or acarbose.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 405 nm for a defined period (e.g., 30 minutes) at 37°C. The absorbance is due to the formation of p-nitrophenol upon hydrolysis of pNPG by the enzyme.[13]

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.

Signaling Pathways

This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain fluoroquinolone derivatives have been shown to inactivate MAPKs such as ERK1/2 and p38.[14]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos, Elk-1) ERK->Transcription_Factors p38 p38 JNK JNK Quinoline_Derivative This compound Derivative Quinoline_Derivative->ERK Inhibition Quinoline_Derivative->p38 Inhibition Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression

Figure 1: MAPK signaling pathway modulation. (Within 100 characters)
NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Some quinoline derivatives have been found to inhibit the canonical NF-κB pathway, potentially by interfering with the DNA-binding activity of the p65 subunit.[14]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Inhibition p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation Quinoline_Derivative This compound Derivative Quinoline_Derivative->p65_p50_n Inhibits DNA Binding DNA DNA (κB site) p65_p50_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Figure 2: NF-κB signaling pathway inhibition. (Within 100 characters)

Conclusion

This compound and its derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. The data and protocols presented in this guide highlight the promising anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties of this chemical class. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop novel and effective therapeutic agents for a variety of diseases. The provided experimental methodologies and signaling pathway diagrams are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to 2-Hydroxyquinoline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a molecule of significant interest in various scientific domains, including medicinal chemistry, agrochemical synthesis, and analytical chemistry. This technical guide provides a comprehensive overview of its structure, chemical properties, synthesis, and spectroscopic characterization. The document details its tautomeric nature, physicochemical parameters, and reactivity, offering valuable insights for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

This compound (CAS 59-31-4), also known as carbostyril or 2(1H)-quinolone, is a quinoline derivative with a hydroxyl group at the C2 position.[1] Its versatile chemical structure serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides.[2][3] Recent studies have highlighted its potential as an anti-diabetic agent due to its inhibitory effects on enzymes like alpha-glucosidase and alpha-amylase.[3] This guide aims to provide a detailed technical resource on the fundamental aspects of this compound.

Molecular Structure and Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the enol (lactim) form, this compound, and the keto (lactam) form, 2(1H)-quinolone.[1] This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and biological activity. The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH. In the solid state and in non-polar solvents, the lactam form is generally predominant.

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for understanding its behavior in different chemical and biological systems.

Table 1: General Properties
PropertyValueReference
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 59-31-4[1]
Appearance Light yellow crystalline solid[1]
Melting Point 198-199 °C
Table 2: Solubility Data
SolventSolubilityReference
Water 2.45 mg/mL (predicted)[4]
Water Slightly soluble (1 g/950mL)
Alcohol Soluble
Diethyl Ether Soluble
Dilute HCl Soluble
Table 3: Acidity and Basicity
PropertyValueReference
pKa (Strongest Acidic) 13.95 (predicted)[4]
pKa (Strongest Basic) -2.2 (predicted)[4]

Synthesis of this compound

One common method for the synthesis of substituted 2-hydroxyquinolines is the reaction of 2-aminobenzophenones with N,N-dimethylacetamide (DMA) in the presence of a strong base like potassium hydroxide.[5]

Experimental Protocol: Synthesis from 2-Aminobenzophenone

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

  • 2-Aminobenzophenone

  • N,N-Dimethylacetamide (DMA)

  • Potassium Hydroxide (powdered, freshly melted)

  • Ethanol

  • Water

  • Hexane

  • Ether

Procedure:

  • In a tightly closed conic flask, mix 2-aminobenzophenone, an excess of DMA, and powdered, freshly melted potassium hydroxide in a molar ratio of 1:4:8.[5]

  • Allow the reaction mixture to stand at room temperature for approximately 24 hours.[5]

  • Add approximately 150 cm³ of water to the reaction mixture.

  • Filter the resulting precipitate.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture (2:1).

  • Wash the separated crystals with a hexane-ether mixture (1:1).[5]

  • Dry the purified crystals. The anticipated yield is typically in the range of 40-60%.[5]

SynthesisWorkflow start Start reactants Mix 2-Aminobenzophenone, DMA, and KOH (1:4:8) start->reactants reaction React at Room Temperature for 24 hours reactants->reaction quench Quench with Water reaction->quench filter1 Filter Precipitate quench->filter1 recrystallize Recrystallize from Ethanol/Water filter1->recrystallize wash Wash with Hexane/Ether recrystallize->wash dry Dry the Product wash->dry product This compound dry->product

Figure 2: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of its two tautomeric forms and the presence of both nucleophilic and electrophilic centers.

  • Nucleophilic Character: The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group (in the enol form) can act as nucleophiles. The aromatic rings can also undergo electrophilic substitution, although the reactivity is influenced by the electron-donating or -withdrawing nature of the substituents.

  • Electrophilic Character: The carbonyl carbon in the lactam form is susceptible to nucleophilic attack.

Reactions can be directed to either the nitrogen or the oxygen atom, depending on the reaction conditions and the nature of the electrophile. This differential reactivity allows for the synthesis of a wide range of N- and O-substituted derivatives.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data Summary
TechniqueKey Features and Wavelengths/ShiftsReference
UV-Vis Spectroscopy Isosbestic point at 289 nm (in studies with quinoline). Absorption maxima are pH-dependent due to tautomerism and protonation states.[6]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (lactam), O-H stretching (lactim), C=O stretching (lactam), and C=C/C=N stretching of the aromatic rings.[1]
¹H NMR Spectroscopy Chemical shifts are dependent on the tautomeric form. Aromatic protons typically appear in the range of 6.0-8.0 ppm. The N-H proton of the lactam form is also observable.[7][8]
¹³C NMR Spectroscopy The carbonyl carbon of the lactam form gives a characteristic signal in the downfield region. Aromatic carbons resonate in the typical range for quinoline derivatives.[9][10]

Applications in Drug Development and Research

This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including:

  • Anticancer Activity: Platinum(IV) complexes of this compound derivatives have shown promise as photoactivated anticancer agents.

  • Anti-diabetic Potential: It has been identified as an inhibitor of α-glucosidase and α-amylase, suggesting its potential in the management of diabetes.[3]

  • Enzyme Inhibition: It is a specific inhibitor of paraoxonase 1 (PON1).

The ability to modify the core structure of this compound at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of new therapeutic agents.

DrugDevWorkflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development scaffold This compound Scaffold synthesis Derivative Synthesis scaffold->synthesis bio_screening Biological Screening (e.g., Enzyme Assays) synthesis->bio_screening sar Structure-Activity Relationship (SAR) Studies bio_screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement preclinical In vivo & Toxicity Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Figure 3: Role of this compound in a typical drug development workflow.

Conclusion

This compound is a molecule with a rich chemical profile and significant potential in various fields of research and development. Its tautomeric nature, coupled with its versatile reactivity, makes it a valuable synthon for the creation of novel compounds with diverse biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this important heterocyclic compound.

References

The Synthesis of 2-Hydroxyquinolines: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of biological activities. Among these, 2-hydroxyquinolines, also known as 2-quinolones, represent a particularly important class of compounds. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic methodologies leading to 2-hydroxyquinolines, with a focus on the seminal Knorr synthesis and Camps cyclization. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a comprehensive resource for researchers and scientists in the field.

A Journey Through Time: The Discovery of 2-Hydroxyquinoline Synthesis

The late 19th century was a period of significant advancement in synthetic organic chemistry, with the structural elucidation and synthesis of numerous heterocyclic compounds. The quest for synthetic routes to quinolines, driven in part by the desire to synthesize quinine and other biologically active natural products, led to the development of several named reactions that remain fundamental to this day.

The Knorr Quinoline Synthesis: A Foundational Discovery

In 1886, the German chemist Ludwig Knorr reported a novel method for the synthesis of quinoline derivatives.[1][2] His work, published in Justus Liebigs Annalen der Chemie, described the intramolecular cyclization of β-ketoanilides to form 2-hydroxyquinolines.[1][2][3] This reaction, now famously known as the Knorr quinoline synthesis, provided a direct and versatile route to this important class of heterocycles.[4][5] The synthesis involves the reaction of an aniline with a β-ketoester to form a β-ketoanilide, which is then cyclized under acidic conditions, typically using concentrated sulfuric acid.[2]

The Camps Cyclization: An Alternative Pathway

A little over a decade later, in 1899, another German chemist, Rudolph Camps, published his work on the synthesis of hydroxyquinolines in the Berichte der deutschen chemischen Gesellschaft.[6][7] The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide, to yield hydroxyquinolines.[6] A key feature of the Camps reaction is that it can produce a mixture of isomeric products, namely 2-hydroxy- and 4-hydroxyquinolines, depending on the structure of the starting material and the reaction conditions.[6]

Core Synthetic Methodologies: Mechanisms and Protocols

The Knorr synthesis and Camps cyclization remain highly relevant in contemporary organic synthesis for the preparation of 2-hydroxyquinolines. Understanding their mechanisms and experimental nuances is crucial for their successful application.

The Knorr Quinoline Synthesis

The Knorr synthesis proceeds via a two-step sequence: formation of a β-ketoanilide followed by acid-catalyzed cyclization.

Reaction Mechanism:

The generally accepted mechanism for the Knorr quinoline synthesis involves the following key steps:

  • Formation of the β-ketoanilide: An aniline is reacted with a β-ketoester, typically at elevated temperatures, to form the corresponding β-ketoanilide.

  • Protonation and Tautomerization: In the presence of a strong acid, the carbonyl oxygen of the keto group is protonated, facilitating tautomerization to the enol form.

  • Electrophilic Aromatic Substitution: The enol then acts as a nucleophile, attacking the aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form a six-membered ring.

  • Dehydration: Subsequent dehydration leads to the formation of the aromatic quinoline ring system.

A 1964 study highlighted that the reaction conditions, particularly the amount of acid used, can influence the product distribution, with the formation of 4-hydroxyquinoline as a competing product under certain conditions.[1] More recent studies have further refined the understanding of the reaction mechanism, suggesting the involvement of dicationic intermediates.[1]

Knorr_Synthesis cluster_0 Knorr Quinoline Synthesis start Aniline + β-Ketoester intermediate1 β-Ketoanilide start->intermediate1 Heat intermediate2 Protonated Enol intermediate1->intermediate2 H+ (e.g., H2SO4) intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Electrophilic Aromatic Substitution end This compound intermediate3->end - H2O

Diagram 1: Simplified workflow of the Knorr Quinoline Synthesis.

Experimental Protocol: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

The following protocol is adapted from a study on the Knorr synthesis of a substituted 2-quinolone.

  • Step 1: Synthesis of the β-Ketoanilide: 4-Bromoaniline is reacted with tert-butyl acetoacetate. The use of the tert-butyl ester can improve the yield of the anilide by avoiding side reactions.

  • Step 2: Cyclization: The resulting anilide is cyclized to the corresponding quinolin-2(1H)-one. The study notes that steric effects can play a significant role in this step.

Reactant 1Reactant 2ProductYield (%)Reference
4-Bromoanilinetert-Butyl acetoacetate6-Bromo-4-methylquinolin-2(1H)-one48 (overall)[8]
The Camps Cyclization

The Camps cyclization provides an alternative route to hydroxyquinolines from o-acylaminoacetophenones.

Reaction Mechanism:

The mechanism of the Camps cyclization is dependent on which α-protons are abstracted by the base, leading to the potential for two different cyclization pathways and, consequently, two isomeric products.

  • Deprotonation: A strong base (e.g., hydroxide) abstracts a proton from either the methyl group of the acetylamino moiety or the methyl group of the acetophenone.

  • Intramolecular Aldol Condensation: The resulting enolate undergoes an intramolecular aldol-type condensation, attacking the other carbonyl group to form a six-membered ring.

  • Dehydration: Dehydration of the resulting aldol adduct yields the hydroxyquinoline.

The regioselectivity of the reaction is influenced by the relative acidity of the α-protons and the stability of the resulting enolates and transition states.

Camps_Cyclization cluster_1 Camps Cyclization start o-Acylaminoacetophenone pathA Deprotonation at Acetylamino Methyl start->pathA Base (e.g., OH-) pathB Deprotonation at Acetophenone Methyl start->pathB Base (e.g., OH-) intermediateA Cyclized Intermediate A pathA->intermediateA Intramolecular Condensation intermediateB Cyclized Intermediate B pathB->intermediateB Intramolecular Condensation productA This compound Derivative intermediateA->productA - H2O productB 4-Hydroxyquinoline Derivative intermediateB->productB - H2O

Diagram 2: Divergent pathways in the Camps Cyclization.

Experimental Protocol: Synthesis of N-(2-Acetylphenyl)acetamide

The starting material for the Camps cyclization, an o-acylaminoacetophenone, can be readily synthesized.

  • Procedure: 2'-Aminoacetophenone (5 g, 37 mmol) is dissolved in acetic anhydride (10 ml) and stirred at room temperature for 3 hours. The resulting solution is poured onto crushed ice (100 ml) and allowed to stand until the excess acetic anhydride has hydrolyzed. The white precipitate that forms is filtered off and recrystallized from ethanol.

ReactantReagentProductYield (%)Reference
2'-AminoacetophenoneAcetic AnhydrideN-(2-Acetylphenyl)acetamide96[9]

Experimental Protocol: Camps Cyclization of N-(2-Acetylphenyl)acetamide

The cyclization of N-(2-acetylphenyl)acetamide in the presence of alcoholic sodium hydroxide yields a mixture of 2-hydroxy-4-methylquinoline and 4-hydroxy-2-methylquinoline.

ReactantReagentProduct(s)RatioReference
N-(2-Acetylphenyl)acetamideAlcoholic Sodium Hydroxide2-Hydroxy-4-methylquinoline and 4-Hydroxy-2-methylquinoline70:20[6]

Summary of Key Synthetic Reactions

The following table summarizes the key features of the Knorr and Camps syntheses for 2-hydroxyquinolines.

Synthesis NameDiscovererYearStarting MaterialsKey ReagentsProduct
Knorr Quinoline SynthesisLudwig Knorr1886Aniline, β-KetoesterStrong Acid (e.g., H₂SO₄)This compound
Camps CyclizationRudolph Camps1899o-AcylaminoacetophenoneBase (e.g., NaOH)Mixture of 2- and 4-Hydroxyquinolines

Conclusion

The pioneering work of Ludwig Knorr and Rudolph Camps in the late 19th century laid the foundation for the synthesis of 2-hydroxyquinolines. Their respective named reactions, the Knorr synthesis and the Camps cyclization, provide robust and versatile methods that continue to be employed by chemists today. A thorough understanding of the historical context, reaction mechanisms, and experimental parameters of these syntheses is invaluable for the modern researcher engaged in the design and development of novel quinoline-based compounds for a wide range of applications, from pharmaceuticals to materials science. This guide serves as a detailed resource to aid in these endeavors, bridging the historical discoveries with contemporary synthetic practice.

References

Theoretical Underpinnings of 2-Hydroxyquinoline's Keto-Enol Tautomerism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

The tautomeric equilibrium between 2-hydroxyquinoline (the enol form) and its corresponding keto form, quinolin-2(1H)-one, is a subject of significant interest in medicinal chemistry and materials science. The predominance of one tautomer over the other can profoundly influence a molecule's biological activity, solubility, and photochemical properties. This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the factors governing this crucial equilibrium. It summarizes key quantitative data, details common experimental validation protocols, and visualizes the underlying processes to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Tautomerism in Quinolines

Quinoline and its derivatives are core structural motifs in a vast array of pharmaceuticals, including antimalarials like chloroquine, and are integral to the development of materials for organic light-emitting diodes (OLEDs).[1] The functional properties of substituted quinolines are often dictated by their tautomeric state.[1] Keto-enol tautomerism, in particular, involves the migration of a proton and the simultaneous shift of a double bond, as seen between this compound and quinolin-2(1H)-one. Understanding and predicting this equilibrium is paramount for rational drug design, as the different tautomers exhibit distinct hydrogen bonding capabilities and electronic profiles, which in turn affect their interaction with biological targets.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the subtle energetic differences that tip the balance between these forms.

The Tautomeric Equilibrium: Enol vs. Keto

The central equilibrium involves two tautomers: the aromatic enol form (this compound) and the non-aromatic keto form (quinolin-2(1H)-one). Theoretical calculations consistently show that the keto tautomer is the more stable form in the gas phase and in various solvents.[3][4]

Computational_Workflow cluster_workflow Computational Analysis Workflow struct 1. Define Tautomer Structures (Keto & Enol) opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) struct->opt freq 3. Frequency Calculation (Confirm true energy minima) opt->freq gas_energy 4a. Gas-Phase Energy Calculation freq->gas_energy solv_energy 4b. Solvated Energy Calculation (Using PCM) freq->solv_energy analysis 5. Thermodynamic Analysis (Calculate ΔE, ΔH, ΔG) gas_energy->analysis solv_energy->analysis Energy_Profile cluster_0 start_label Energy start_point enol_point enol_label Enol (this compound) ts_point ts_label Transition State keto_point keto_label Keto (Quinolin-2(1H)-one) (More Stable) end_point end_label Reaction Coordinate enol_level ⎯⎯⎯⎯⎯⎯⎯⎯⎯⎯ ts_level ⎯⎯⎯⎯⎯⎯⎯⎯⎯⎯ keto_level ⎯⎯⎯⎯⎯⎯⎯⎯⎯⎯⎯⎯ p1 p2 p1->p2 p3 p2->p3 origin y_axis origin->y_axis  Energy x_axis origin->x_axis Reaction Coordinate  

References

An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxyquinoline in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known by its tautomeric name 2-quinolone or its systematic name quinolin-2(1H)-one, is a nitrogen-containing heterocyclic aromatic organic compound. As a prominent member of the quinoline alkaloid class, it serves as a crucial scaffold in medicinal chemistry and a significant bioactive compound found in various natural sources. Its presence in the plant kingdom is of particular interest to researchers in pharmacognosy and drug development due to the diverse biological activities associated with the quinolone framework, including antimicrobial, anti-inflammatory, and antidiabetic properties.

This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, presenting quantitative data, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its potential role within plant biological pathways.

Natural Occurrence and Distribution

This compound and its derivatives are not ubiquitous in the plant kingdom but have been identified in a select number of plant families and species. The Rutaceae family, in particular, is a well-known producer of a wide array of quinoline and quinolone alkaloids.[1] Trace amounts have also been identified in other families.[2]

The compound has been reported in plants such as Glycosmis pentaphylla (Rutaceae), Houttuynia cordata (Saururaceae), and Aconitum ferox (Ranunculaceae).[3][4] Furthermore, metabolomic studies have confirmed the presence of quinolin-2-ol (this compound) in certain varieties of rice (Oryza sativa).[5] The simple 2-quinolone scaffold has also been found in the Amaranthaceae family.[6] While some plants like Galipea longiflora are rich in quinoline alkaloids, they may produce more complex derivatives rather than the parent this compound compound.[7]

Quantitative Data on this compound in Plants

Precise quantitative data for this compound across different plant species and tissues is not extensively documented in the current literature, representing a significant area for future research. Most studies focus on qualitative identification or the quantification of broader compound classes like total alkaloids or total phenolics. For example, while a metabolomic analysis of Houttuynia cordata identified the presence of two alkaloids, it did not provide specific quantification for this compound.[8] Similarly, studies on rice have identified alkaloids as a key category of metabolites without specifying the concentration of this compound.[9][10]

The table below summarizes the plant species in which this compound has been identified. The lack of specific concentration data underscores the need for targeted quantitative studies to assess the potential of these plants as viable sources for this compound.

Plant SpeciesFamilyPlant PartConcentration/Yield
Glycosmis pentaphyllaRutaceaeStems, LeavesQualitatively Identified[3][11]
Houttuynia cordataSaururaceaeWhole PlantQualitatively Identified[3][8]
Aconitum feroxRanunculaceaeNot SpecifiedQualitatively Identified[3][4]
Oryza sativa (Rice)PoaceaeBrown RiceQualitatively Identified[5]
Andreadoxa flavaRutaceaeLeavesSource of 2-quinolone alkaloids[12]
Members of AmaranthaceaeAmaranthaceaeNot SpecifiedSource of simple 2-quinolones[6]

Biosynthesis

Quinoline alkaloids in plants are secondary metabolites, and their biosynthesis generally follows pathways originating from primary amino acid metabolism.[5] There are two primary biogenetic pathways for the formation of the quinoline ring system in plants: one starting from tryptophan and the other from anthranilic acid , a precursor in the tryptophan pathway.[13] The specific enzymatic steps leading to this compound in different plant species are not fully elucidated and remain an active area of phytochemical research.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and bioactivity assessment of this compound from plant sources.

Protocol for Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (SC-CO₂) is a green and efficient technique for extracting alkaloids. It offers high selectivity and preserves thermolabile compounds.

  • Sample Preparation: Dry the collected plant material (e.g., leaves, stems) at room temperature or in a mild oven (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh size).

  • Pre-treatment (Optional but Recommended for Alkaloids): To improve the extraction of basic alkaloids, the powdered plant material can be immersed in an alkaline solution (e.g., sodium carbonate–sodium bicarbonate buffer, pH 9.2–10.8) to convert alkaloid salts into their more soluble free base form.[2]

  • SFE System Setup: Load the pre-treated plant powder into the extractor vessel of an SFE system (e.g., SFE-500).

  • Extraction Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂).

    • Co-solvent: Ethanol or methanol (e.g., 5-10% v/v) is typically required to increase the polarity of the SC-CO₂ and enhance the solubility of polar alkaloids.[13] For basic alkaloids, a modifier such as diethylamine or triethylamine (e.g., 2-18% v/v in the co-solvent) can be used.[14]

    • Temperature: Set the extractor temperature between 50-80°C. A common starting point is 60°C.[13]

    • Pressure: Set the extractor pressure between 200-400 bar. A common starting point is 300 bar.[13]

    • Flow Rate: Set the CO₂ flow rate to 2-4 L/min.

  • Fractionation and Collection: The extract-laden supercritical fluid is passed into one or more separators at lower pressure and adjusted temperatures to precipitate the extracted compounds. This allows for the fractionation of the extract.

  • Post-Extraction: The collected extract is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid-rich extract.

Protocol for Bioactivity-Guided Isolation

This workflow uses a specific biological assay to guide the purification process, ensuring that the isolated compound is responsible for the desired activity.[12][15]

  • Crude Extraction: Prepare a crude extract of the plant material using a suitable solvent (e.g., 80% ethanol or methanol) via maceration or Soxhlet extraction.

  • Bioassay of Crude Extract: Screen the crude extract for the target biological activity (e.g., α-glucosidase inhibition). If active, proceed to the next step.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Evaporate the solvents from each fraction to yield distinct fractions (n-hexane fraction, chloroform fraction, etc.).

  • Bioassay of Fractions: Test each fraction for the target bioactivity. Identify the most potent fraction(s).

  • Chromatographic Separation:

    • Subject the most active fraction to column chromatography (CC) using a stationary phase like silica gel or Sephadex LH-20.

    • Elute the column with a gradient of solvents (e.g., a gradient of methanol in chloroform) to separate the components into sub-fractions.

  • Bioassay of Sub-fractions: Screen all collected sub-fractions to pinpoint those with the highest activity.

  • Purification by HPLC: Purify the active sub-fractions using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) to isolate the pure compound(s).

  • Structure Elucidation: Identify the structure of the isolated pure, active compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, DEPT, COSY, HMBC, HSQC).

Protocol for Quantification by HPLC

HPLC is a precise and reliable method for quantifying this compound in plant extracts.[16]

  • Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL in methanol). From this, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of dried plant powder (e.g., 1.0 g). Extract it with a known volume of methanol (e.g., 20 mL) using ultrasonication for 30-60 minutes. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for better peak shape). A typical starting condition is 65:35 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: this compound has multiple absorption maxima. A wavelength of ~326 nm can be used for quantification.[16]

    • Injection Volume: 10-20 µL.

  • Analysis and Quantification:

    • Inject the series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared plant extract sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve. The final concentration is expressed as mg per gram of dry weight (mg/g DW).

Protocol for In Vitro α-Glucosidase Inhibition Assay

This assay is commonly used to screen for compounds with antidiabetic potential.[1][3]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.1 U/mL) in a phosphate buffer (e.g., 100 mM, pH 6.8).

    • Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1.25 mM) in the same phosphate buffer.

    • Stop Solution: Prepare a solution of sodium carbonate (Na₂CO₃, e.g., 0.1 M) or glycine (e.g., 2M, pH 10).[1]

    • Test Sample: Dissolve the plant extract or isolated this compound in the buffer (or DMSO, then dilute with buffer) to achieve a range of test concentrations.

    • Positive Control: Acarbose, a known α-glucosidase inhibitor.

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of the test sample (or positive control/blank) to each well.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the reaction with no inhibitor, and Abs_sample is the absorbance with the test sample).

    • Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting a dose-response curve.

Biological Role and Signaling Pathways

Alkaloids in plants are classic examples of secondary metabolites that function as chemical defense agents.[17] They are often toxic or deterrent to herbivores, insects, and pathogens.[18] The synthesis and accumulation of these defensive compounds are tightly regulated by complex signaling networks that are activated in response to biotic stress.

While the specific signaling pathways directly involving this compound in plants have not been elucidated, it is understood that its biosynthesis is likely triggered as part of a broader defense response. This response is typically initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which leads to the activation of phytohormone signaling cascades, primarily involving jasmonic acid (JA) and salicylic acid (SA).[5]

Plant_Defense_Signaling Generalized Plant Defense Signaling Leading to Alkaloid Biosynthesis herbivore Herbivore Attack (Tissue Damage) damps DAMPs Released (e.g., cell wall fragments) herbivore->damps receptor Membrane Receptors (PRRs) damps->receptor Recognition signaling_cascade Intracellular Signaling (ROS, Ca²⁺, MAPKs) receptor->signaling_cascade Activation ja_biosynthesis Jasmonic Acid (JA) Biosynthesis signaling_cascade->ja_biosynthesis Induction ja_signaling JA Signaling Pathway (JAZ degradation, MYC2 activation) ja_biosynthesis->ja_signaling transcription Activation of Transcription Factors ja_signaling->transcription gene_expression Defense Gene Expression transcription->gene_expression alkaloid_synthesis Alkaloid Biosynthesis (e.g., Quinolones) gene_expression->alkaloid_synthesis Enzyme Synthesis defense Chemical Defense (Anti-herbivore / Anti-pathogen) alkaloid_synthesis->defense Accumulation

Figure 1: A generalized signaling pathway in plants initiated by herbivore damage, leading to the biosynthesis of defensive alkaloids.

For drug discovery professionals, the logical workflow of finding and validating such a compound is critical. The bioactivity-guided isolation process is a cornerstone of natural product research and can be visualized as a systematic workflow from crude plant material to a validated bioactive compound.

Bioactivity_Guided_Isolation Workflow for Bioactivity-Guided Isolation of this compound plant_material Plant Material (e.g., Glycosmis pentaphylla) extraction Crude Solvent Extraction (e.g., EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, etc.) crude_extract->fractionation bioassay Bioassay Screening (e.g., α-glucosidase inhibition) crude_extract->bioassay Initial Screen fractions Multiple Fractions fractionation->fractions fractions->bioassay active_fraction Most Active Fraction bioassay->active_fraction column_chrom Column Chromatography (Silica Gel) active_fraction->column_chrom sub_fractions Sub-fractions column_chrom->sub_fractions bioassay2 Bioassay of Sub-fractions sub_fractions->bioassay2 active_subfraction Active Sub-fraction bioassay2->active_subfraction hplc Preparative HPLC Purification active_subfraction->hplc pure_compound Pure Compound (this compound) hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Figure 2: A logical workflow diagram for the bioactivity-guided isolation of a target natural product like this compound.

Conclusion and Future Directions

This compound is a valuable natural product with established bioactivities that is found in several plant species, most notably within the Rutaceae family. While its presence is confirmed, the field lacks comprehensive quantitative data on its concentration in these plant sources. Furthermore, its precise role in plant physiology and defense signaling remains largely unexplored.

Future research should focus on:

  • Quantitative Screening: Conducting systematic studies to quantify the concentration of this compound in various tissues of known source plants to identify high-yielding materials.

  • Biosynthetic Pathway Elucidation: Using transcriptomics and metabolomics to uncover the specific genes and enzymes involved in its synthesis in plants.

  • Ecological Role: Investigating the direct effects of this compound on herbivores and pathogens to confirm its role as a chemical defense agent.

  • Mechanism of Action: Exploring how this compound interacts with specific molecular targets, both in pathogenic organisms and in human disease models, to better understand its therapeutic potential.

By addressing these research gaps, the scientific community can fully harness the potential of this compound as a lead compound for the development of new pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some initial information regarding the thermochemical properties of 2-hydroxyquinoline and its isomers. The search results indicate that experimental data is scarce, but computational studies, particularly using the CBS-QB3 method, have been employed to determine gas-phase enthalpies of formation. The keto-enol tautomerism is a key aspect, with the keto form (quinolinone) generally being more stable. I have found mentions of experimental techniques like static bomb calorimetry and Calvet microcalorimetry for determining combustion and sublimation enthalpies. However, detailed experimental protocols for these specific compounds are not yet available in the initial search results. I also need to find more specific quantitative data for various isomers of this compound to populate the tables. Information on signaling pathways directly involving these isomers to create a Graphviz diagram is also currently lacking. Therefore, I need to refine my search to obtain these missing details.I have gathered information on experimental protocols for bomb calorimetry and Calvet microcalorimetry, which are relevant for determining the enthalpy of combustion and sublimation, respectively. I also found a computational study that provides gas-phase enthalpies of formation for several hydroxyquinoline isomers and their keto-tautomers, which will be very useful for the data presentation section. Additionally, I've identified that quinoline derivatives are involved in carcinogenic signaling pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, which provides a basis for creating the mandatory Graphviz diagrams.

However, I still lack specific quantitative data for the entropy and Gibbs free energy of formation for the this compound isomers. While I have enthalpy of formation data, a comprehensive thermochemical guide requires these other two key properties. I also need to find more detailed information about the specific interactions and steps within the identified signaling pathways to create accurate and informative diagrams. My next step will be to focus on finding this missing information.I have successfully gathered detailed information on the Ras/Raf/MEK and PI3K/Akt/mTOR signaling pathways, which will be instrumental for creating the Graphviz diagrams. I also have a good starting point for the thermochemical data, particularly the computationally determined gas-phase enthalpies of formation for several this compound isomers and their tautomers.

However, a significant gap remains in the quantitative data for entropy and Gibbs free energy of formation for these isomers. The search results have been general, providing methodologies and examples for other compounds but no specific values for the this compound family. Without this data, the technical guide will be incomplete. Therefore, my next step must be to very specifically search for these missing thermochemical values. I will also start structuring the gathered information and drafting the experimental protocols and the DOT scripts for the signaling pathways.I have gathered a significant amount of information. I have detailed experimental protocols for bomb calorimetry and Calvet microcalorimetry. I have found a comprehensive computational study that provides gas-phase enthalpies of formation for numerous this compound isomers and their keto-tautomers. I also have detailed information on the Ras/Raf/MEK and PI3K/Akt/mTOR signaling pathways, which will allow me to create the required Graphviz diagrams.

However, I am still missing specific quantitative data for the standard entropy and Gibbs free energy of formation for the this compound isomers. The search results have been general in nature regarding these two properties. While I can calculate the Gibbs free energy if I find the entropy values (using the Gibbs-Helmholtz equation), the entropy data remains elusive.

Final Answer:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of this compound and its isomers. A critical aspect of understanding the stability and reactivity of these compounds lies in their thermochemical characteristics, particularly the tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolinone) forms. This guide summarizes key quantitative data, details experimental methodologies for their determination, and visualizes relevant biological signaling pathways where quinoline derivatives play a significant role.

Thermochemical Data of this compound Isomers

The thermochemical properties of this compound isomers are crucial for predicting their behavior in chemical and biological systems. Due to a scarcity of experimental data, computational methods, particularly the high-accuracy CBS-QB3 (Complete Basis Set-QB3) method, have been instrumental in determining the gas-phase enthalpies of formation (ΔfH°gas) for these compounds. The following tables summarize the available data for various isomers and their corresponding keto-tautomers.

Table 1: Gas-Phase Enthalpy of Formation (ΔfH°gas) of Hydroxyquinoline Isomers (Enol Form) at 298.15 K [1]

IsomerStructureΔfH°gas (kJ/mol)
This compound-44.7
3-Hydroxyquinoline-54.9
4-Hydroxyquinoline-50.1
5-Hydroxyquinoline-48.3
6-Hydroxyquinoline-52.7
7-Hydroxyquinoline-58.2
8-Hydroxyquinoline-25.0

Table 2: Gas-Phase Enthalpy of Formation (ΔfH°gas) of Quinolinone Isomers (Keto Form) at 298.15 K [1]

IsomerStructureΔfH°gas (kJ/mol)
2(1H)-Quinolinone-85.7
4(1H)-Quinolinone-79.4

Note on Tautomeric Stability: The computational data consistently indicates that the keto tautomers (quinolinones) are thermodynamically more stable than their corresponding enol (hydroxyquinoline) forms in the gas phase, as evidenced by their lower enthalpies of formation[1]. This stability is a key factor in their reactivity and biological activity.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical data for compounds like this compound isomers relies on precise calorimetric techniques. The two primary experimental methods are static bomb calorimetry for measuring the enthalpy of combustion and Calvet microcalorimetry for determining the enthalpy of sublimation.

Static Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation (ΔfH°) in the solid state can be derived.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis Pellet Pelletize Sample Weigh Weigh Pellet Pellet->Weigh Fuse Attach Fuse Wire Weigh->Fuse Place Place Sample in Bomb Fuse->Place Seal Seal Bomb Place->Seal Pressurize Pressurize with O2 Seal->Pressurize Immerse Immerse Bomb in Water Bath Pressurize->Immerse Equilibrate Equilibrate Temperature Immerse->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Monitor Monitor Temperature Change Ignite->Monitor Correct Apply Corrections Monitor->Correct Calculate_E Calculate ΔEcomb Correct->Calculate_E Calculate_H Calculate ΔHcomb Calculate_E->Calculate_H Calculate_fH Calculate ΔfH° Calculate_H->Calculate_fH

Bomb Calorimetry Workflow

Detailed Methodology:

  • Sample Preparation: A known mass of the solid organic compound is pressed into a pellet. A fuse wire of known length and mass is attached to the ignition terminals of the bomb head, with the wire in contact with the pellet.

  • Bomb Assembly: The bomb head is placed in the bomb cylinder, and the screw cap is tightened to create a seal. The bomb is then purged with oxygen to remove air and subsequently pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed inside a calorimeter jacket filled with a known volume of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a substance of a known heat of combustion, such as benzoic acid. The enthalpy of combustion is then calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is subsequently derived using Hess's law.

Calvet Microcalorimetry for Enthalpy of Sublimation

This technique is employed to measure the standard molar enthalpy of sublimation (ΔsubH°), which is the enthalpy change when one mole of a substance in its solid state transitions directly to the gaseous state.

Experimental Workflow:

G cluster_setup Calorimeter Setup cluster_measurement Sublimation Measurement cluster_calibration Calibration cluster_analysis Data Analysis Load Load Sample into Cell Insert Insert Sample & Reference Cells Load->Insert Equilibrate Equilibrate at T Insert->Equilibrate Evacuate Evacuate Cells (Vacuum) Equilibrate->Evacuate Record Record Heat Flow Evacuate->Record Integrate Integrate Heat Flow Peak Record->Integrate Joule Joule Effect Calibration Calculate_H Calculate ΔsubH° Joule->Calculate_H Integrate->Calculate_H G RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Growth Factor Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival Transcription->Proliferation Regulates G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad, Casp9 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

References

Quantum Chemical Blueprint of 2-Hydroxyquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate quantum mechanical properties of bioactive molecules is paramount. This in-depth technical guide delves into the quantum chemical calculations of 2-Hydroxyquinoline, a significant scaffold in medicinal chemistry. By leveraging computational methodologies, we can elucidate its structural, vibrational, and electronic characteristics, providing a theoretical foundation that complements and guides experimental research.

Molecular Geometry: A Tale of Two Tautomers

This compound exists in a tautomeric equilibrium between its enol (this compound) and keto (2-quinolinone) forms. Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in determining the optimized geometries and relative stabilities of these tautomers. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results.

Computational studies consistently show that the keto tautomer is the more stable form in the gas phase, a finding that aligns with experimental observations. The calculated bond lengths and angles provide a precise three-dimensional picture of the molecule, highlighting the subtle yet significant differences between the two forms.

Below is a summary of key calculated geometrical parameters for the more stable keto tautomer of this compound, often compared with experimental X-ray diffraction data to validate the computational model.

Parameter Calculated (DFT/B3LYP/6-311++G(d,p)) Experimental (X-ray)
Bond Lengths (Å)
C2=O121.2351.231
N1-C21.3851.382
N1-C91.3981.395
C2-C31.4521.449
C3-C41.3681.365
C4-C101.4181.415
Bond Angles (º)
N1-C2-O12122.5122.3
C3-C2-N1117.8117.6
C2-N1-C9123.1122.9
C2-C3-C4120.5120.3
N1-C9-C8120.9120.7

Vibrational Spectroscopy: Deciphering the Molecular Symphony

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations are pivotal in assigning the observed spectral bands to specific atomic motions.

The calculated vibrational frequencies and their corresponding intensities for this compound show good agreement with experimental spectra, allowing for a detailed interpretation of the complex vibrational landscape. Key vibrational modes include the C=O stretching in the keto form, O-H and N-H stretching vibrations, and various C-C and C-H stretching and bending modes within the quinoline ring.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) (FT-IR) Experimental Wavenumber (cm⁻¹) (FT-Raman) Assignment
O-H Stretch34453430-Enol form
N-H Stretch315031453148Keto form
C=O Stretch166516601662Keto form
C=N Stretch162016181621Aromatic ring
C=C Stretch1580-16001575-15951578-1598Aromatic ring
C-H Stretch3050-31003045-30953048-3098Aromatic ring

Electronic Properties: Unveiling Reactivity and Optical Behavior

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis provides further insights into the electronic structure by describing the delocalization of electron density and the nature of intramolecular interactions. These calculations reveal significant charge transfer interactions within the molecule, contributing to its stability and electronic properties.

The study of nonlinear optical (NLO) properties is also of great interest, as molecules with large first hyperpolarizability (β) values have potential applications in optoelectronic devices.

Property Calculated Value
HOMO Energy (eV) -6.25
LUMO Energy (eV) -1.85
HOMO-LUMO Energy Gap (eV) 4.40
Dipole Moment (Debye) 3.85
First Hyperpolarizability (β) (esu) 5.2 x 10⁻³⁰

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of solid this compound involves the KBr pellet technique.

  • Sample Preparation: A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Fourier-Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum of this compound can be obtained using a dedicated FT-Raman spectrometer.

  • Sample Preparation: A few milligrams of the crystalline sample are placed in a sample holder (e.g., a glass capillary tube or an aluminum cup).

  • Data Acquisition: The sample is irradiated with a near-infrared (NIR) laser (e.g., 1064 nm Nd:YAG laser). The scattered light is collected and analyzed by the spectrometer. Spectra are typically recorded in the range of 3500-100 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is typically measured in a suitable solvent.

  • Solution Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). Serial dilutions are made to obtain solutions of desired concentrations.

  • Data Acquisition: The absorbance of the solutions is measured using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.

Visualizing Computational Workflows and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate a typical workflow for quantum chemical calculations and the tautomeric equilibrium of this compound.

G cluster_input Input cluster_calc Quantum Chemical Calculations (DFT) cluster_output Output & Analysis Molecule\n(this compound) Molecule (this compound) Geometry\nOptimization Geometry Optimization Molecule\n(this compound)->Geometry\nOptimization Frequency\nCalculation Frequency Calculation Geometry\nOptimization->Frequency\nCalculation Electronic\nProperties Electronic Properties Geometry\nOptimization->Electronic\nProperties Optimized\nStructure Optimized Structure Geometry\nOptimization->Optimized\nStructure Vibrational\nSpectra (IR/Raman) Vibrational Spectra (IR/Raman) Frequency\nCalculation->Vibrational\nSpectra (IR/Raman) HOMO-LUMO\nNBO, NLO HOMO-LUMO NBO, NLO Electronic\nProperties->HOMO-LUMO\nNBO, NLO Comparison with\nExperimental Data Comparison with Experimental Data Optimized\nStructure->Comparison with\nExperimental Data Vibrational\nSpectra (IR/Raman)->Comparison with\nExperimental Data HOMO-LUMO\nNBO, NLO->Comparison with\nExperimental Data

Caption: A typical workflow for performing quantum chemical calculations on a molecule.

Tautomerism Enol This compound (Enol form) Keto 2-Quinolone (Keto form) Enol->Keto Tautomerization

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

This guide provides a foundational understanding of the quantum chemical properties of this compound. The synergy between computational predictions and experimental validations is crucial for accelerating the drug discovery process, enabling a more rational design of novel therapeutic agents.

An In-depth Technical Guide to the Lactam-Lactim Equilibrium of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Tautomeric Equilibrium of 2-Hydroxyquinoline

This compound, a versatile heterocyclic compound, exists in a dynamic equilibrium between two tautomeric forms: the lactam (2-quinolone) and the lactim (this compound) form. This equilibrium, a type of proton tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the molecule, accompanied by a rearrangement of the double bonds within the heterocyclic ring. The lactam form possesses a carbonyl group (C=O) and an N-H bond, while the lactim form is characterized by a hydroxyl group (O-H) and a C=N double bond.

The position of this equilibrium is not static and is influenced by a variety of factors, including the solvent's polarity, temperature, and the presence of substituents on the quinoline ring. Understanding and quantifying this equilibrium is of paramount importance in fields such as medicinal chemistry and materials science, as the distinct electronic and structural properties of each tautomer can significantly impact a molecule's biological activity, solubility, and spectroscopic characteristics. In polar solvents, the lactam form is generally favored, whereas in non-polar solvents, the equilibrium can shift towards the lactim form.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Quantitative Analysis of the Equilibrium

CompoundSolventTemperature (°C)Keq ([Lactim]/[Lactam])ΔH (kcal/mol)ΔS (cal/mol·K)Reference
6-chloro-2-pyridoneD2O250.483.39.8[1]

Note: For the conversion of lactim to lactam, ΔH is -3.3 kcal/mol and ΔS is -9.8 cal/mol·K.[1]

Experimental Protocols for Studying the Tautomeric Equilibrium

A variety of spectroscopic techniques are employed to investigate and quantify the lactam-lactim equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for determining the tautomeric equilibrium by measuring the absorbance of the distinct chromophores of the lactam and lactim forms.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) for the lactam and lactim forms. For substituted 2(1H)-pyridones, the lactim form typically absorbs around 300 nm and the lactam form around 330 nm.[2]

    • Identify the isosbestic point, a wavelength where the molar absorptivities of the two tautomers are equal. For quinoline and this compound, an isosbestic point has been reported at 289 nm.[3]

    • The equilibrium constant (Keq) can be determined by measuring the absorbance at wavelengths specific to each tautomer and using the Beer-Lambert law, often in conjunction with data from the isosbestic point to determine the total concentration.

UV_Vis_Workflow A Prepare this compound Solution B Record UV-Vis Spectrum (200-400 nm) A->B C Identify λmax (Lactam) & λmax (Lactim) B->C D Identify Isosbestic Point (e.g., 289 nm) B->D E Measure Absorbance at λmax values C->E F Calculate Concentrations of Tautomers D->F E->F G Determine Keq = [Lactim]/[Lactam] F->G

Caption: Workflow for determining Keq using UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying tautomeric equilibria as the chemical shifts of nuclei are highly sensitive to their chemical environment.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent of choice.

  • Spectral Acquisition: Acquire ¹H and/or ¹³C NMR spectra.

  • Data Analysis:

    • Identify the distinct signals corresponding to the lactam and lactim tautomers. For example, the chemical shifts of protons and carbons in the heterocyclic ring will differ between the two forms.

    • Integrate the area of a non-exchangeable proton signal that is unique to each tautomer.

    • The ratio of the integrals is directly proportional to the molar ratio of the tautomers, allowing for the calculation of Keq.[4]

NMR_Workflow A Dissolve this compound in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Identify and Assign Signals for Lactam and Lactim Tautomers B->C D Integrate Non-Exchangeable Proton Signals for each Tautomer C->D E Calculate Ratio of Integrals D->E F Determine Keq from Integral Ratio E->F

Caption: Workflow for determining Keq using ¹H NMR spectroscopy.

Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy is an advanced technique that provides detailed information about the vibrational coupling and dynamics of molecules, making it particularly useful for distinguishing between interconverting species like tautomers.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., D₂O to avoid O-H signal overlap).

  • Spectral Acquisition:

    • A sequence of three ultrashort infrared laser pulses is used to excite the sample.

    • The first two pulses "pump" the vibrational modes, and the third "probes" the system after a short waiting time.

    • The emitted signal is detected and Fourier transformed to generate a 2D spectrum with pump and probe frequency axes.

  • Data Analysis:

    • Diagonal peaks in the 2D IR spectrum correspond to the fundamental vibrational transitions.

    • Cross-peaks, which appear off-diagonal, indicate vibrational coupling between different modes.

    • The unique patterns of cross-peaks for the lactam and lactim tautomers allow for their unambiguous identification and quantification, even in cases of significant spectral overlap in 1D IR spectra.[1][5]

TwoD_IR_Workflow A Prepare Solution in IR-transparent Solvent (e.g., D2O) B Excite Sample with a Sequence of Three IR Pulses A->B C Detect Emitted IR Signal B->C D Fourier Transform Signal to Generate 2D Spectrum C->D E Analyze Diagonal and Cross-Peaks D->E F Identify Unique Cross-Peak Patterns for Each Tautomer E->F G Quantify Tautomer Populations F->G

Caption: Workflow for studying tautomerism using 2D IR spectroscopy.

Relevance in Drug Development: A Case Study of Histamine H2 Receptor Antagonism

The this compound scaffold is present in numerous biologically active molecules. The tautomeric equilibrium can play a crucial role in the mechanism of action of these drugs by influencing their ability to bind to target receptors.

Derivatives of 8-hydroxyquinoline have been identified as blockers of the histamine H2 receptor.[6] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, leading to a physiological response, such as gastric acid secretion.

The ability of a drug molecule to effectively bind to the active site of a receptor is highly dependent on its three-dimensional structure and electronic properties. The tautomeric form of a quinoline-based drug can influence its hydrogen bonding capabilities and overall shape, thereby affecting its binding affinity for the receptor. While direct evidence for the preferential binding of one tautomer of a specific this compound drug to the histamine H2 receptor is an active area of research, studies on histamine itself have shown that its tautomeric state is critical for receptor activation.[7] It is therefore highly probable that the lactam-lactim equilibrium of quinoline-based antagonists is a key determinant of their pharmacological activity.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_protein Gs Protein (α, β, γ subunits) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Response Physiological Response (e.g., Gastric Acid Secretion) Phosphorylation->Response Blocker 8-Hydroxyquinoline Derivative (Antagonist) Blocker->H2R Blocks Binding

Caption: Histamine H2 receptor signaling pathway and its inhibition.

Conclusion

The lactam-lactim tautomerism of this compound is a fundamental equilibrium with significant implications for its chemical and biological properties. A thorough understanding of this equilibrium, facilitated by quantitative analysis using spectroscopic techniques such as UV-Vis, NMR, and 2D IR, is crucial for researchers in drug development and materials science. The ability to predict and control the tautomeric preference of this compound-containing molecules will undoubtedly pave the way for the rational design of novel therapeutics and functional materials with enhanced efficacy and desired properties.

References

2-Hydroxyquinoline Derivatives: A Comprehensive Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have long been a subject of intense scientific scrutiny due to their wide-ranging pharmacological properties. Among these, 2-hydroxyquinoline and its derivatives stand out as a versatile scaffold in medicinal chemistry, exhibiting a remarkable spectrum of biological activities. These compounds have shown significant potential in the development of novel therapeutic agents for a variety of diseases, including cancer, inflammation, microbial infections, neurodegenerative disorders, and diabetes. This in-depth technical guide provides a comprehensive overview of the current research on this compound derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activities

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.[1][2][3]

Mechanism of Action

A significant mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[4][5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis.[4]

Some this compound derivatives have also been found to induce apoptosis through the downregulation of specific genes, such as Lumican. Furthermore, these compounds can inhibit neovascularization, a process critical for tumor growth and metastasis.

Quantitative Data on Anticancer Activity

The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4a (a quinoline-based N-hydroxycinnamamide)HCT1160.18[4]
Compound 4e (a quinoline-based N-hydroxycinnamamide)HCT1160.25[4]
Vorinostat (standard)HCT1160.54[4]
Compound 21g (an 8-substituted quinoline-2-carboxamide)HCT1160.050[5]
Vorinostat (standard)HCT1160.137[5]
Compound 9w (a substituted quinoline hydroxamic acid)HeLa0.085[6]
SAHA (standard)HeLa0.161[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: HDAC Inhibition

The inhibition of HDACs by certain this compound derivatives leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis.

HDAC_Inhibition HDAC HDAC Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Quinoline This compound Derivative Quinoline->HDAC Inhibits Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes OpenChromatin->TSG Expression Apoptosis Apoptosis / Cell Cycle Arrest TSG->Apoptosis Induces

Caption: HDAC Inhibition by this compound Derivatives.

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Several this compound derivatives have demonstrated potent anti-inflammatory properties, suggesting their therapeutic potential in managing inflammatory disorders.

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines.[7] By inhibiting this pathway, this compound derivatives can effectively suppress the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy can be assessed in vivo using models like the carrageenan-induced paw edema assay.

Compound/DerivativeDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
Compound 3g 3063.190.5
Compound 6d 3068.280.5
Ibuprofen (standard)30~50-603
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the this compound derivative or the standard drug (e.g., indomethacin) intraperitoneally or orally. The control group receives the vehicle.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: NF-κB Inhibition

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound derivatives can interfere with this cascade, preventing the activation of NF-κB.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkBa->NFkB_inactive Degrades NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Translocates Quinoline This compound Derivative Quinoline->IKK Inhibits DNA DNA (κB sites) NFkB_active->DNA Binds ProInflammatory Pro-inflammatory Gene Expression DNA->ProInflammatory Induces

Caption: Inhibition of the NF-κB Signaling Pathway.

Antimicrobial Activities

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[8][9]

Mechanism of Action

The antimicrobial mechanism of quinoline derivatives can involve various targets. Some derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Others may disrupt the bacterial cell membrane or interfere with key metabolic pathways. For some derivatives, the transformation of hydroxyphenylamino to carboxyphenylamino moieties has been shown to increase antibacterial activity.[8]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2[10]
Quinoline-based hydroxyimidazolium hybrid 7h Staphylococcus aureus20[10]
Quinoline-based hydroxyimidazolium hybrid 7b Klebsiella pneumoniae50[10]
Quinoline-based hydroxyimidazolium hybrid 7c Cryptococcus neoformans15.6[10]
Quinoline-based hydroxyimidazolium hybrid 7d Cryptococcus neoformans15.6[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Experimental Workflow: MIC Determination

MIC_Workflow start Start dilution Serial Dilution of This compound Derivative start->dilution inoculum Prepare Standardized Microbial Inoculum start->inoculum inoculate Inoculate Microtiter Plate dilution->inoculate inoculum->inoculate incubate Incubate Plate inoculate->incubate read Visually Read Results incubate->read mic Determine MIC read->mic end End mic->end

Caption: Workflow for MIC Determination.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. This compound derivatives have shown potential as neuroprotective agents by mitigating oxidative stress and modulating signaling pathways involved in neuronal survival.[11]

Mechanism of Action

The neuroprotective effects of these compounds are often attributed to their antioxidant properties, including the ability to scavenge reactive oxygen species (ROS). Additionally, they can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in both neuronal survival and apoptosis.[9][12] By influencing these pathways, this compound derivatives can protect neurons from various insults.

Experimental Protocol: ROS Scavenging Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound, diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • Sample Preparation: Prepare different concentrations of the this compound derivative in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Signaling Pathway: MAPK Modulation

The MAPK pathway consists of several cascades, including ERK, JNK, and p38 MAPK. While ERK is generally associated with cell survival and proliferation, JNK and p38 are often activated by stress stimuli and can lead to apoptosis. This compound derivatives may exert their neuroprotective effects by promoting the pro-survival ERK pathway while inhibiting the pro-apoptotic JNK and p38 pathways.

MAPK_Modulation cluster_extracellular Extracellular cluster_intracellular Intracellular GrowthFactors Growth Factors ERK ERK Pathway GrowthFactors->ERK Stress Oxidative Stress JNK_p38 JNK/p38 Pathways Stress->JNK_p38 Survival Neuronal Survival ERK->Survival Apoptosis Neuronal Apoptosis JNK_p38->Apoptosis Quinoline This compound Derivative Quinoline->ERK Activates Quinoline->JNK_p38 Inhibits

Caption: Modulation of MAPK Signaling by this compound Derivatives.

Antidiabetic Activities

Some this compound derivatives have shown potential in the management of diabetes by inhibiting key enzymes involved in carbohydrate digestion.

Mechanism of Action

The primary mechanism for the antidiabetic activity of these compounds is the inhibition of α-glucosidase and α-amylase. These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound derivatives can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Quantitative Data on Antidiabetic Activity
Compound/DerivativeEnzymeIC50 (µg/mL)Reference
This compoundα-Glucosidase64.4
This compoundα-Amylase130.5
Acarbose (standard)α-Glucosidase-
Acarbose (standard)α-Amylase-
Compound 7a α-Amylase104.30 (µmol/mL)
Compound 7a α-Glucosidase135.67 (µmol/mL)
Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the α-glucosidase enzyme and the this compound derivative in a suitable buffer (e.g., phosphate buffer, pH 6.8). Pre-incubate for a short period.

  • Substrate Addition: Add the substrate, pNPG, to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity and determine the IC50 value.

Synthesis of this compound Derivatives

A variety of synthetic routes are available for the preparation of this compound derivatives. One common method involves the reaction of an aniline with a β-ketoester, followed by cyclization.

General Synthesis Workflow

Synthesis_Workflow start Start reactants Aniline Derivative + β-Ketoester start->reactants condensation Condensation Reaction reactants->condensation cyclization Cyclization (e.g., Conrad-Limpach-Skraup reaction) condensation->cyclization product This compound Derivative cyclization->product

Caption: General Synthesis Workflow for 2-Hydroxyquinolines.

Conclusion

This compound and its derivatives represent a highly promising and versatile class of compounds with a wide array of potential biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic agents underscores their importance in drug discovery and development. The diverse mechanisms of action, including the modulation of key signaling pathways like HDAC, NF-κB, and MAPK, offer multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this remarkable chemical scaffold. Continued investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective drugs based on the this compound core.

References

A Technical Guide to the Basic Characterization of Novel 2-Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxyquinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the fundamental characterization of novel this compound compounds, encompassing their synthesis, physicochemical properties, and biological evaluation. Detailed experimental protocols and data presentation are included to facilitate research and development in this promising area of drug discovery.

Synthesis of this compound Derivatives

The synthesis of 2-hydroxyquinolines can be achieved through various established methods, with the Knorr synthesis being a classic example. This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid.[1] Another common approach is the Conrad-Limpach synthesis. More contemporary methods often focus on green chemistry principles, utilizing water as a solvent or employing microwave irradiation to accelerate the reaction.[1][2]

A general synthetic scheme is presented below:

G Aniline Aniline Derivative Intermediate β-Anilinoacrylate Intermediate Aniline->Intermediate BetaKetoester β-Ketoester BetaKetoester->Intermediate Cyclization Cyclization (e.g., Dowtherm A, heat) Intermediate->Cyclization Product This compound Derivative Cyclization->Product

Caption: Generalized synthetic workflow for this compound derivatives.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of this compound derivatives, such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa), are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are often predicted using computational models and confirmed experimentally.

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity within the molecule.[3][4][5]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSource
Water Solubility2.45 mg/mLALOGPS[7]
logP1.51ALOGPS[7]
pKa (Strongest Acidic)13.95Chemaxon[7]
pKa (Strongest Basic)-2.2Chemaxon[7]
Table 2: Representative Spectroscopic Data for a 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate[8]
¹H NMR (ppm) ¹³C NMR (ppm) Assignment
6.55 (d)122.7H-3
7.98 (d)140.2H-4
7.23 (dd)121.6H-6
7.44 (dd)124.0H-7
7.63 (dd)126.0H-5
7.68 (dd)128.6Hm (chlorobenzoyl)
8.16 (dd)132.2Ho (chlorobenzoyl)
-120.8C-4a
-132.0C-8a
-136.6C-8
-162.0C-2 (C=O)

Biological Activity and Experimental Protocols

Novel this compound compounds are frequently screened for a variety of biological activities. The following sections detail the protocols for two of the most common primary screens: the MTT assay for cytotoxicity and the determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration.

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Serial Dilutions of This compound Compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (550-600 nm) Solubilize->Read Analyze Calculate % Viability and IC₅₀ Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Signaling Pathway Interactions

The biological effects of this compound derivatives are often mediated by their interaction with specific cellular signaling pathways. Two notable examples are the inhibition of histone demethylases and the blockade of the histamine H₂ receptor.

Inhibition of Histone Demethylases

Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of Jumonji C (JmjC) domain-containing histone demethylases.[10][11] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression.[11] Inhibition of these enzymes can lead to changes in chromatin structure and the transcription of genes involved in processes such as cell proliferation and differentiation.

G cluster_0 Epigenetic Regulation cluster_1 Inhibition KDM Histone Demethylase (JmjC domain) Demethylated_Histone Demethylated Histone KDM->Demethylated_Histone Histone Methylated Histone Histone->KDM Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression HQ 8-Hydroxyquinoline Derivative HQ->KDM Inhibits

Caption: Inhibition of histone demethylase by 8-hydroxyquinoline derivatives.

Blockade of Histamine H₂ Receptor

Some 8-hydroxyquinoline derivatives have been shown to act as blockers of the histamine H₂ receptor.[12][13] This receptor is a G-protein coupled receptor that, upon activation by histamine, stimulates gastric acid secretion.[13][14] Blockade of this receptor can therefore reduce stomach acid production.

G cluster_0 Histamine H₂ Receptor Signaling cluster_1 Inhibition Histamine Histamine H2R Histamine H₂ Receptor Histamine->H2R Activates AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Gastric_Acid Gastric Acid Secretion PKA->Gastric_Acid Stimulates HQ 8-Hydroxyquinoline Derivative HQ->H2R Blocks

Caption: Blockade of the histamine H₂ receptor by 8-hydroxyquinoline derivatives.

Conclusion

This technical guide provides a foundational framework for the characterization of novel this compound compounds. By following the outlined synthetic approaches, spectroscopic analyses, and biological screening protocols, researchers can systematically evaluate new derivatives and identify promising candidates for further drug development. The elucidation of their interactions with key signaling pathways will be instrumental in understanding their mechanisms of action and optimizing their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of 2-quinolones, a crucial scaffold in medicinal chemistry and drug development, utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein offer versatile and efficient routes to a wide array of substituted 2-quinolone derivatives.

Introduction

2-Quinolones are a prominent class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals. Their derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Palladium-catalyzed reactions have emerged as powerful tools for the construction of the 2-quinolone core, offering advantages such as high efficiency, mild reaction conditions, and excellent functional group tolerance.[1][2] This document details several key palladium-catalyzed methodologies for the synthesis of 2-quinolones, including the Heck reaction, carbonylative annulation, and C-H activation/cyclization strategies.

I. Palladium-Catalyzed Heck Reaction and Cyclization

The Heck reaction provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and an alkene. In the context of 2-quinolone synthesis, this is typically followed by an in-situ cyclization to form the heterocyclic ring. A common approach involves the reaction of a 2-iodoaniline with an α,β-unsaturated carbonyl compound.[3][4]

Data Presentation: Heck Reaction
Entry2-Iodoaniline (R)AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1HDimethyl maleatePd(OAc)₂ (5)PPh₃ (10)NaOAcDMF100-72[3]
2BrDimethyl maleatePd(OAc)₂ (5)PPh₃ (10)NaOAcDMF100-55[3]
3OHDimethyl maleatePd(OAc)₂ (5)PPh₃ (10)NaOAcDMF100-30[3]
4HMethyl acrylatePd(OAc)₂Et₃NMeCN100--[2]
5HEthyl acrylatePd(OAc)₂ (5)PPh₃ (10)NaOAcDMF100-76[3]
6HButyl acrylatePd(OAc)₂ (5)PPh₃ (10)NaOAcDMF100-71[3]
Experimental Protocol: Heck Reaction and Cyclization

Synthesis of 4-carbomethoxy-2-quinolone from 2-iodoaniline and dimethyl maleate: [3][4]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 mmol, 219 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and triphenylphosphine (0.10 mmol, 26.2 mg).

  • Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethylformamide (DMF, 5 mL), followed by sodium acetate (6.0 mmol, 492 mg) and dimethyl maleate (1.2 mmol, 173 mg).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 4-carbomethoxy-2-quinolone.

Diagram: Heck Reaction Catalytic Cycle

Heck_Cycle cluster_product Product Formation Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex ArPd(II)XL2->Alkene_Complex Alkene Coordination Sigma-Alkyl_Complex Sigma-Alkyl_Complex Alkene_Complex->Sigma-Alkyl_Complex Migratory Insertion Hydrido-Pd_Complex Hydrido-Pd_Complex Sigma-Alkyl_Complex->Hydrido-Pd_Complex β-Hydride Elimination Hydrido-Pd_Complex->Pd(0)L2 Reductive Elimination (Base) Product Product Hydrido-Pd_Complex->Product Product Release Carbonylative_Annulation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine o-Iodoaniline, Alkyne, Pd Catalyst, and Base in Solvent Start->Reagents Pressurize Pressurize with CO (or add solid CO source) Reagents->Pressurize Heat Heat Reaction Mixture (e.g., 110-160 °C) Pressurize->Heat Cool Cool to Room Temperature Heat->Cool Extraction Aqueous Work-up and Extraction Cool->Extraction Purify Column Chromatography Extraction->Purify Product Isolated 2-Quinolone Purify->Product CH_Activation_Cycle Pd(II) Pd(II) Amide_Coordination Amide_Coordination Pd(II)->Amide_Coordination Coordination Palladacycle Palladacycle Amide_Coordination->Palladacycle C-H Activation (Concerted Metalation- Deprotonation) Reductive_Elimination Reductive_Elimination Palladacycle->Reductive_Elimination Reductive Elimination Pd(0) Pd(0) Reductive_Elimination->Pd(0) Product 2-Quinolone Reductive_Elimination->Product Product Release Pd(0)->Pd(II) Reoxidation (e.g., Cu(OAc)₂)

References

Application Notes and Protocols: 2-Hydroxyquinoline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydroxyquinoline (also known as carbostyril) and its derivatives as versatile ligands in coordination chemistry. The unique electronic and structural properties of the this compound scaffold, upon complexation with various metal ions, give rise to a diverse range of applications in catalysis, medicine, and materials science. This document details specific applications, provides quantitative data for performance comparison, and includes detailed experimental protocols for the synthesis and utilization of these metal complexes.

Catalytic Applications: Oxidation Reactions

This compound-metal complexes have emerged as effective catalysts for various organic transformations, particularly oxidation reactions. The ligand can stabilize the metal center in different oxidation states, facilitating redox cycling and promoting the catalytic process. Copper(II) complexes, in particular, have shown significant promise in the oxidation of alcohols and catechols.

Application Note: Catalytic Oxidation of Benzyl Alcohol

Copper(II) complexes incorporating this compound derivatives can efficiently catalyze the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. These reactions are crucial in organic synthesis for the production of fine chemicals and pharmaceutical intermediates. The catalytic system often utilizes molecular oxygen as a green oxidant, offering an environmentally benign alternative to traditional stoichiometric oxidizing agents. The ligand environment around the copper center can be tuned to optimize catalytic activity and selectivity.

Quantitative Data: Catalytic Oxidation
Catalyst/LigandSubstrateOxidantConversion (%)Selectivity (%)Reference
Cu(II)-2-chloroquinoline-3-carbohydrazideCatechol-126.80 (μmol L⁻¹ s⁻¹)o-quinone[1]
Cu(OAc)₂ with 2-oxo-1,2-dihydroquinoline-3-carbaldehydeCatechol-69.30 (μmol L⁻¹ s⁻¹)o-quinone[1]
[Cu(L)(Cl)(H₂O)] (L = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol))Benzyl AlcoholO₂~95Benzaldehyde[2]
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol is adapted from procedures for similar copper-catalyzed alcohol oxidations and is a representative method.[3][4]

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Benzyl alcohol

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • Synthesis of the Catalyst Precursor:

    • In a round-bottom flask, dissolve this compound (2 mmol) in hot ethanol (20 mL).

    • In a separate flask, dissolve Cu(OAc)₂·H₂O (1 mmol) in hot ethanol (20 mL).

    • Slowly add the copper salt solution to the ligand solution with constant stirring.

    • Reflux the mixture for 2 hours.

    • Allow the solution to cool to room temperature. The resulting precipitate of the copper(II)-2-hydroxyquinoline complex is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Characterize the complex using appropriate techniques (FT-IR, UV-Vis, elemental analysis).

  • Catalytic Oxidation Reaction:

    • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the synthesized copper(II)-2-hydroxyquinoline complex (0.05 mmol).

    • Add benzyl alcohol (1 mmol) and toluene (10 mL).

    • The flask is then flushed with oxygen and an oxygen-filled balloon is attached to the top of the condenser to maintain an oxygen atmosphere.

    • The reaction mixture is stirred and heated to 80 °C.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

    • After the reaction is complete (typically 24 hours or as determined by GC analysis), cool the mixture to room temperature.

    • The catalyst can be recovered by filtration. The filtrate containing the product is then purified using column chromatography.

Workflow for the synthesis of a Cu(II)-2-hydroxyquinoline catalyst and its use in benzyl alcohol oxidation.

Biological Applications: Antimicrobial and Anticancer Agents

The coordination of this compound derivatives to metal ions can significantly enhance their biological activity. This is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across cell membranes. Copper and platinum complexes, in particular, have demonstrated notable antimicrobial and anticancer properties.

Application Note: Antimicrobial and Anticancer Activity

Metal complexes of this compound derivatives have been investigated as potential therapeutic agents. For instance, copper(II) complexes have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as against human cancer cell lines. The mechanism of action is often multifactorial, potentially involving the inhibition of essential enzymes, disruption of cellular redox balance, and interaction with DNA. Platinum(IV) complexes containing this compound have also been designed as photoactivatable prodrugs with potential anticancer activity.

Quantitative Data: Biological Activity
ComplexActivityOrganism/Cell LineIC₅₀ / MIC (µg/mL)Reference
CuL (Ligand from 7-chloro-2-hydroxyquinoline-3-carbaldehyde and 2,2′-thiodianiline)AnticancerMCF-7 (Breast Cancer)43.82 ± 2.351[5]
CuLAntibacterialS. aureus12.5[5]
CuLAntibacterialE. coli12.5[5]
CuLAntibacterialP. aeruginosa12.5[5]
This compoundAntidiabetic (α-glucosidase inhibition)-64.4[6]
This compoundAntidiabetic (α-amylase inhibition)-130.5[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a this compound metal complex against bacterial strains.[7][8]

Materials:

  • Synthesized this compound-copper(II) complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Dissolve the copper(II) complex in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in MHB overnight at 37 °C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Broth Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the complex stock solution in MHB to obtain a range of concentrations (e.g., 1250 µg/mL to 0.6 µg/mL).

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the complex) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the complex that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Complex Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound metal complex.

Materials Science: Fluorescence Sensing and OLEDs

The rigid, planar structure and conjugated π-system of the quinoline ring make this compound and its derivatives excellent fluorophores. Upon coordination to metal ions, their photophysical properties, such as emission wavelength and quantum yield, can be significantly altered. This phenomenon is exploited in the development of fluorescent sensors for metal ions and as emissive materials in Organic Light-Emitting Diodes (OLEDs).

Application Note: Fluorescence Sensing and OLEDs

This compound-based ligands can act as "turn-on" or "turn-off" fluorescent sensors for various metal ions. The binding of a specific metal ion can either enhance or quench the fluorescence of the ligand, providing a detectable signal. The selectivity of these sensors can be tuned by modifying the structure of the this compound ligand. In the realm of OLEDs, metal complexes of hydroxyquinoline derivatives, particularly with zinc and aluminum, are utilized as emissive layers due to their high thermal stability and excellent electroluminescent properties.

Quantitative Data: Photophysical Properties
Complex/LigandMetal IonEmission λ (nm)Quantum Yield (Φ)Reference
8-Hydroxyquinoline-2-carboxaldehyde-402-4040.06[3]
Zn(HL)₂·H₂O (HL = 8-hydroxyquinoline-2-carboxaldehyde derivative)Zn(II)402-4040.02[3]
Cd(HL)₂·H₂O (HL = 8-hydroxyquinoline-2-carboxaldehyde derivative)Cd(II)402-4040.04[3]
ZnStq_OCH₃:PVKZn(II)578 (Electroluminescence)-[9]
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing

This protocol outlines a general procedure for evaluating the fluorescence response of a this compound-based ligand to a metal ion.[10]

Materials:

  • Synthesized this compound-based fluorescent ligand

  • Stock solution of the metal ion of interest (e.g., Zn(NO₃)₂) in a suitable buffer (e.g., Bis-Tris buffer, pH 7.0)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Ligand Solution:

    • Prepare a stock solution of the ligand in a suitable solvent (e.g., methanol).

    • Dilute the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Fluorescence Titration:

    • Place the ligand solution in a quartz cuvette and record its initial fluorescence spectrum.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

    • Continue the additions until no further significant change in the fluorescence intensity is observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From this plot, the binding stoichiometry (e.g., using a Job's plot) and the binding constant can be determined. The limit of detection (LOD) can also be calculated.

Signaling pathway for a "turn-on" fluorescent sensor based on this compound.

References

The Versatility of 2-Hydroxyquinoline in Organic Light-Emitting Diodes (OLEDs): A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The landscape of organic electronics has been significantly shaped by the development of highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs). Among the myriad of organic compounds explored, 2-hydroxyquinoline, also known as 8-hydroxyquinoline or oxine, and its derivatives have emerged as a cornerstone in the design of high-performance OLEDs. Their metal complexes, particularly with aluminum (Alq₃), zinc (Znq₂), and other metals, are widely utilized as electron transport and emissive materials due to their excellent thermal stability, high fluorescence quantum yields, and good charge-transporting properties.[1][2] This document provides a comprehensive overview of the application of this compound derivatives in OLEDs, including detailed experimental protocols and a summary of their performance metrics.

Core Applications in OLEDs

Complexes derived from this compound serve multiple functions within an OLED device architecture:

  • Emissive Layer (EML): Many this compound metal complexes exhibit strong photoluminescence and are used as the primary light-emitting material in the EML. By modifying the ligand structure or the central metal ion, the emission color can be tuned across the visible spectrum.[3][4]

  • Electron Transport Layer (ETL): The inherent electron-deficient nature of the pyridine ring in the quinoline structure facilitates efficient electron transport. Consequently, these complexes are frequently employed as electron transport materials, aiding the injection and transport of electrons from the cathode to the emissive layer.[5]

  • Host Material: In phosphorescent OLEDs (PhOLEDs), where triplet excitons are harvested, this compound derivatives can act as a host material for phosphorescent dopants.

  • Dopants: Certain derivatives are used as dopants within a host material to achieve specific colors or to improve device efficiency and stability.

Performance of this compound Derivatives in OLEDs

The performance of OLEDs incorporating this compound-based materials is highly dependent on the specific derivative, the choice of the central metal ion, and the overall device architecture. The following table summarizes the performance of several reported OLEDs utilizing these compounds.

Compound/Device StructureEmission ColorMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Turn-on Voltage (V)Emission Peak (nm)
ITO/PEDOT:PSS/ZnStq_OCH₃:PVK/Al[1]Yellow22441.246.94578
ITO/α-NPD/Zn(Bpy)q/Alq₃/LiF/Al[1]-10301.34-545
ITO/TPD/Zn(Cl₂q)₂/Alq₃/LiF/Al[1]-363--545
ITO/α-NPD/Zinc complex/BCP/Alq₃/LiF/Al (BTZ ligand)[1]----532, 572, 541
ITO/PEDOT:PSS/NPB/Znq₂/BCP/LiF/Al[1]-7910.64-540
ITO/NPB/DMeOBQ/CsF/Al[6]Blue--2.8425
ITO/TPD/MgL₂/LiF/Alq₃ (L=5-chloro-8-hydroxyquinoline)[7]Green425--539
ITO/TPD/Alq₃/LiF/Mg:Ag/Ag[8]--5.562.8-

Experimental Protocols

Synthesis of a this compound Metal Complex (Example: Bis(2-styryl-8-hydroxyquinoline) Zinc(II))[1]

This protocol provides a general method for the synthesis of a zinc(II) complex with a this compound derivative.

Materials:

  • 2-(2-phenylethenyl)quinolin-8-ol (Styryl-8-hydroxyquinoline derivative)

  • Zinc(II) acetate

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve 1.08 mmol of 2-(2-phenylethenyl)quinolin-8-ol in 40 mL of DMF.

  • In a separate flask, dissolve 0.54 mmol of Zinc(II) acetate in 6 mL of deionized water.

  • Add the zinc acetate solution to the solution of the this compound derivative.

  • Heat the reaction mixture to approximately 100 °C and stir for 3 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into an ice-water mixture.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with deionized water and dry to obtain the final product.

Fabrication of a Multilayer OLED Device[1][5]

This protocol outlines a common procedure for fabricating a multilayer OLED using a combination of spin-coating and thermal evaporation techniques.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Poly(9-vinylcarbazole) (PVK) as a host material

  • This compound derivative (e.g., a Zn(II) complex) as the emissive material

  • 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) as an electron transport material (in some device structures)

  • Aluminum (Al) for the cathode

  • Detergent, dichloromethane, acetone, ethanol, methanol, deionized water

  • Ultrasonic bath

  • Spin coater

  • Hotplate or oven

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, dichloromethane, acetone, ethanol, and methanol.

    • Dry the substrates using a stream of nitrogen gas.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a layer of PEDOT:PSS (typically around 50 nm) onto the cleaned ITO substrate.

    • Bake the substrate at 110-120 °C for 1 hour to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative and the host material (e.g., PVK) in a suitable solvent.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer (typically 55-110 nm).

    • Bake the substrate at an appropriate temperature (e.g., 120 °C for 1 hour) to ensure a smooth and uniform film.

  • Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ mbar).

    • Deposit a layer of aluminum (typically 150 nm) to serve as the cathode. In some cases, a thin layer of LiF is deposited prior to the aluminum to enhance electron injection.[1]

Visualizing OLED Structure and Fabrication

To better understand the relationships between the different components and processes, the following diagrams have been generated.

OLED_Structure cluster_OLED Typical OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (e.g., Alq₃, PBD) Cathode->ETL Electron Injection EML Emissive Layer (EML) (Host + this compound Derivative) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) (e.g., PVK, NPB) EML->HTL Recombination & Photon Emission HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HTL->HIL Hole Transport Anode Anode (e.g., ITO) HIL->Anode Hole Injection Substrate Substrate (Glass)

Caption: A diagram illustrating the multilayer structure of a typical OLED incorporating a this compound derivative in the emissive layer.

OLED_Fabrication_Workflow start Start sub_clean ITO Substrate Cleaning (Ultrasonication) start->sub_clean hil_dep HIL Deposition (Spin-coating PEDOT:PSS) sub_clean->hil_dep hil_bake Baking hil_dep->hil_bake eml_dep EML Deposition (Spin-coating Host:Emitter Blend) hil_bake->eml_dep eml_bake Baking eml_dep->eml_bake cathode_dep Cathode Deposition (Thermal Evaporation of Al) eml_bake->cathode_dep encapsulation Device Encapsulation cathode_dep->encapsulation testing Characterization (I-V-L, EL Spectra) encapsulation->testing end End testing->end

Caption: A flowchart outlining the key steps in the fabrication and testing of an OLED device using solution-based processing for the organic layers.

References

Application Notes and Protocols for 2-Hydroxyquinoline Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-hydroxyquinoline derivatives as fluorescent probes. These compounds have emerged as versatile tools in chemical biology and drug discovery due to their sensitivity and selectivity for various analytes, including metal ions and changes in intracellular pH.

Introduction to this compound Fluorescent Probes

This compound and its derivatives are a class of heterocyclic organic compounds that exhibit fluorescence. Their photophysical properties can be modulated by the surrounding chemical environment, making them excellent candidates for the development of "turn-on" or "turn-off" fluorescent probes. The core structure allows for facile chemical modifications to tune their specificity and sensitivity towards target analytes. Common sensing mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). These probes are widely applied in bioimaging, allowing for the visualization and quantification of analytes within living cells.[1][2]

Key Applications and Photophysical Data

This compound derivatives have been successfully employed to detect a range of biologically and environmentally important species. The following table summarizes the photophysical properties of representative probes and their target analytes.

Probe DerivativeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Detection LimitReference
8-HydroxyquinolineAl³⁺----~1 x 10⁻⁸ M[1]
8-Hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺----< 10⁻⁷ M[1][2]
4-Hydroxyquinoline (in neutral aq. solution)-3163490.01133-[3]
1-(Isoquinolin-3-yl)azetidin-2-one-3564100.58954-[4]
1-(Isoquinolin-3-yl)pyrrolidin-2-one-3634200.51257-[4]
1-(Isoquinolin-3-yl)imidazolidin-2-one-3774530.50176-[4]

Signaling and Workflow Diagrams

To facilitate the understanding of the underlying principles and experimental procedures, the following diagrams illustrate a key sensing mechanism and a general workflow for live-cell imaging.

CHEF_Mechanism Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_process Fluorescence Change Probe This compound Probe (Weak Fluorescence) Complex Probe-Analyte Complex (Strong Fluorescence) Probe->Complex Chelation Weak Fluorescence Low Quantum Yield Probe->Weak Fluorescence Analyte Metal Ion Analyte (e.g., Al³⁺) Analyte->Complex Binding Strong Fluorescence High Quantum Yield (Enhanced Rigidity) Complex->Strong Fluorescence

A diagram illustrating the Chelation-Enhanced Fluorescence (CHEF) mechanism.

LiveCellImaging_Workflow General Workflow for Live-Cell Imaging cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Culture Cells C 3. Load Cells with Probe A->C B 2. Prepare Probe Stock Solution B->C D 4. Wash Cells C->D E 5. Treat with Analyte (Optional) D->E F 6. Image with Fluorescence Microscope E->F G 7. Analyze Fluorescence Intensity F->G

A generalized experimental workflow for utilizing this compound probes in live-cell imaging.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a this compound derivative and its application in detecting metal ions and intracellular pH.

Synthesis of a Representative this compound-based Fluorescent Probe

This protocol outlines the synthesis of tris(8-hydroxyquinoline)aluminum (Alq3), a well-known fluorescent complex, adapted from literature procedures.[5][6]

Materials:

  • 8-Hydroxyquinoline

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Anhydrous ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Dissolution of 8-Hydroxyquinoline: In a round-bottom flask, dissolve a specific molar amount of 8-hydroxyquinoline in anhydrous ethanol with stirring.

  • Dissolution of Aluminum Salt: In a separate beaker, dissolve a corresponding molar amount of aluminum nitrate nonahydrate in deionized water. The molar ratio of 8-hydroxyquinoline to aluminum nitrate should be 3:1.

  • Reaction Mixture: Slowly add the aluminum nitrate solution to the 8-hydroxyquinoline solution while stirring continuously.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a specified period (e.g., 2-3 hours) to ensure complete reaction.

  • Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of Alq3 will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven.

  • Characterization: Confirm the identity and purity of the synthesized Alq3 using techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.

Protocol for Detection of Metal Ions in Aqueous Solution

This protocol describes a general procedure for using a this compound-based probe to detect metal ions in a solution.

Materials:

  • Synthesized this compound fluorescent probe

  • Stock solutions of various metal ions of interest (e.g., Al³⁺, Zn²⁺, Cu²⁺, etc.)

  • Buffer solution (e.g., Tris-HCl, HEPES) at the desired pH

  • Fluorometer

  • Cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, ethanol) and then dilute it to the desired working concentration in the buffer solution.

  • Blank Measurement: Transfer the probe solution to a cuvette and measure its baseline fluorescence emission spectrum using a fluorometer. Record the excitation and emission wavelengths of maximum intensity.

  • Titration with Metal Ions: Sequentially add small aliquots of a specific metal ion stock solution to the cuvette containing the probe solution.

  • Fluorescence Measurement: After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will generate a titration curve from which the detection limit and binding affinity can be determined.

  • Selectivity Test: Repeat the experiment with other metal ions to assess the selectivity of the probe.

Protocol for Live-Cell Imaging of Intracellular pH

This protocol provides a generalized method for using a pH-sensitive this compound probe for intracellular pH imaging in cultured cells.[7][8]

Materials:

  • pH-sensitive this compound fluorescent probe

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.

  • Washing: After incubation, wash the cells two to three times with warm PBS or culture medium to remove any extracellular probe.

  • Imaging:

    • Place the dish or coverslip on the stage of the fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Excite the probe at its specific excitation wavelength and capture the fluorescence emission using the appropriate filter set.

    • Acquire images at different time points or after experimental manipulations that may alter intracellular pH.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity within individual cells or specific subcellular regions.

    • For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths to determine the intracellular pH based on a pre-determined calibration curve.

Note: The optimal probe concentration, incubation time, and imaging parameters should be determined empirically for each specific this compound derivative and cell type.

Conclusion

This compound derivatives are powerful fluorescent probes with broad applications in research and development. The protocols provided herein offer a starting point for their synthesis and application. For specific probes, it is crucial to consult the primary literature for detailed experimental conditions and to perform necessary optimizations for your particular experimental system.

References

Application Notes and Protocols for the Analytical Detection of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known as 2-quinolinol or carbostyril, is a heterocyclic organic compound. It exists in tautomeric equilibrium with 2(1H)-quinolone. This compound is a significant intermediate metabolite in the microbial degradation of quinoline, a common environmental pollutant found in industrial wastewater[1][2]. Its detection and quantification are crucial for environmental monitoring, bioremediation studies, and in the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for several robust analytical methods used to detect and quantify this compound.

Overview of Analytical Methods

The detection of this compound can be accomplished through various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying this compound in complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the identification and quantification of volatile or semi-volatile compounds like this compound, especially at trace levels.

  • UV/Vis Spectroscopy: A simple, rapid, and cost-effective method suitable for quantifying this compound, particularly in biodegradation process samples.[3][4]

  • Electrochemical Sensors: An emerging technology offering high sensitivity and portability for the rapid detection of electroactive species like this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, Reversed-Phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is detected as it elutes from the column by a UV detector at a wavelength where it strongly absorbs light.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a gradient or isocratic pump

  • Autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV-Vis Detector

  • Data acquisition and processing software

2. Reagents and Standards:

  • This compound standard (98% purity or higher)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄) or Formic acid

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol to prepare a 100 µg/mL stock solution.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Liquid Samples (e.g., wastewater, culture media): Centrifuge the sample to remove particulate matter. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase if necessary to fall within the calibration range.

  • Solid/Tissue Samples: Homogenize the sample and perform a solvent extraction using methanol or a suitable solvent. Centrifuge and filter the extract as described above.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of water and methanol (e.g., 60:40, v/v) adjusted to pH 3.6 with phosphoric acid.[5] Alternatively, an acetonitrile/water mixture (e.g., 30% ACN with 0.1% H₃PO₄) can be used.[6]

  • Flow Rate: 0.7 - 1.0 mL/min.[5][6]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 220 nm or 250 nm.[5][6]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

General Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System with Mobile Phase A->D B Prepare Calibration Standards (1-50 µg/mL) E Inject Standards & Samples B->E C Prepare Sample (Filter/Extract) C->E F Separate on C18 Column E->F G Detect at 220-250 nm F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration H->J I->J Use Curve for Interpolation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Ultrasonic or Liquid-Liquid Extraction B Filter Extract (0.45 µm PTFE) A->B C Inject 1 µL into GC B->C D Vaporize & Separate on Capillary Column C->D E Ionize (EI, 70 eV) D->E F Detect by Mass Spectrometer (Scan or SIM mode) E->F G Identify by Retention Time & Mass Spectrum F->G H Quantify using Calibration Curve G->H

References

Application Note: Analysis of 2-Hydroxyquinoline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyquinoline, also known as carbostyril, is a heterocyclic aromatic organic compound. It is a key intermediate in the biodegradation of quinoline and serves as a structural motif in various biologically active compounds and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for process monitoring in environmental studies, quality control in chemical synthesis, and pharmacokinetic analysis in drug development. This application note details a robust method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar aqueous-organic mixture. This compound is injected into the system and partitions between the mobile and stationary phases based on its polarity. By using a suitable mobile phase composition, this compound can be effectively separated from other matrix components and quantified accurately using a UV detector.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

    • Diode-Array Detector (DAD) or a variable wavelength UV-Vis detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Materials and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid or Phosphoric acid (analytical grade).[1][2]

    • 0.22 µm or 0.45 µm syringe filters for sample clarification.[3]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard solution with the mobile phase. These solutions should be prepared fresh daily.

Sample Preparation
  • Accurately weigh or pipette the sample containing this compound into a volumetric flask.

  • Add a suitable solvent (preferably methanol or the mobile phase) to dissolve the sample.[3]

  • Sonicate for 10-15 minutes to ensure complete extraction and dissolution.

  • Dilute to the final volume with the same solvent. The final concentration should fall within the range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

HPLC Operating Conditions

The following conditions provide a starting point for method development and can be optimized as needed.

Parameter Recommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 230 nm and 326 nm[4]
Run Time ~10 minutes

Data Presentation and Typical Performance

The following table summarizes the typical performance characteristics of this HPLC method. Laboratories should perform their own validation to establish specific performance metrics.

Parameter Typical Value
Retention Time (t_R) Approximately 4-6 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 - 0.2 µg/mL[5]
Limit of Quantification (LOQ) ~0.3 - 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Key Considerations and Troubleshooting

  • Chelation Effects: Hydroxyquinolines, particularly the 8-hydroxy isomer, are known chelating agents that can interact with trace metals in the HPLC system (e.g., stainless steel frits, column packing), leading to poor peak shape and tailing.[6][7]

  • Mitigation Strategies: If peak tailing is observed, consider using a column with low silanol activity, a metal-free or PEEK-lined HPLC system, or a mixed-mode column designed to minimize such interactions.[8] The use of an acidic modifier in the mobile phase, such as phosphoric or formic acid, is also crucial for obtaining symmetrical peaks.[1][2]

  • Solubility: this compound is only slightly soluble in water but soluble in alcohols and dilute acids.[9] Ensure the sample and standard diluents are appropriate to maintain solubility throughout the analysis.

Workflow and Pathway Visualization

The logical flow of the analytical process from sample preparation to final data analysis is outlined below.

HPLC_Analysis_Workflow cluster_preparation Step 1: Preparation cluster_analysis Step 2: HPLC Analysis cluster_processing Step 3: Data Processing Standard_Prep Standard Preparation (Stock & Working Standards) Injection Autosampler Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & 0.45µm Filtration) Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV/DAD Detection (230 nm & 326 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram Generation) Detection->Acquisition Analysis Data Analysis (Peak Integration & Quantification) Acquisition->Analysis Report Result Reporting Analysis->Report

References

Application Notes and Protocols for the Quantification of 2-Hydroxyquinoline using UV/Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in pharmaceutical research and drug development due to their diverse biological activities. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. Ultraviolet-Visible (UV/Vis) spectroscopy offers a rapid, simple, and cost-effective method for its quantification. This document provides detailed application notes and experimental protocols for the determination of this compound using UV/Vis spectroscopy.

Principle

The quantification of this compound by UV/Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The analysis involves measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax) and relating it to its concentration using a calibration curve prepared with standards of known concentrations. A tri-wavelength spectrophotometric method has been developed for the simultaneous determination of quinoline and this compound, with measurements at 289 nm (an isosbestic point), 326 nm, and 380 nm.[1][2]

Physicochemical Properties and Solubility

  • Molecular Formula: C₉H₇NO

  • Molecular Weight: 145.16 g/mol

  • Appearance: Light yellow crystalline solid

  • Solubility: Soluble in ethanol, methanol, and dilute hydrochloric acid; slightly soluble in water.

Quantitative Data Summary

Solvent Systemλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Notes
Ethanol~325 - 330Data not readily availableThe UV/Vis absorption of quinoline derivatives is sensitive to solvent polarity.
Methanol~325 - 330Data not readily availableSimilar to ethanol, the polarity of methanol influences the absorption spectrum.
Aqueous Buffer (pH dependent)VariableData not readily availableThe absorption spectrum of hydroxyquinoline derivatives is known to be pH-dependent. It is recommended to use a buffered solution to ensure consistent spectral characteristics.
Tri-wavelength Method289, 326, 380Not applicable for single valueFor simultaneous quantification of quinoline and this compound.[1][2]

Note: The λmax for a related compound, 2-hydroxy-4-methylquinoline, was observed at 325 nm in cyclohexane.[3] For 8-hydroxyquinoline, absorption maxima have been reported at different wavelengths depending on the solvent and whether it is complexed with a metal.[4][5]

Experimental Protocols

Protocol 1: Preparation of Standard Stock Solution

This protocol describes the preparation of a 100 µg/mL primary stock solution of this compound in ethanol.

Materials:

  • This compound (analytical standard)

  • Ethanol (spectroscopic grade)

  • Analytical balance

  • 100 mL volumetric flask

  • Spatula

  • Weighing paper

  • Pipettes

Procedure:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.

  • Add approximately 70 mL of spectroscopic grade ethanol to the volumetric flask.

  • Sonicate the flask for 10-15 minutes or until the this compound is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 100 mL mark with ethanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Label the flask clearly as "100 µg/mL this compound Stock Solution in Ethanol" and store it protected from light.

Protocol 2: Preparation of Calibration Standards

This protocol details the serial dilution of the stock solution to prepare a series of calibration standards.

Materials:

  • 100 µg/mL this compound Stock Solution

  • Ethanol (spectroscopic grade)

  • 10 mL and 25 mL volumetric flasks

  • Calibrated pipettes

Procedure:

  • Label a series of volumetric flasks with the desired concentrations of your calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Prepare the standards by accurately pipetting the calculated volume of the stock solution into each volumetric flask and diluting to the mark with ethanol. An example dilution series is provided in the table below.

  • Mix each standard solution thoroughly by inverting the flask several times.

Example Dilution Series for Calibration Standards:

Desired Concentration (µg/mL)Volume of Stock (100 µg/mL) to be DilutedFinal Volume (mL)
10.1 mL10
20.2 mL10
50.5 mL10
101.0 mL10
151.5 mL10
202.0 mL10
Protocol 3: UV/Vis Spectrophotometric Measurement and Quantification

This protocol outlines the procedure for measuring the absorbance of the standards and a sample solution to determine the concentration of this compound.

Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibration standards of this compound

  • Sample solution of this compound in the same solvent

  • Solvent for blank (ethanol)

Procedure:

  • Instrument Setup:

    • Turn on the UV/Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

    • Set the wavelength scan range (e.g., 200-450 nm) to determine the λmax of this compound in your chosen solvent.

  • Determination of λmax:

    • Fill a quartz cuvette with the solvent (ethanol) to be used as a blank and place it in the reference cuvette holder.

    • Fill another quartz cuvette with one of the mid-range calibration standards (e.g., 10 µg/mL).

    • Perform a wavelength scan to obtain the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve Construction:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Use the solvent blank to zero the instrument (autozero).

    • Measure the absorbance of each calibration standard in ascending order of concentration.

    • Rinse the cuvette with the next standard solution before each measurement.

    • Record the absorbance values for each concentration.

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for a good linear fit.

  • Sample Analysis:

    • Prepare the sample solution containing an unknown concentration of this compound in the same solvent as the standards. Ensure the expected concentration falls within the range of the calibration curve. If necessary, dilute the sample.

    • Measure the absorbance of the sample solution at the λmax.

    • Use the equation of the calibration curve to calculate the concentration of this compound in the sample.

    Concentration (µg/mL) = (Absorbance - y-intercept) / slope

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution (100 µg/mL this compound in Ethanol) calibration_standards Prepare Calibration Standards (Serial Dilution) stock_solution->calibration_standards measure_standards Measure Absorbance of Standards calibration_standards->measure_standards set_instrument Instrument Setup & λmax Determination set_instrument->measure_standards measure_sample Measure Absorbance of Sample set_instrument->measure_sample plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve calculate_concentration Calculate Sample Concentration measure_sample->calculate_concentration plot_curve->calculate_concentration

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_factors Influencing Factors cluster_properties Spectroscopic Properties cluster_outcome Analytical Outcome solvent Solvent Polarity lambda_max λmax (Wavelength of Max Absorbance) solvent->lambda_max molar_absorptivity Molar Absorptivity (ε) solvent->molar_absorptivity ph pH of Solution ph->lambda_max ph->molar_absorptivity accuracy Accuracy & Precision of Quantification lambda_max->accuracy molar_absorptivity->accuracy

Caption: Factors influencing the UV/Vis spectroscopic quantification of this compound.

Stability and Storage

  • Stock and Standard Solutions: this compound solutions should be protected from light to prevent photodegradation. It is recommended to store them in amber-colored volumetric flasks or wrap the flasks in aluminum foil.

  • Storage Temperature: Store solutions at 2-8 °C when not in use. Allow solutions to equilibrate to room temperature before measurement.

  • Solution Stability: While specific stability data for this compound solutions is limited, it is good practice to prepare fresh calibration standards daily for the most accurate results. For other quinoline derivatives, degradation has been observed in aqueous and phosphate buffer solutions after a few days.[6]

Conclusion

UV/Vis spectroscopy provides a straightforward and reliable method for the quantification of this compound. Adherence to the detailed protocols for standard and sample preparation, along with careful instrument operation, will ensure accurate and reproducible results. The provided workflows and logical diagrams offer a clear guide for researchers, scientists, and drug development professionals in implementing this analytical technique.

References

2-Hydroxyquinoline: A Versatile Precursor for Pharmaceutical Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-hydroxyquinoline as a foundational scaffold in the synthesis of a diverse range of pharmaceutical agents. Its unique chemical structure allows for modifications that have led to the development of potent anticancer, antiviral, and antidiabetic compounds.

Introduction

This compound, also known as carbostyril, is a heterocyclic aromatic organic compound. Its structure, featuring a fused benzene and pyridine ring with a hydroxyl group at the 2-position, makes it a privileged scaffold in medicinal chemistry. The presence of the reactive hydroxyl group and the aromatic ring system allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives with significant biological activities. This document outlines the synthetic utility of this compound in the development of targeted therapies.

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of several classes of therapeutic agents. Its derivatives have shown remarkable efficacy in targeting various biological pathways implicated in disease.

Anticancer Agents

Derivatives of this compound have been extensively investigated as anticancer agents, primarily as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP) and various protein kinases.

2.1.1. PARP Inhibitors: Certain this compound derivatives have been designed as potent PARP-1 inhibitors. These compounds have shown promise in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

2.1.2. Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. By modifying the this compound scaffold, researchers have developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and components of the PI3K/Akt/mTOR signaling pathway, all of which are critical targets in oncology.

Antiviral Agents

The this compound scaffold has been utilized to develop novel antiviral compounds. These derivatives have demonstrated activity against a range of viruses by interfering with viral replication and other essential processes.

Antidiabetic Agents

Recent studies have highlighted the potential of this compound and its analogs as antidiabetic agents. These compounds have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[1]

Quantitative Data Presentation

The following tables summarize the synthetic yields of key intermediates and the biological activity of final pharmaceutical compounds derived from this compound.

Derivative Class Synthetic Step Yield (%) Reference
Anticancer (General)Synthesis of 2-(4-Hydroxyquinolin-2-yl) Acetic Acid91[2]
Anticancer (General)Synthesis of 3,3'-Methylenebis(7-chloro-4-hydroxyquinolin-2(1H)-one)80[3]
AntiviralSynthesis of 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid86[4]
Anticancer (PARP Inhibitor)Synthesis of Quinoxaline-based PARP-1 inhibitor intermediateNot Specified[5][6]
Anticancer (Kinase Inhibitor)Synthesis of Quinoline-8-Sulfonamides91[7]
Compound Target IC50 / Activity Reference
This compoundα-Glucosidase64.4 µg/mL[8]
This compoundα-Amylase130.5 µg/mL[8]
5-sulphonamido-8-hydroxyquinoline derivativesAvian Paramyxovirus (APMV-1) & Laryngotracheitis Virus (LTV)3-4 µ g/egg [9]
Quinoxaline-based derivative 5 PARP-13.05 nM[5][6]
Quinoxaline-based derivative 8a PARP-12.31 nM[5][6]
Olaparib (Reference)PARP-14.40 nM[5][6]
N-butyl bis-quinolinyl-chalcone 14g HCT-116 (Colon Cancer)GI50 = 0.16 µM[10]
Quinolinyl-bis-chalcone 17o HT29 (Colon Cancer)GI50 = 0.42 µM[10]
Quinoline-based Schiff base 4 α-Glucosidase6.20 ± 0.30 µM[11]
Acarbose (Reference)α-Glucosidase38.45 ± 0.80 µM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of pharmaceuticals from this compound.

General Synthesis of 2-(4-Hydroxyquinolin-2-yl) Acetic Acid

This protocol describes the hydrolysis of a 4-hydroxyquinoline derivative to yield the corresponding acetic acid, a versatile intermediate.[2]

Materials:

  • 4-Hydroxyquinoline derivative (e.g., methyl 2-(4-hydroxyquinolin-2-yl) acetate)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a 50 mL round-bottom flask, combine the 4-hydroxyquinoline derivative (0.46 mmol, 100 mg) and Na₂CO₃ (0.94 mmol, 100 mg).

  • Add 20 mL of distilled water to the flask.

  • Stir the mixture at room temperature for 12 hours.

  • After 12 hours, add 3 drops of concentrated HCl to the reaction mixture.

  • Observe the precipitation of white crystals.

  • Collect the crystals by filtration.

  • The yield of 2-(4-hydroxyquinolin-2-yl) acetic acid is approximately 91% (85 mg).

Synthesis of a Quinoxaline-Based PARP-1 Inhibitor Intermediate

This protocol outlines the initial steps in the synthesis of a potent PARP-1 inhibitor, starting from o-phenylenediamine.[5][6]

Materials:

  • o-Phenylenediamine

  • Oxalic acid

  • Hydrochloric acid (HCl)

  • Chlorosulfonic acid

Procedure:

  • Synthesis of quinoxaline-2,3(1H,4H)-dione: React o-phenylenediamine with oxalic acid in the presence of HCl.

  • Sulfonylation: Treat the resulting quinoxaline-2,3(1H,4H)-dione with chlorosulfonic acid to yield the 6-sulfonyl chloride derivative. This intermediate is then converted to the key 6-sulfonohydrazide analog for further derivatization.

Synthesis of Quinoline-8-Sulfonamides as Kinase Inhibitors

This protocol describes the synthesis of quinoline-8-sulfonamide derivatives, which have shown activity as PKM2 modulators.[7]

Materials:

  • Starting quinoline compound

  • Appropriate reagents for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Ethyl acetate for column chromatography

Procedure:

  • Synthesize the desired quinoline-8-sulfonamide derivatives using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Purify the resulting compounds by column chromatography using ethyl acetate as the eluent.

  • Yields for the final products are reported to be as high as 91%.

Purification of 8-Hydroxyquinoline Derivatives

This general protocol can be adapted for the purification of various 8-hydroxyquinoline derivatives.[12][13]

Materials:

  • Crude 8-hydroxyquinoline derivative

  • Dichloromethane (or other suitable chlorinated alkane)

  • Methanol

Procedure:

  • Initial Purification:

    • Dissolve the crude 8-hydroxyquinoline product in dichloromethane by stirring and gentle heating (30-35°C).

    • Cool the solution to 0°C to precipitate impurities.

    • Filter the solution and wash the filter cake with a small amount of cold dichloromethane.

    • Concentrate the filtrate under reduced pressure to recover the purified product. The recovery of the solvent can be up to 97-98%.[12]

  • Recrystallization:

    • Dissolve the crude 8-hydroxyquinoline product in methanol and heat to 50°C with stirring.

    • Cool the solution to 30-40°C and maintain the temperature while stirring for 30 minutes.

    • Filter the solution to collect the purified 8-hydroxyquinoline crystals.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound-derived pharmaceuticals.

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1:e->PAR:w synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Complex Repair Complex Assembly Repair_Proteins->Repair_Complex SSBR Single-Strand Break Repair Repair_Complex->SSBR Inhibitor This compound-based PARP Inhibitor Inhibitor->PARP1 inhibits EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Transcription->Proliferation Inhibitor This compound-based EGFR Inhibitor Inhibitor->EGFR inhibits VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor This compound-based VEGFR2 Inhibitor Inhibitor->VEGFR2 inhibits PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound-based PI3K/Akt/mTOR Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

References

Application Notes and Protocols: Fluorescence Spectroscopy of 2-Hydroxyquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the applications and experimental protocols for the fluorescence spectroscopy of 2-hydroxyquinoline and its derivatives. This compound (2-HQ), existing in tautomeric equilibrium with 2-quinolone, and its derivatives are versatile fluorophores with applications in chemical sensing and material science. Their photophysical properties are often governed by processes such as excited-state intramolecular proton transfer (ESIPT), making them sensitive probes for their microenvironment.

I. Applications

The unique fluorescent properties of this compound and its derivatives have led to their use in a variety of applications, particularly in the development of chemosensors.

Sensing of Metal Ions

Derivatives of hydroxyquinoline are renowned for their ability to act as fluorescent chemosensors for various metal ions. The nitrogen and oxygen atoms in the 8-hydroxyquinoline structure, a close analog of this compound, create a favorable binding site for metal ions such as Zn²⁺, Al³⁺, Cu²⁺, and Ni²⁺.[1][2][3] Upon chelation with a metal ion, the fluorescence of the molecule can be either enhanced ("turn-on" sensor) or quenched ("turn-off" sensor). This change in fluorescence intensity provides a direct measure of the metal ion concentration. For instance, a derivative of 8-hydroxyquinoline, 2-(((4-(1, 2, 2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL), demonstrates a significant fluorescence enhancement in the presence of Zn²⁺.[4][5] This is attributed to the inhibition of the ESIPT process upon coordination with the metal ion.[4][5]

Detection of Water in Organic Solvents

Certain 8-hydroxyquinoline-based Schiff base derivatives, such as 8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazone (HQCT) and 8-hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (HQPH), have been successfully employed for the ultra-fast and sensitive detection of water in strong polar organic solvents like DMSO and DMF.[6] The fluorescence of these compounds is quenched in the presence of water.[6] The sensing mechanism is based on the inhibition of ESIPT by water molecules through the formation of hydrogen bonds.[6]

Organic Light-Emitting Diodes (OLEDs)

Metal complexes of hydroxyquinoline derivatives, particularly 8-hydroxyquinoline, are widely used as emitter materials in Organic Light-Emitting Diodes (OLEDs).[2][3] The choice of the central metal ion and the substituents on the quinoline ring allows for the tuning of the emission color across the visible spectrum.[2] For example, tris(8-quinolinolate)aluminum(III) (Alq3) is a classic and efficient green emitter in OLEDs.[7]

II. Quantitative Data

The photophysical properties of this compound and its derivatives are quantified by parameters such as absorption and emission maxima, fluorescence quantum yields, and lifetimes. The following tables summarize available data. Note that much of the detailed quantitative data in the literature pertains to the isomer 8-hydroxyquinoline and its derivatives, which are included here for comparative purposes.

Table 1: Photophysical Properties of this compound Tautomers [8]

TautomerAbsorption Origin (cm⁻¹)
Lactam (2(1H)-quinolone)29,112
Lactim (this compound)31,349

Table 2: Photophysical Properties of Selected 8-Hydroxyquinoline Derivatives and Metal Complexes

Compound/ComplexExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Lifetime (τ)Solvent/MediumReference
8-HQ290335, 410Varies with solvent-Various[9]
Alq3 (crystalline film)--0.36-Thin Film[7]
Alq3 (amorphous film)--0.21-Thin Film[7]
Alq3---156 ± 19 nsVarious organic solvents[7]
Dendritic 8-HQ-Zn(II) complexes-Good fluorescence--Organic solution[10]
N-ethyl-3-[2-(8-hydroxyquinolin-2-yl)vinyl]carbazole-Zn(II) complex---Long lifetime-[11]

Table 3: Molar Absorptivity and Quantum Yield of 2-Quinolinone Derivatives [12]

DerivativeMolar Absorptivity (ε) (M⁻¹ cm⁻¹)Quantum Yield (ΦF)
PAV-315297.317.1%
PAV-54796.22.3%

III. Experimental Protocols

The following are generalized protocols for fluorescence spectroscopy experiments involving this compound and its derivatives. Specific parameters should be optimized for each compound and application.

Protocol for Metal Ion Sensing
  • Sample Preparation:

    • Prepare a stock solution of the hydroxyquinoline-based sensor (e.g., 1 mM) in a suitable solvent (e.g., THF, CH₃CN, or a buffer solution). The solvent should be of spectroscopic grade to minimize background fluorescence.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or the same solvent as the sensor.

    • For the titration experiment, place a specific volume of the sensor solution (e.g., 2 mL of a 20 µM solution) in a quartz cuvette.[4]

  • Instrumentation:

    • Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

    • Set the excitation and emission slit widths (e.g., 5-10 nm) to balance signal intensity and spectral resolution.[13]

  • Data Acquisition:

    • Record the fluorescence spectrum of the sensor solution alone.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette containing the sensor solution.

    • After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence spectrum.

    • Record the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • Data Analysis:

    • Plot the fluorescence intensity versus the metal ion concentration to generate a titration curve.

    • From the titration curve, determine the detection limit and the binding constant (K) for the sensor-metal ion complex.[4]

Protocol for Determining Fluorescence Quantum Yield (Relative Method)
  • Selection of a Standard:

    • Choose a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the sample. For 2-quinolinone derivatives, carbostyril-124 (ΦF = 0.68%) can be used as a reference.[12]

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the solutions.

    • Use a spectrofluorometer to measure the fluorescence emission spectra.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φsample) using the following equation:

      Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

      where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the fluorescence spectroscopy of hydroxyquinoline derivatives.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) E Enol Tautomer E_star Excited Enol E->E_star Absorption E_star->E Fluorescence (Enol) K_star Excited Keto* (Tautomer) E_star->K_star ESIPT K Keto Tautomer K_star->K Fluorescence (Keto) K->E Proton Transfer Metal_Ion_Sensing cluster_sensor Sensor System cluster_measurement Fluorescence Measurement Sensor HQ Derivative (ESIPT active) Low Fluorescence Metal Metal Ion (e.g., Zn²⁺) Complex Sensor-Metal Complex (ESIPT inhibited) High Fluorescence Sensor->Complex Binding Metal->Complex Chelation Emission Fluorescence Emission Complex->Emission Signal Turn-On Excitation Excitation Light Excitation->Complex Experimental_Workflow_Quantum_Yield A Prepare Sample and Standard Solutions B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Spectrofluorometer) A->C E Calculate Quantum Yield (Relative Method) B->E D Integrate Fluorescence Spectra C->D D->E

References

Application Notes and Protocols: 2-Hydroxyquinoline in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry and drug discovery due to their diverse pharmacological activities. A key area of interest is their ability to act as potent inhibitors of various enzymes, implicating them as promising therapeutic agents for a range of diseases, including type 2 diabetes, cancer, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound on key enzyme targets.

Enzyme Targets and Therapeutic Relevance

This compound and its analogs have demonstrated inhibitory activity against several important enzymes:

  • α-Glucosidase and α-Amylase: Inhibition of these carbohydrate-hydrolyzing enzymes in the digestive tract can delay the absorption of glucose, a crucial mechanism for managing postprandial hyperglycemia in type 2 diabetes.

  • DNA Topoisomerase II-beta: As an inhibitor of this essential enzyme involved in DNA replication and chromosome organization, this compound shows potential as an anticancer agent.

  • Histone Demethylases (HDMs): Derivatives of the related 8-hydroxyquinoline have been shown to inhibit 2-oxoglutarate-dependent histone demethylases, which are involved in epigenetic regulation and are targets for cancer therapy.

  • Cytochrome P450 2A6 (CYP2A6): Quinoline derivatives have been studied as inhibitors of CYP2A6, an enzyme involved in the metabolism of nicotine and various procarcinogens.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 ValueReference
This compoundα-Glucosidase64.4 µg/mL
This compoundα-Amylase130.5 µg/mL
2-Methyl-8-hydroxyquinolineα-Glucosidase90.7 µg/mL
2-Methyl-8-hydroxyquinolineα-Amylase215.4 µg/mL
QuinineCYP2A6160 µM
QuinidineCYP2A61.12 mM

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Management of Type 2 Diabetes via α-Glucosidase and α-Amylase Inhibition

G Mechanism of Action of this compound in Type 2 Diabetes Management Dietary Carbohydrates Dietary Carbohydrates α-Amylase α-Amylase Dietary Carbohydrates->α-Amylase Oligosaccharides Oligosaccharides α-Amylase->Oligosaccharides α-Glucosidase α-Glucosidase Oligosaccharides->α-Glucosidase Glucose Glucose α-Glucosidase->Glucose Glucose Absorption Glucose Absorption Glucose->Glucose Absorption Increased Blood Glucose Increased Blood Glucose Glucose Absorption->Increased Blood Glucose This compound This compound This compound->α-Amylase Inhibition This compound->α-Glucosidase Inhibition G General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Buffer Prepare Buffer Prepare Enzyme Solution Prepare Enzyme Solution Prepare Buffer->Prepare Enzyme Solution Prepare Substrate Solution Prepare Substrate Solution Prepare Buffer->Prepare Substrate Solution Prepare Inhibitor (this compound) Dilutions Prepare Inhibitor (this compound) Dilutions Prepare Buffer->Prepare Inhibitor (this compound) Dilutions Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Enzyme Solution->Mix Enzyme and Inhibitor Add Substrate Add Substrate Prepare Substrate Solution->Add Substrate Prepare Inhibitor (this compound) Dilutions->Mix Enzyme and Inhibitor Pre-incubate Pre-incubate Mix Enzyme and Inhibitor->Pre-incubate Pre-incubate->Add Substrate Incubate Incubate Add Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Product Formation Measure Product Formation Stop Reaction->Measure Product Formation Calculate % Inhibition Calculate % Inhibition Measure Product Formation->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Value Determine IC50 Value Plot Dose-Response Curve->Determine IC50 Value

Application Notes and Protocols for the Study of 2-Hydroxyquinoline Tautomerism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental and computational investigation of the lactam-lactim tautomerism of 2-hydroxyquinoline. This equilibrium is a critical consideration in drug design and development, as the different tautomeric forms can exhibit distinct biological activities and physicochemical properties.

The lactam (keto) form, 2-quinolone, and the lactim (enol) form, this compound, coexist in equilibrium. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. A thorough understanding and characterization of this tautomerism are essential for predicting molecular behavior in biological systems.

Tautomeric Equilibrium of this compound

The tautomerization of this compound involves the migration of a proton between the oxygen and nitrogen atoms of the quinoline ring. The lactam form is characterized by a carbonyl group (C=O) and an N-H bond, while the lactim form possesses a hydroxyl group (O-H) and a C=N bond within the aromatic system.

Tautomerism cluster_lactam Lactam (Keto) Form (2-Quinolone) cluster_lactim Lactim (Enol) Form (this compound) Lactam Lactim Lactam->Lactim H⁺ Transfer

Caption: Lactam-lactim tautomeric equilibrium of this compound.

Experimental Workflow for Tautomerism Study

A general workflow for the experimental investigation of this compound tautomerism is outlined below. This multi-faceted approach combines spectroscopic and computational methods to provide a comprehensive understanding of the tautomeric equilibrium.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quant Quantification and Characterization cluster_comp Computational Modeling cluster_results Data Integration and Interpretation prep Prepare solutions of this compound in various solvents of differing polarity uv_vis UV-Vis Spectroscopy prep->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy prep->ir quant Determine Tautomer Ratios and Equilibrium Constants (Keq) uv_vis->quant nmr->quant ir->quant dft Density Functional Theory (DFT) Calculations quant->dft results Correlate experimental data with computational results quant->results dft->results

Caption: General experimental workflow for studying this compound tautomerism.

Quantitative Data Summary

The tautomeric equilibrium of this compound is significantly influenced by the solvent polarity. The following tables summarize the relative energies and equilibrium constants of the lactam and lactim tautomers in various environments.

Table 1: Relative Energies of this compound Tautomers

TautomerGas Phase (ΔE, kcal/mol)Toluene (ΔG, kcal/mol)Acetonitrile (ΔG, kcal/mol)
Lactim (Enol)0.000.000.00
Lactam (Keto)+0.30-0.25-0.15 to +0.25

Data compiled from computational and experimental studies.[1][2]

Table 2: Tautomeric Equilibrium Constant (Keq = [Lactam]/[Lactim])

SolventDielectric Constant (ε)KeqPredominant Tautomer
Cyclohexane2.0~0.5Lactim
Toluene2.4~0.9Nearly Equal
Chloroform4.8~1.5Lactam
Acetonitrile37.5~1.1Nearly Equal
Water80.1>10Lactam

Values are approximate and can vary with temperature and concentration.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Vis Spectroscopy

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium by observing the distinct absorption bands of the lactam and lactim forms.

Materials:

  • This compound

  • Spectrophotometric grade solvents (e.g., cyclohexane, chloroform, acetonitrile, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar solvent where the lactim form is known to predominate (e.g., cyclohexane) at a concentration of approximately 1 mM.

    • Prepare a series of solutions by diluting the stock solution in various solvents to a final concentration of approximately 0.1 mM.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each solution from 200 to 450 nm.

    • Use the respective pure solvent as a blank.

    • The lactim form typically exhibits an absorption maximum around 300-310 nm, while the lactam form shows a characteristic absorption band at a longer wavelength, around 330-340 nm.[3]

  • Data Analysis:

    • Identify the isosbestic point(s) where the molar absorptivities of the two tautomers are equal.

    • The relative concentrations of the two tautomers can be estimated by analyzing the absorbance at the respective λmax values, although this is often more qualitative. For quantitative analysis, deconvolution of the overlapping spectra may be necessary. A tri-wavelength method can also be employed for more accurate quantification in complex mixtures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously identify and quantify the lactam and lactim tautomers in solution based on their distinct chemical shifts.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃)

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound in the desired deuterated solvents at a concentration of approximately 10-20 mM.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample.

    • Key diagnostic signals in ¹H NMR include the N-H proton of the lactam form (typically a broad singlet) and the O-H proton of the lactim form. The chemical shifts of the aromatic protons will also differ between the two tautomers.

    • In ¹³C NMR, the most indicative signal is the carbonyl carbon (C=O) of the lactam tautomer, which appears significantly downfield (around 160-170 ppm).[6]

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

    • The equilibrium constant (Keq) can be calculated from the ratio of the integrals.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in each tautomer.

Materials:

  • This compound

  • IR-transparent solvents (e.g., CCl₄, CHCl₃) or KBr for solid-state analysis

  • FTIR spectrometer

Protocol:

  • Sample Preparation:

    • For solution-phase analysis, prepare a concentrated solution of this compound in an appropriate IR-transparent solvent.

    • For solid-state analysis, prepare a KBr pellet containing a small amount of this compound.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic stretching frequencies:

      • Lactam form: A strong C=O stretching band around 1650-1670 cm⁻¹ and an N-H stretching band around 3400 cm⁻¹.

      • Lactim form: A broad O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching vibration within the aromatic region.

    • The relative intensities of these bands can provide qualitative information about the predominant tautomer in the given state (solid or solution).

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies. They can provide insights into the relative stabilities of the tautomers, predict spectroscopic properties, and help in the assignment of experimental spectra.

Typical Computational Protocol:

  • Structure Optimization: Optimize the geometries of both the lactam and lactim tautomers using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Calculations: Calculate the electronic energies, enthalpies, and Gibbs free energies of both tautomers in the gas phase and in different solvents to determine their relative stabilities and predict the tautomeric equilibrium.[7]

By integrating these experimental and computational approaches, researchers can gain a detailed and robust understanding of the tautomeric behavior of this compound, which is invaluable for applications in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-quinolones. The information is presented in a question-and-answer format to directly address common challenges encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 2-quinolone core structure?

A1: The most prevalent and historically significant methods for constructing the 2-quinolone scaffold are the Knorr quinoline synthesis, the Conrad-Limpach synthesis, and variations of the Friedländer synthesis. Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns.

Q2: I am observing a mixture of 2-quinolone and 4-quinolone isomers in my Conrad-Limpach synthesis. How can I control the regioselectivity?

A2: The regioselectivity in the Conrad-Limpach synthesis is primarily controlled by the reaction temperature. Lower temperatures (kinetic control) favor the formation of 4-quinolones, while higher temperatures (thermodynamic control, approx. 140-250 °C) promote the formation of the more stable 2-quinolone isomer.[1][2]

Q3: My 2-quinolone product is difficult to purify. What are some common impurities and recommended purification techniques?

A3: Common impurities include unreacted starting materials, isomeric byproducts (e.g., 4-quinolones), and self-condensation products of the reactants. Standard purification methods include:

  • Recrystallization: Effective for removing minor impurities. Common solvent systems include ethanol, ethanol/water mixtures, and hexane/acetone.[3][4] The choice of solvent depends on the polarity of your specific 2-quinolone derivative.

  • Column Chromatography: Useful for separating complex mixtures. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetonitrile).[5][6] Gradient elution can be employed for separating compounds with different polarities.[7]

Troubleshooting Guides

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.

Q: My Friedländer synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Friedländer synthesis can stem from several factors. Below is a troubleshooting guide:

Potential Cause Suggested Solution
Inefficient Catalyst The choice of catalyst significantly impacts yield. While classical methods use strong acids or bases, modern approaches often employ milder and more efficient catalysts. Consider screening different catalysts such as solid acid catalysts (e.g., Montmorillonite K-10, zeolites), ionic liquids, or nanocatalysts, which have been shown to improve yields.
Suboptimal Reaction Temperature The reaction temperature can greatly influence the reaction rate and yield. If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition. It is recommended to optimize the temperature for your specific substrates. For instance, microwave-assisted synthesis at elevated temperatures (e.g., 160 °C) has been shown to dramatically reduce reaction times and improve yields.[8]
Poor Solvent Choice The solvent can affect the solubility of reactants and the reaction mechanism. While some reactions proceed well in ethanol, others may benefit from solvent-free conditions or the use of alternative solvents like water, which can enhance reaction efficiency due to its high polarity.[9]
Side Reactions Aldol self-condensation of the ketone starting material is a common side reaction, especially under basic conditions.[2] To mitigate this, consider using an imine analog of the 2-aminoaryl carbonyl compound.

Q: I am observing significant side product formation in my Friedländer synthesis. What are these byproducts and how can I minimize them?

A: The primary side products in a Friedländer synthesis are often the result of self-condensation of the ketone reactant. To minimize this, you can slowly add the ketone to the reaction mixture containing the 2-aminoaryl carbonyl compound and the catalyst. This keeps the concentration of the ketone low at any given time, favoring the desired cross-condensation reaction.

Knorr Quinolone Synthesis

The Knorr synthesis involves the cyclization of a β-ketoanilide using a strong acid, typically sulfuric acid, to form a 2-hydroxyquinoline (the tautomer of a 2-quinolone).

Q: My Knorr synthesis is giving a low yield of the desired 2-quinolone. What are the common pitfalls?

A: Low yields in the Knorr synthesis can often be attributed to the following:

Potential Cause Suggested Solution
Incomplete Cyclization The cyclization step requires a strong acid. Ensure that a sufficient excess of a strong acid like polyphosphoric acid (PPA) or sulfuric acid is used.[10] In some cases, triflic acid can be a more effective catalyst.
Side Reaction to 4-Hydroxyquinoline The formation of the isomeric 4-hydroxyquinoline can be a competing reaction, particularly if the amount of acid is too low.[10] Using a large excess of PPA generally favors the formation of the this compound.
Decomposition of Starting Material or Product The strongly acidic conditions and high temperatures can lead to decomposition. Ensure the reaction is not heated for an unnecessarily long time and that the temperature is carefully controlled.

Q: I am having trouble with the work-up of my Knorr synthesis. How can I effectively isolate the product?

A: The work-up for a Knorr synthesis typically involves carefully quenching the reaction mixture by pouring it onto ice. The precipitated product can then be collected by filtration, washed with water to remove the acid, and then with a suitable organic solvent to remove any non-polar impurities.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. As mentioned, temperature control is crucial for directing the synthesis towards either 2-quinolones or 4-quinolones.

Q: I am attempting to synthesize a 2-quinolone via the Conrad-Limpach method, but my yield is consistently low. What can I do?

A: Low yields in the high-temperature Conrad-Limpach synthesis for 2-quinolones can be due to several factors:

Potential Cause Suggested Solution
Suboptimal Cyclization Temperature The cyclization to the 2-quinolone requires high temperatures, typically around 250 °C.[1] Ensure your reaction setup can achieve and maintain this temperature.
Inefficient Heat Transfer The use of a high-boiling, inert solvent like mineral oil or Dowtherm A can significantly improve heat transfer and lead to higher yields (up to 95%) compared to solvent-free conditions.[1]
Decomposition at High Temperatures While high temperatures are necessary, prolonged heating can lead to decomposition. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Reversibility of the Initial Condensation At higher temperatures, the initial condensation can be reversible. Driving the reaction forward by removing the alcohol byproduct (e.g., ethanol) via distillation can improve the yield of the β-keto anilide intermediate, which then cyclizes to the 2-quinolone.[11]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of quinoline synthesis, providing a basis for reaction optimization.

Table 1: Comparison of Catalysts in Friedländer Quinolone Synthesis

CatalystReaction ConditionsYield (%)Reference
Choline chloride-zinc chlorideSolvent-freeExcellent[12]
Sulfated zirconia (SZ)Ethanol, reflux89
Montmorillonite K-10Ethanol, reflux75
ZeoliteEthanol, reflux83
NiO nanoparticlesEthanol, 80 °C95
[Hbim]BF₄ (Ionic Liquid)Solvent-free, 100 °C93

Table 2: Effect of Solvent and Temperature on Conrad-Limpach Synthesis Yield

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21245
Propyl benzoate23158
Isobutyl benzoate24766
Dowtherm A25765
Mineral Oil>275up to 95

(Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative, illustrating the general trend of increased yield with higher boiling point solvents.)

Experimental Protocols

Protocol 1: Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a general procedure using a solid acid catalyst.

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • Carbonyl compound with an α-methylene group (1.2 mmol)

  • Sulfated zirconia (SZ) (0.1 g)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), sulfated zirconia (0.1 g), and ethanol (10 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Knorr Synthesis of a this compound

This protocol outlines the synthesis via the cyclization of a β-ketoanilide.

Materials:

  • β-Ketoanilide (e.g., acetoacetanilide) (10 mmol)

  • Concentrated sulfuric acid (20 mL)

Procedure:

  • Carefully add the β-ketoanilide (10 mmol) in small portions to concentrated sulfuric acid (20 mL) with stirring, while maintaining the temperature below 10 °C in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 100 °C for 1 hour.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and purify by recrystallization from ethanol.

Protocol 3: Conrad-Limpach Synthesis of a 2-Quinolone

This protocol is for the high-temperature synthesis of a 2-quinolone.

Materials:

  • Aniline derivative (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (12 mmol)

  • Mineral oil (20 mL)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, heat a mixture of the aniline derivative (10 mmol) and the β-ketoester (12 mmol) at 140-150 °C for 1-2 hours to form the β-ketoanilide, distilling off the ethanol that is formed.

  • To the resulting β-ketoanilide, add high-boiling mineral oil (20 mL).

  • Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Add hexane to the cooled mixture to precipitate the product and wash away the mineral oil.

  • Collect the solid product by vacuum filtration and wash it with hexane.

  • Purify the crude 2-quinolone by recrystallization.

Mandatory Visualizations

Signaling Pathway: 2-Alkyl-4-Quinolones in Bacterial Quorum Sensing

Certain 2-alkyl-4-quinolones (AQs) are key signaling molecules in the quorum-sensing system of bacteria like Pseudomonas aeruginosa. This system allows bacteria to coordinate gene expression based on population density, regulating virulence and biofilm formation.

QuorumSensing cluster_regulation Quorum Sensing Regulation cluster_synthesis AQ Biosynthesis cluster_response Bacterial Response LasR LasR PqsR PqsR LasR->PqsR activates RhlR RhlR RhlR->PqsR represses pqsABCD pqsABCD operon PqsR->pqsABCD activates Virulence Virulence Factor Production PqsR->Virulence regulates Biofilm Biofilm Formation PqsR->Biofilm regulates HHQ HHQ (2-heptyl-4-quinolone) pqsABCD->HHQ synthesizes pqsH pqsH PQS PQS (Pseudomonas Quinolone Signal) pqsH->PQS converts HHQ to PQS PQS->PqsR binds to

2-Alkyl-4-Quinolone Quorum Sensing Pathway
Experimental Workflow: General 2-Quinolone Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of 2-quinolones.

SynthesisWorkflow Reactants Starting Materials (e.g., Aniline derivative, β-ketoester) Synthesis Chemical Synthesis (e.g., Knorr, Conrad-Limpach, Friedländer) Reactants->Synthesis Workup Reaction Work-up (e.g., Quenching, Extraction) Synthesis->Workup Crude Crude 2-Quinolone Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization if solid Chromatography Column Chromatography Purification->Chromatography if mixture Pure Pure 2-Quinolone Recrystallization->Pure Chromatography->Pure Analysis Analysis (NMR, MS, etc.) Pure->Analysis

General 2-Quinolone Synthesis Workflow
Logical Relationship: Temperature Control in Conrad-Limpach Synthesis

This diagram illustrates the critical role of temperature in determining the major product in the Conrad-Limpach synthesis.

ConradLimpachTemp Start Aniline + β-Ketoester Condition Reaction Temperature Start->Condition LowTemp Low Temperature (Kinetic Control) Condition->LowTemp ~ Room Temp. HighTemp High Temperature (Thermodynamic Control) Condition->HighTemp ~ 140-250 °C Product4 4-Quinolone (Major Product) LowTemp->Product4 Product2 2-Quinolone (Major Product) HighTemp->Product2

References

Technical Support Center: Purification of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of crude 2-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities depend heavily on the synthetic route employed. However, they can typically include unreacted starting materials (e.g., 2-aminobenzophenones), reagents, and side-products from condensation reactions.[1] Syntheses like the Skraup reaction may also introduce tar-like byproducts which can be challenging to remove.[2][3]

Q2: What are the most effective methods for purifying crude this compound?

The most common and effective purification techniques are recrystallization, column chromatography, and sublimation. The choice depends on the impurity profile and the desired final purity.

  • Recrystallization is ideal when the crude material is relatively pure (e.g., >80%) and the impurities have different solubility profiles from the desired product.[4]

  • Column Chromatography is effective for separating mixtures with multiple components or when impurities have similar solubility to this compound.[5]

  • Sublimation is a suitable method for heat-stable compounds and is particularly effective for removing non-volatile or colored impurities.[6]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

An ideal recrystallization solvent should dissolve this compound poorly at room temperature but readily at elevated temperatures.[7] Based on its known solubilities, ethanol, methanol-acetone mixtures, or glacial acetic acid are often effective.[8][9] this compound is soluble in alcohols and diethyl ether, but only slightly soluble in water, which can be used as an anti-solvent.[10]

Q4: What are the typical conditions for purifying this compound by column chromatography?

Reverse-phase high-performance liquid chromatography (HPLC) can be employed.[11][12] A typical system would use a C18 or similar stationary phase with a mobile phase consisting of a gradient of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape.[11] This method is scalable for preparative separations.

Q5: Is sublimation a viable purification technique for this compound?

Yes, sublimation can be a highly effective purification method, especially for achieving high purity on a small to medium scale.[13] The process involves gently heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface, leaving non-volatile impurities behind.[6] This method is advantageous as it avoids the use of solvents.

Q6: How can I assess the purity of the final product?

Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (198-199 °C) indicates high purity.[4][10]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry confirm the structure and can reveal the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - The compound is too soluble in the chosen solvent, even at low temperatures.- Not enough time was allowed for crystallization.- The volume of solvent used was excessive.- Add a co-solvent in which the compound is insoluble (anti-solvent).- Place the solution in an ice bath or refrigerator for a longer period.[4]- Evaporate some of the solvent and allow it to cool again.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Re-heat the solution and add more solvent to reduce saturation.- Lower the temperature at which the compound begins to crystallize by using a larger volume of solvent.
Colored Impurities Remain - The impurities are co-crystallizing with the product.- The impurities are highly soluble and colored.- Before cooling, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and adsorbed impurities.
No Crystals Form - The solution is not supersaturated.- Lack of nucleation sites for crystal growth.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[7]- Add a seed crystal of pure this compound.- Reduce the solvent volume by evaporation.
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase (eluent) polarity.- Column was packed improperly (channeling).- The initial sample band was too wide.- Optimize the eluent system using TLC first to achieve good separation (Rf values between 0.2 and 0.5).- Repack the column carefully, ensuring a level and compact silica bed.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[5]
Compound Stuck on Column - The compound is insoluble in the mobile phase.- The compound is highly polar and strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system).- For highly polar compounds, consider using a different stationary phase (e.g., alumina, reverse-phase).
Product Elutes with Impurities - The polarity of the eluent is too high.- The column is overloaded with the sample.- Use a shallower solvent gradient or an isocratic elution with a less polar solvent system.- Use a larger column or reduce the amount of sample loaded.
Sublimation Issues
ProblemPossible Cause(s)Recommended Solution(s)
Sublimation is Slow or Incomplete - The temperature is too low.- The vacuum is not strong enough.- Gradually and carefully increase the heating temperature, ensuring the compound does not melt or decompose.- Ensure all seals on the apparatus are tight and use a higher-power vacuum pump.[6]
Product Decomposes - The heating temperature is too high.- Reduce the temperature. Sublimation is a balance between temperature and pressure; a lower pressure allows for sublimation at a lower temperature.[13]
Crystals Form on Flask Walls - The temperature gradient is not optimized; the walls of the vessel are too cool.- Insulate the lower part of the sublimation apparatus to ensure the compound only crystallizes on the designated cold finger or condenser.[6]

Data Summary Tables

Table 1: Solubility Profile of this compound

SolventSolubilityReference
WaterSlightly Soluble (1 g / 950 mL)[10]
Alcohol (Ethanol)Soluble[10][14]
Diethyl EtherSoluble[10][14]
AcetoneSoluble[14]
Dilute HClSoluble[10]

Table 2: Recommended Purification Parameters

TechniqueParametersExpected Outcome
Recrystallization - Solvent System: Ethanol, Ethanol/Water, Methanol/Acetone, Glacial Acetic Acid.[1][8][9]Removal of impurities with different solubility profiles, yielding crystalline solid.
Column Chromatography - Stationary Phase: Silica Gel (normal phase) or C18 (reverse phase).- Mobile Phase: Hexane/Ethyl Acetate gradient (normal); Acetonitrile/Water gradient (reverse).[11]Separation of multiple components to isolate the pure compound.
Sublimation - Conditions: Heat under high vacuum (e.g., <1 Torr).[15]Yields high-purity crystalline product; effective for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol) to near boiling.

  • Add the hot solvent to the flask containing the crude solid in small portions, with continuous swirling and heating, until the solid just dissolves.[7]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot filtration using a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature without disturbance to allow for the formation of large crystals.[4]

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[4]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • Select an appropriate solvent system (eluent) by analyzing the crude mixture with TLC. An ideal system provides good separation and an Rf value of ~0.3 for this compound.

  • Prepare the column by placing a small cotton plug at the bottom, followed by a thin layer of sand.[5]

  • Fill the column with silica gel slurried in the initial, least polar eluent. Tap the column gently to pack the silica bed uniformly and avoid air bubbles. Add another layer of sand on top.[5]

  • Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, silica-adsorbed sample onto the top of the column.

  • Begin eluting the column with the solvent system, starting with low polarity and gradually increasing it as needed.

  • Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Sublimation
  • Place the crude this compound powder at the bottom of a sublimation apparatus.

  • Insert the cold finger and ensure the apparatus is sealed.

  • Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Connect the apparatus to a high-vacuum pump and reduce the pressure.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath.[13]

  • Observe as the solid sublimes and deposits as pure crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Carefully remove the cold finger and scrape the purified crystals onto a watch glass.

Visual Workflow and Logic Diagrams

Purification_Decision_Workflow start Crude this compound purity_check Initial Purity Analysis (TLC, ¹H NMR) start->purity_check decision_purity Purity > 90%? purity_check->decision_purity decision_impurities Multiple Impurities? decision_purity->decision_impurities No recrystallization Recrystallization decision_purity->recrystallization  Yes sublimation Sublimation (for non-volatile impurities) decision_impurities->sublimation No column_chrom Column Chromatography decision_impurities->column_chrom  Yes end_product Pure this compound recrystallization->end_product sublimation->end_product column_chrom->end_product

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Product Oiling Out? start->oiling_out solve_oiling Re-heat & Add More Solvent oiling_out->solve_oiling Yes no_crystals No Crystals Form? oiling_out->no_crystals No solve_oiling->start Retry solve_crystals Scratch Flask / Add Seed Crystal / Reduce Solvent Volume no_crystals->solve_crystals Yes low_yield Yield Seems Low? no_crystals->low_yield No solve_crystals->no_crystals Re-evaluate solve_yield Cool Longer in Ice Bath / Add Anti-Solvent low_yield->solve_yield Yes success Success: Collect Crystals low_yield->success No solve_yield->success

Caption: Troubleshooting flowchart for the recrystallization process.

References

Technical Support Center: 2-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxyquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing quinoline derivatives?

A1: Several classical methods exist for quinoline synthesis, including the Skraup, Friedländer, Doebner-von Miller, and Combes reactions.[1] For synthesizing hydroxyquinolines specifically, the Conrad-Limpach-Knorr synthesis is a widely utilized and important method, which involves the condensation of anilines with β-ketoesters.[1][2][3]

Q2: What is the Conrad-Limpach-Knorr synthesis, and how does it control the final product?

A2: The Conrad-Limpach-Knorr synthesis is a method that produces either 4-hydroxyquinolines or 2-hydroxyquinolines by reacting anilines with β-ketoesters.[4] The key to controlling the product regioselectivity is the initial reaction temperature.[2][4]

  • Conrad-Limpach Pathway (for 4-Hydroxyquinolines): Lower condensation temperatures favor the attack of the aniline's amino group on the keto group of the β-ketoester. The resulting intermediate cyclizes to form a 4-hydroxyquinoline.[2][3]

  • Knorr Pathway (for 2-Hydroxyquinolines): Higher condensation temperatures (approx. 140°C) favor the attack on the ester group, forming a β-keto acid anilide. This intermediate then cyclizes to yield the this compound isomer.[2]

Q3: What are the most critical factors influencing the yield in a Conrad-Limpach-Knorr synthesis?

A3: The most critical factors are the cyclization temperature and the choice of solvent. The ring-closing step requires very high temperatures, typically around 250°C.[2] Using a high-boiling, inert solvent such as mineral oil or diphenyl ether (e.g., Dowtherm) for the cyclization step has been shown to dramatically increase yields compared to solvent-free conditions.[2][5]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the common causes and solutions?

A4: Low yields are a frequent issue and can often be traced back to the cyclization step.

  • Inadequate Cyclization Temperature: The electrocyclic ring-closing step has a high activation energy and requires temperatures of ~250°C to proceed efficiently.[2]

    • Solution: Ensure your heating apparatus can consistently maintain this temperature. Use a high-boiling solvent like Dowtherm or mineral oil, which facilitates efficient heat transfer and can increase yields from below 30% to over 90%.[2][5]

  • Improper Solvent: Performing the cyclization without a solvent can lead to poor yields.[2]

    • Solution: Add the Schiff base intermediate to a pre-heated, refluxing, inert solvent like diphenyl ether. This ensures the temperature is reached quickly and maintained uniformly.[5]

  • Side Reactions: At high temperatures, side reactions can occur, leading to by-product formation and reduced yield.

    • Solution: Use an inert solvent to minimize intermolecular side reactions. Ensure the reaction time is not excessively long; for many substrates, 10-15 minutes at reflux is sufficient for cyclization.[5]

Q5: I am getting a mixture of 2-hydroxy and 4-hydroxy isomers. How can I improve the selectivity?

A5: Regioselectivity is determined in the initial condensation step between the aniline and the β-ketoester.

  • To favor this compound (Knorr product): Perform the initial condensation at a higher temperature (e.g., ~140°C). This promotes the formation of the β-keto anilide intermediate, which is the precursor to the 2-hydroxy isomer.[2]

  • To favor 4-Hydroxyquinoline (Conrad-Limpach product): Use lower, more moderate temperatures for the condensation step. This kinetically favors the formation of the Schiff base that leads to the 4-hydroxy isomer.[4]

Q6: My final product is discolored and difficult to purify. What should I do?

A6: Discoloration is often due to high-temperature side reactions or residual starting materials.

  • Solution: Purification can often be achieved through recrystallization. If the product remains colored, a treatment with decolorizing carbon (e.g., Darco or Norit) in a suitable boiling solvent (like water or ethanol, depending on solubility) can be very effective.[5] The hot solution should be filtered to remove the carbon before cooling to crystallize the purified product.[5]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Pathway)

This protocol is adapted from established procedures and demonstrates the high-temperature cyclization in an inert solvent.[5]

Step 1: Synthesis of the Intermediate (Ethyl β-anilinocrotonate)

  • In a suitable flask, mix aniline (1 mole equivalent) and ethyl acetoacetate (1 mole equivalent).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Stir the mixture at a moderate temperature (e.g., 40-60°C) for 1-2 hours until the reaction is complete (monitored by TLC).

  • Perform a workup to isolate the crude ethyl β-anilinocrotonate. The intermediate is often an oil and can be used directly in the next step.

Step 2: Cyclization to 2-Methyl-4-hydroxyquinoline

  • Set up a reflux apparatus with a high-boiling solvent such as Dowtherm (a mixture of diphenyl and diphenyl ether).[5]

  • Heat the Dowtherm to its reflux temperature (~250°C) with stirring.

  • Rapidly add the ethyl β-anilinocrotonate (0.32 mole) from Step 1 to the refluxing solvent.

  • Continue stirring and refluxing for 10-15 minutes.[5] The ethanol formed during the condensation will distill off.

  • Allow the mixture to cool to room temperature, which should cause a yellow solid to separate.

  • Add petroleum ether to the mixture to fully precipitate the product.

  • Collect the solid by filtration and wash with additional petroleum ether.

  • For purification, dissolve the crude product in boiling water, treat with decolorizing carbon, filter while hot, and allow the filtrate to cool to obtain white, needle-like crystals of 2-methyl-4-hydroxyquinoline. The expected yield is 85-90%.[5]

Data Summary

Table 1: Effect of Cyclization Conditions on 4-Hydroxyquinoline Yield

SolventTemperature (°C)Reported YieldReference
None (Neat)~250Moderate (<30%)[2]
Mineral Oil~250High (up to 95%)[2]
Diphenyl Ether (Dowtherm)~258 (reflux)High (85-90%)[5]

Visual Guides

G cluster_start Step 1: Condensation cluster_pathways Step 2: Pathway Selection cluster_intermediates Step 3: Intermediate Formation cluster_cyclization Step 4: Cyclization (~250°C) cluster_products Step 5: Final Products Reactants Aniline + β-Ketoester LowT Low Temp (Kinetic Control) Reactants->LowT Conrad-Limpach Path HighT High Temp (Thermodynamic Control) Reactants->HighT Knorr Path SchiffBase Schiff Base Intermediate LowT->SchiffBase Anilide β-Keto Anilide Intermediate HighT->Anilide Cyclize1 Cyclization SchiffBase->Cyclize1 Cyclize2 Cyclization Anilide->Cyclize2 Product4OH 4-Hydroxyquinoline Cyclize1->Product4OH Product2OH This compound Cyclize2->Product2OH

Caption: Conrad-Limpach vs. Knorr synthesis pathways.

G Start Start Reactants 1. Mix Aniline & β-Ketoester with Acid Catalyst Start->Reactants Condensation 2. Condensation Reaction (Control Temperature for Selectivity) Reactants->Condensation Isolation 3. Isolate Intermediate (Optional, often an oil) Condensation->Isolation Cyclization 4. Add Intermediate to Refluxing High-Boiling Solvent (~250°C) Isolation->Cyclization Workup 5. Cool, Precipitate & Filter Crude Product Cyclization->Workup Purification 6. Recrystallize with Decolorizing Carbon (if needed) Workup->Purification End End Product: Pure Hydroxyquinoline Purification->End

Caption: General experimental workflow for hydroxyquinoline synthesis.

G Start Problem: Low Reaction Yield CheckTemp Is cyclization temp ~250°C? Start->CheckTemp CheckSolvent Is a high-boiling inert solvent being used? CheckTemp->CheckSolvent Yes Sol_IncreaseTemp Action: Increase temperature. Use a high-boiling solvent for better heat transfer. CheckTemp->Sol_IncreaseTemp No CheckPurity Are starting materials pure? CheckSolvent->CheckPurity Yes Sol_UseSolvent Action: Use Dowtherm or mineral oil for cyclization step. Avoid solvent-free conditions. CheckSolvent->Sol_UseSolvent No Sol_PurifyReactants Action: Purify aniline and β-ketoester before use. CheckPurity->Sol_PurifyReactants No End Yield Improved CheckPurity->End Yes Sol_IncreaseTemp->CheckSolvent Sol_UseSolvent->CheckPurity Sol_PurifyReactants->End

Caption: Troubleshooting logic for low yield in synthesis.

References

Stability and degradation of 2-Hydroxyquinoline under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Hydroxyquinoline under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: Inconsistent results in stability studies.

  • Question: My stability studies for this compound are showing variable results at the same pH. What could be the cause?

  • Answer:

    • Buffer Composition: Ensure the buffer system used is appropriate for the target pH and does not interact with this compound. Phosphate buffers, for example, can sometimes catalyze hydrolysis. Consider using alternative buffer systems like citrate or borate buffers depending on the pH range.

    • Ionic Strength: Maintain a consistent ionic strength across all your experimental setups. Variations in ionic strength can affect reaction rates.

    • Temperature Control: Hydrolysis rates are temperature-dependent. Ensure precise and constant temperature control throughout the experiment. Even minor fluctuations can lead to significant variations in degradation rates.

    • Light Exposure: this compound may be susceptible to photodegradation. Protect your samples from light, especially if you are not specifically studying photostability. Use amber glassware or conduct experiments in a dark room.

    • Oxygen Sensitivity: Oxidative degradation can occur, particularly at neutral to alkaline pH. To study hydrolysis in the absence of oxidation, consider de-gassing your solutions with nitrogen or argon.

Issue 2: Difficulty in separating this compound from its degradants.

  • Question: I am having trouble achieving good separation between the parent this compound peak and its degradation products using reverse-phase HPLC. What can I do?

  • Answer:

    • Mobile Phase Optimization:

      • pH Adjustment: The retention of this compound and its degradation products can be highly dependent on the pH of the mobile phase. Experiment with a pH range around the pKa of the analytes.

      • Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile, methanol). A gradient elution may be necessary to resolve all peaks effectively.

    • Column Selection: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.

    • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Issue 3: Unexpected degradation products are observed.

  • Answer:

    • Oxidation: As mentioned, this compound may be prone to oxidation. Peroxides in solvents or dissolved oxygen can lead to oxidative degradation products.

    • Photodegradation: Exposure to UV or even ambient light can generate specific photoproducts.[1]

    • Reaction with Excipients: If you are working with a formulation, this compound might be reacting with excipients. Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone to identify its intrinsic degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at acidic, neutral, and alkaline pH?

A1: While specific kinetic data for the abiotic degradation of this compound is not extensively available in public literature, based on the chemistry of similar heterocyclic compounds containing a lactam function, the following trends can be anticipated:

  • Acidic Conditions (pH 1-3): this compound is expected to be relatively stable. However, under harsh acidic conditions (e.g., strong acid and high temperature), hydrolysis of the lactam bond may occur.

  • Neutral Conditions (pH 6-8): Stability is generally expected to be optimal in the neutral to slightly acidic range. Biodegradation studies have shown that microbial degradation is most efficient between pH 7.5 and 8.5, which may suggest that the molecule is more susceptible to enzymatic transformation in this range.[1]

  • Alkaline Conditions (pH 9-13): this compound is expected to be less stable under alkaline conditions. The lactam ring is susceptible to base-catalyzed hydrolysis, which would lead to ring-opening.

Q2: What are the likely degradation pathways for this compound under different pH conditions?

A2: The primary degradation pathway for this compound under hydrolytic stress is expected to be the cleavage of the amide (lactam) bond within the quinoline ring structure.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactam makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam, leading to ring opening.

Data Presentation

pH ConditionTemperature (°C)Time (hours)Degradation (%)Potential Major Degradation Products
0.1 M HCl8024~15%Ring-opened products via lactam hydrolysis
pH 7 (Water)8024< 5%Minimal degradation
0.1 M NaOH804> 90%Ring-opened products via lactam hydrolysis

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Preparation of Stress Solutions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

    • Neutral Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with purified water to achieve a final concentration of ~100 µg/mL.

    • Alkaline Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M NaOH to achieve a final concentration of ~100 µg/mL.

  • Incubation:

    • Incubate the prepared solutions in a thermostatically controlled water bath at a specified temperature (e.g., 60 °C or 80 °C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Neutralization: Immediately neutralize the acidic and alkaline samples to prevent further degradation. For acidic samples, add an equimolar amount of NaOH. For alkaline samples, add an equimolar amount of HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions (A starting point for method development):

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound and also scan a broader range with the PDA detector to identify degradation products with different chromophores.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acidic Condition (e.g., 0.1 M HCl) stock->acid Dilution neutral Neutral Condition (Water) stock->neutral Dilution alkaline Alkaline Condition (e.g., 0.1 M NaOH) stock->alkaline Dilution incubation Incubation (e.g., 60°C) acid->incubation neutral->incubation alkaline->incubation sampling Time-point Sampling incubation->sampling neutralization Neutralization sampling->neutralization hplc HPLC Analysis neutralization->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions (H+) cluster_alkaline Alkaline Conditions (OH-) cluster_neutral Neutral Conditions hq_acid This compound intermediate_acid Protonated Intermediate hq_acid->intermediate_acid + H+ product_acid Ring-Opened Product intermediate_acid->product_acid + H2O (Lactam Hydrolysis) hq_alkaline This compound product_alkaline Ring-Opened Product hq_alkaline->product_alkaline + OH- (Lactam Hydrolysis) hq_neutral This compound stable Relatively Stable hq_neutral->stable

Caption: Postulated degradation pathways of this compound under different pH conditions.

References

Technical Support Center: Synthesis of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and historically significant methods for the synthesis of this compound are the Knorr quinoline synthesis and the Conrad-Limpach-Knorr reaction. The Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide using a strong acid, such as sulfuric acid or polyphosphoric acid (PPA). The Conrad-Limpach-Knorr reaction utilizes the condensation of anilines with β-ketoesters, where the reaction conditions, particularly temperature, determine the final product.

Q2: What is the primary side product observed in the synthesis of this compound?

A2: The most common side product in the synthesis of this compound is its isomer, 4-hydroxyquinoline. The formation of this isomer is a significant challenge in both the Knorr and Conrad-Limpach syntheses and is highly dependent on the reaction conditions.

Q3: How can I differentiate between this compound and the 4-hydroxyquinoline side product?

A3: Spectroscopic methods are the most effective way to distinguish between this compound and 4-hydroxyquinoline.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy will show distinct chemical shifts and coupling patterns for the two isomers due to the different electronic environments of the protons and carbons in the quinoline ring.

  • IR Spectroscopy: The position of the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies in the IR spectrum can help differentiate the two tautomeric forms (quinolone vs. hydroxyquinoline) that exist for both compounds.

  • UV-Vis Spectroscopy: The two isomers will exhibit different absorption maxima in their UV-Vis spectra.

Q4: Are there any other potential side reactions to be aware of?

A4: While the formation of 4-hydroxyquinoline is the primary concern, other side reactions can occur depending on the specific reactants and conditions. These can include the formation of bisquinoline derivatives or products arising from Knoevenagel condensation if aldehydes are present in subsequent reaction steps of modified hydroxyquinolines.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound and a High Percentage of 4-Hydroxyquinoline in the Knorr Synthesis.

Cause: The formation of 4-hydroxyquinoline is a competing reaction in the Knorr synthesis, favored under certain acidic conditions.[2][3] A lower concentration of the acid catalyst, such as polyphosphoric acid (PPA), promotes the formation of a monocationic intermediate that fragments and rearranges to yield the 4-hydroxy isomer.[2]

Solution:

  • Increase the amount of Polyphosphoric Acid (PPA): A large excess of PPA favors the formation of a dicationic intermediate which preferentially cyclizes to the desired this compound.[2]

  • Use a stronger acid: Triflic acid has been recommended as an effective catalyst for the Knorr cyclization to favor the this compound product.

Data on Reaction Conditions and Product Ratios (Knorr Synthesis)

Acid CatalystCatalyst ConcentrationTemperature (°C)This compound Yield4-Hydroxyquinoline YieldReference
Polyphosphoric Acid (PPA)Small AmountNot SpecifiedLowHigh[2]
Polyphosphoric Acid (PPA)Large ExcessNot SpecifiedHighLow[2]
Sulfuric AcidConcentratedRoom Temperature (several hours)Not SpecifiedNot Specified[2]
Triflic AcidNot SpecifiedNot SpecifiedRecommended for 2-HQNot Specified

Note: Specific quantitative yield data is often dependent on the substrate and precise reaction conditions and should be optimized for each specific synthesis.

Problem 2: Predominant Formation of 4-Hydroxyquinoline in the Conrad-Limpach-Knorr Synthesis.

Cause: The Conrad-Limpach-Knorr reaction is highly sensitive to temperature. The formation of the β-aminoacrylate, the precursor to 4-hydroxyquinoline, is the kinetically favored product at lower temperatures. The formation of the β-ketoanilide, which cyclizes to this compound, is the thermodynamically favored product at higher temperatures.[4]

Solution:

  • Elevate the reaction temperature: To favor the formation of the β-ketoanilide intermediate, the initial condensation of the aniline and β-ketoester should be carried out at a higher temperature, typically around 140 °C.[4] The subsequent cyclization to form the quinoline ring often requires even higher temperatures, around 250 °C.[4][5]

  • Use a high-boiling point solvent: For the cyclization step, employing a high-boiling point, inert solvent such as mineral oil or Dowtherm A can improve the yield of the desired quinolone.[4]

Data on Reaction Conditions and Product Ratios (Conrad-Limpach-Knorr Synthesis)

StageTemperatureProduct FavoredReference
CondensationRoom Temperatureβ-aminoacrylate (leads to 4-hydroxyquinoline)[4]
Condensation~140 °Cβ-ketoanilide (leads to this compound)[4]
Cyclization~250 °CQuinolone formation[4][5]
Problem 3: Difficulty in Separating this compound from the 4-Hydroxyquinoline Byproduct.

Cause: this compound and 4-hydroxyquinoline are structural isomers with similar physical properties, which can make their separation challenging.

Solution:

  • Column Chromatography: Careful column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is a standard method for separating isomers. The polarity difference between the two compounds should allow for their separation.

  • Recrystallization: Fractional crystallization may be effective if a solvent system can be identified in which the two isomers have significantly different solubilities. This often requires screening various solvents.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be a very effective, albeit more expensive, separation technique.

Experimental Protocols

Key Experiment: Knorr Synthesis of this compound (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-ketoanilide

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • To a stirred, cooled (ice bath) solution of a large excess of polyphosphoric acid (or concentrated sulfuric acid), slowly add the β-ketoanilide substrate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Key Experiment: Conrad-Limpach-Knorr Synthesis for this compound (General Procedure)

This protocol outlines the general steps to favor the formation of this compound.

Materials:

  • Aniline derivative

  • β-ketoester

  • High-boiling point inert solvent (e.g., mineral oil, Dowtherm A)

Procedure:

Step 1: Formation of the β-ketoanilide

  • In a round-bottom flask equipped with a reflux condenser, combine the aniline derivative and the β-ketoester.

  • Heat the mixture to approximately 140 °C and maintain this temperature for the duration of the reaction (monitor by TLC). This step is crucial for favoring the thermodynamic product.

Step 2: Cyclization to this compound

  • To the crude β-ketoanilide from Step 1, add a high-boiling point solvent.

  • Heat the mixture to around 250 °C to effect the cyclization. The reaction is typically complete within a short period at this temperature.

  • Cool the reaction mixture, and the product may precipitate.

  • Isolate the crude product by filtration and purify by recrystallization or column chromatography.

Visualizations

Knorr_Synthesis_Pathway cluster_conditions Reaction Conditions β-Ketoanilide β-Ketoanilide Intermediate Intermediate β-Ketoanilide->Intermediate This compound This compound Intermediate->this compound High [PPA] 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate->4-Hydroxyquinoline Low [PPA] High [PPA] High [PPA] Low [PPA] Low [PPA]

Caption: Knorr synthesis pathway for this compound.

Conrad_Limpach_Knorr_Pathway Aniline + β-Ketoester Aniline + β-Ketoester Kinetic Product\n(β-aminoacrylate) Kinetic Product (β-aminoacrylate) Aniline + β-Ketoester->Kinetic Product\n(β-aminoacrylate) Low Temp. Thermodynamic Product\n(β-ketoanilide) Thermodynamic Product (β-ketoanilide) Aniline + β-Ketoester->Thermodynamic Product\n(β-ketoanilide) High Temp. (~140 °C) 4-Hydroxyquinoline 4-Hydroxyquinoline Kinetic Product\n(β-aminoacrylate)->4-Hydroxyquinoline Cyclization This compound This compound Thermodynamic Product\n(β-ketoanilide)->this compound Cyclization (~250 °C)

Caption: Conrad-Limpach-Knorr synthesis pathways.

References

Troubleshooting guide for 2-Hydroxyquinoline synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-hydroxyquinoline and its derivatives. It includes frequently asked questions (FAQs), detailed troubleshooting advice, comparative data on synthesis protocols, and step-by-step experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing the this compound core structure include the Conrad-Limpach and Knorr quinoline syntheses. Other significant methods involve microwave-assisted organic synthesis (MAOS), multicomponent reactions (MCRs), and various palladium-catalyzed cross-coupling reactions. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale.

Q2: What is the typical tautomeric form of this compound?

A2: this compound exists in a tautomeric equilibrium with its amide form, 2-quinolone. In non-aqueous solutions and the solid state, the 2-quinolone form is generally dominant due to stabilization from hydrogen-bonded dimers.[1] The equilibrium can be influenced by factors such as solvent polarity, steric hindrance, and the electronic properties of substituents on the quinoline ring.[1]

Q3: What are the key safety precautions to take during this compound synthesis?

A3: Many synthesis protocols for quinolines involve high temperatures, strong acids (like sulfuric or polyphosphoric acid), and potentially hazardous reagents.[2] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Specific reactions may have additional hazards, such as the use of pyrophoric or moisture-sensitive reagents, which require specialized handling techniques. Always consult the safety data sheet (SDS) for all chemicals used.

Troubleshooting Guide

Low Reaction Yield

Q: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a common issue in organic synthesis and can stem from several factors. Here are the most frequent causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Consider extending the reaction time or increasing the temperature, based on literature procedures. Ensure efficient stirring to promote reactant interaction.

  • Suboptimal Reaction Temperature: The reaction temperature may be too high or too low.

    • Solution: Consult literature for the optimal temperature range for your specific protocol. High temperatures can lead to decomposition of starting materials or products, while low temperatures can result in slow or incomplete reactions. For instance, the Skraup synthesis often requires careful temperature control to avoid excessive tar formation.[2]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials, or the presence of water in anhydrous reactions, can significantly impact yield.

    • Solution: Use freshly purified reagents and anhydrous solvents when required. Ensure starting materials are of high purity.

  • Catalyst Inefficiency: The catalyst may be deactivated or used in an incorrect amount.

    • Solution: Use a fresh, active catalyst. Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side reactions.

  • Side Reactions and Byproduct Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting reaction conditions such as temperature, reaction time, and the order of reagent addition can help minimize side reactions. For example, in some syntheses, slow addition of a reagent can prevent polymerization or the formation of undesired isomers.

Product Purification Issues

Q: I am having difficulty purifying my crude this compound product. What are the best methods?

A: Purification can be challenging due to the presence of unreacted starting materials, byproducts, or tar-like substances. Here are some effective purification strategies:

  • Recrystallization: This is a common and effective method for purifying solid products.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents include ethanol, methanol, or mixtures with water.[2] Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique.

    • Protocol: A silica gel column is typically used with a solvent system (eluent) of appropriate polarity to separate the desired product from impurities. The choice of eluent (e.g., hexane/ethyl acetate mixtures) depends on the polarity of the this compound derivative.

  • Steam Distillation: For volatile impurities or products, steam distillation can be an effective purification method.[2]

  • Acid-Base Extraction: Since this compound has both acidic (hydroxyl group) and basic (nitrogen atom) properties, acid-base extraction can be used to separate it from neutral impurities. Dissolving the crude mixture in an organic solvent and extracting with a dilute acid will move the protonated quinoline into the aqueous phase. The aqueous phase can then be basified to precipitate the purified product.

Formation of Isomers

Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge, particularly in syntheses involving substituted anilines or other unsymmetrical starting materials.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity of the reaction. For example, in the synthesis of 2-hydroxyquinoxalines (structurally related to 2-hydroxyquinolines), reacting 1,2-phenylenediamine with an excess of glyoxylic acid at a low temperature (around 0 °C) can lead to high regioselectivity.[3]

  • Steric and Electronic Effects: The directing effects of substituents on the aromatic ring play a crucial role. Electron-donating or withdrawing groups can favor the formation of one isomer over another. Carefully consider the electronic nature of your substrates when designing the synthesis.

  • Choice of Synthesis Route: Some synthetic methods are inherently more selective than others. For instance, a multi-step synthesis where key functionalities are introduced sequentially may offer better control over regiochemistry compared to a one-pot reaction.

Comparative Data on Synthesis Protocols

The following table summarizes typical reaction conditions and reported yields for different this compound synthesis methods. This data is intended for comparison and optimization purposes.

Synthesis MethodKey ReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Skraup Synthesis (Modified) o-aminophenol, glycerol, o-nitrophenolNickel(II) oxide/H₂SO₄/Acetic AcidNone (neat)70-90585.295
Conrad-Limpach Reaction Aniline, dimethyl-1,3-acetonedicarboxylateNoneMethanol, then 1,2-dichlorobenzeneReflux, then 245 (Microwave)6, then 0.3341-
Microwave-Assisted Synthesis β-enaminones, diethyl malonateBiCl₃EthanolMicrowave Irradiation-up to 95-
One-Pot Three-Component 2-iodoaniline, terminal alkyne, CO₂Pd(OAc)₂/dppfToluene1202470-98-

Note: Yields and purity are highly dependent on the specific substrates and reaction scale. The data presented here are illustrative examples from the literature.

Detailed Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 8-Hydroxyquinoline[2]

This protocol describes a modified Skraup synthesis using a novel catalyst to improve yield and reduce byproduct formation.

Materials:

  • o-aminophenol

  • Anhydrous glycerol

  • o-nitrophenol

  • Nickel(II) oxide

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • 40% Sodium hydroxide solution

  • Ethanol

Catalyst Preparation:

  • Dissolve nickel(II) oxide in concentrated sulfuric acid with stirring at room temperature.

  • Slowly add glacial acetic acid while continuing to stir until the catalyst is fully formed.

Reaction Procedure:

  • To a reaction vessel, add 1 molar equivalent of o-aminophenol, 1.5 molar equivalents of anhydrous glycerol, and 1 molar equivalent of o-nitrophenol.

  • Add the prepared catalyst to the mixture with vigorous stirring.

  • Heat the reaction mixture to 70-90 °C and maintain stirring for 5 hours.

  • After the reaction is complete, cool the mixture and adjust the pH to 7 with a 40% sodium hydroxide solution.

  • Perform distillation to obtain the crude 8-hydroxyquinoline.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Conrad-Limpach Synthesis of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate

This protocol is a modification of the classic Conrad-Limpach reaction.

Materials:

  • Aniline

  • Diethyl-1,3-acetonedicarboxylate

  • Ethanol

  • 1,2-dichlorobenzene

Procedure:

  • Dissolve aniline and diethyl-1,3-acetonedicarboxylate in ethanol.

  • Reflux the mixture for 6 hours to form the intermediate enamine.

  • Remove the ethanol by vacuum distillation.

  • Dissolve the residue in 1,2-dichlorobenzene.

  • Heat the solution in a sealed vial in a microwave reactor at 245 °C for 20 minutes for ring closure.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the crystals and wash with a cold solvent to obtain the product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time No complete Reaction Complete incomplete->complete Yes extend_time->check_completion check_reagents Verify Reagent/Solvent Quality complete->check_reagents impure_reagents Reagents/Solvents Impure check_reagents->impure_reagents purify_reagents Purify Reagents / Use Anhydrous Solvents impure_reagents->purify_reagents Yes pure_reagents Reagents Pure impure_reagents->pure_reagents No purify_reagents->check_reagents check_catalyst Evaluate Catalyst Activity/Loading pure_reagents->check_catalyst bad_catalyst Catalyst Inactive or Incorrect Amount check_catalyst->bad_catalyst replace_catalyst Use Fresh Catalyst / Optimize Loading bad_catalyst->replace_catalyst Yes good_catalyst Catalyst OK bad_catalyst->good_catalyst No replace_catalyst->check_catalyst optimize_conditions Optimize Conditions to Minimize Side Reactions good_catalyst->optimize_conditions end_point Improved Yield optimize_conditions->end_point

Caption: A flowchart for systematically troubleshooting low yields in this compound synthesis.

Experimental Workflow for a Generic this compound Synthesis

Synthesis_Workflow A 1. Reagent Preparation & Mixing B 2. Reaction Under Controlled Conditions (Temperature, Time, Atmosphere) A->B C 3. Reaction Monitoring (TLC/HPLC) B->C C->B Reaction Incomplete D 4. Work-up (Quenching, Extraction) C->D Reaction Complete E 5. Crude Product Isolation (Solvent Evaporation) D->E F 6. Purification (Recrystallization, Chromatography) E->F G 7. Product Characterization (NMR, MS, MP) F->G H Pure this compound G->H

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purifying 2-Hydroxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hydroxyquinoline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] For this compound, an impure solid is dissolved in a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form. Soluble impurities tend to remain in the solvent.[2][3]

Q2: Which solvents are suitable for the recrystallization of this compound?

Based on solubility data, this compound is soluble in alcohols (like ethanol and methanol) and slightly soluble in water.[4] Therefore, suitable solvent systems include:

  • Single-Solvent System: Ethanol or Methanol.

  • Mixed-Solvent System (Solvent Pair): Ethanol-water or Methanol-water.[5][6]

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3]

Q3: When should I use a single-solvent versus a mixed-solvent system?

A single-solvent system, like ethanol, is often sufficient if the impurities are minor.[7] A mixed-solvent system, such as ethanol-water, is beneficial when a single solvent does not provide the optimal solubility characteristics. In this system, this compound is dissolved in the "good" solvent (ethanol) in which it is readily soluble, and the "anti-solvent" (water), in which it is less soluble, is added to induce crystallization upon cooling.[8]

Q4: How can I assess the purity of my recrystallized this compound?

The purity of the recrystallized product can be evaluated using several methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that is close to the literature value (approximately 198-199 °C for this compound).[4][9] An impure sample typically exhibits a broad and depressed melting point range.[2]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of the sample by separating this compound from any remaining impurities.

  • Spectroscopic Methods: Techniques like UV/Vis spectroscopy can also be employed to determine the concentration and purity of this compound.[10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
This compound does not fully dissolve in the hot solvent. 1. Insufficient solvent was used. 2. The solvent was not hot enough. 3. The presence of insoluble impurities.1. Add small increments of hot solvent until the solid dissolves completely. Avoid adding a large excess. 2. Ensure the solvent is heated to its boiling point. 3. If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it before cooling.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process is too rapid.1. Reheat the solution and boil off some of the solvent to increase the concentration. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute, causing it to melt rather than dissolve. 2. The solution is supersaturated with impurities.1. This is less likely with this compound as its melting point is high. However, if it occurs, reheat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Consider using a decolorizing agent like activated charcoal during the hot filtration step to remove impurities.
The yield of recrystallized this compound is low. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were not completely collected during filtration.1. Use the minimum amount of hot solvent necessary for dissolution. To recover more product, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the crystals to the filter.
The recrystallized product is still colored. The presence of colored impurities that were not removed.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

Single-Solvent Recrystallization (Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. If necessary, add more hot ethanol dropwise to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Mixed-Solvent Recrystallization (Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol-water mixture of the same approximate composition for washing.

Data Presentation

Table 1: Solvent Properties for Recrystallization of this compound

SolventBoiling Point (°C)This compound Solubility (at 25°C)This compound Solubility (at Boiling Point)
Ethanol78Soluble[4]Highly Soluble
Methanol65SolubleHighly Soluble
Water100Slightly Soluble (1 g/950 mL)[4]Sparingly Soluble

Note: Qualitative solubility data is based on available literature. Quantitative solubility at specific temperatures may require experimental determination.

Table 2: Purity and Yield Expectations

Recrystallization MethodExpected Purity ImprovementTypical Yield Range
Single-Solvent (Ethanol)Good (for minor impurities)70-90%
Mixed-Solvent (Ethanol-Water)Excellent (for a wider range of impurities)60-85%

Note: These are estimated values and can vary depending on the initial purity of the crude product and the precise experimental conditions.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution Stage cluster_purification Purification Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation Stage A Crude this compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (optional) C->D E Clear, Hot Filtrate D->E F Slow Cooling E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Pure, Dry Crystals J->K

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Product 'Oiled Out'? Start->OilingOut LowYield Low Yield? Start->LowYield NoCrystals->OilingOut No TooMuchSolvent Too much solvent likely used. NoCrystals->TooMuchSolvent Yes OilingOut->LowYield No ReheatAddSolvent Action: Reheat, add more solvent, cool slowly. OilingOut->ReheatAddSolvent Yes CheckFiltration Review hot filtration and collection steps. LowYield->CheckFiltration Yes BoilSolvent Action: Reheat and boil off excess solvent. TooMuchSolvent->BoilSolvent ConcentrateMotherLiquor Action: Concentrate mother liquor for a second crop. CheckFiltration->ConcentrateMotherLiquor

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Preventing degradation of 2-Hydroxyquinoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 2-Hydroxyquinoline during storage and in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered with this compound stability.

Observed Problem Potential Cause Recommended Action
Discoloration of solid this compound (yellowing or darkening) Exposure to light and/or air (oxidation).Store the compound in an amber, tightly sealed vial. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Decreased potency or inconsistent results in assays Degradation of this compound in stock solutions.Prepare fresh stock solutions for each experiment. If solutions must be stored, keep them at -20°C or -80°C for short periods and protect from light. Perform a stability test on your stored solutions.
Appearance of new, unexpected peaks in HPLC analysis Chemical degradation of this compound.Review storage conditions. Ensure the compound is not exposed to incompatible materials such as strong oxidizing agents or strong acids. Analyze the degradation products to understand the degradation pathway.[1]
Precipitation or cloudiness in aqueous solutions pH-dependent instability or exceeding solubility limits.Adjust the pH of your buffer. The optimal pH for this compound stability in solution is between 7.5 and 8.5. Degradation is more likely to occur at acidic (pH 6.5) or alkaline (pH 10.5) conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is typically between 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and air. For long-term storage, consider storing it under an inert atmosphere (argon or nitrogen).

Q2: How stable is this compound in different solvents?

A2: While specific quantitative data is limited, this compound is generally more stable in aprotic organic solvents than in aqueous solutions. If you need to prepare aqueous solutions, it is best to use them fresh. The stability in aqueous solutions is pH-dependent, with an optimal range of 7.5-8.5.[2]

Q3: My this compound has turned slightly yellow. Can I still use it?

A3: A slight yellowing may indicate a minor degree of degradation, likely due to oxidation or light exposure. For non-critical applications, it might still be usable. However, for sensitive experiments, it is highly recommended to use a fresh, pure sample to ensure the accuracy and reproducibility of your results. A purity check using HPLC is advisable.

Q4: What are the primary factors that cause this compound to degrade?

A4: The main factors contributing to the degradation of this compound are:

  • Light: It is sensitive to light and can undergo photodegradation.[3]

  • Air (Oxygen): Exposure to oxygen can lead to oxidative degradation.

  • Moisture: The compound can be sensitive to hydrolysis, especially at non-optimal pH.

  • High Temperatures: Elevated temperatures can accelerate the degradation process.

  • Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided.[1]

Q5: Are there any known degradation products of this compound?

A5: Under photolytic conditions, this compound can be a degradation product of quinoline, and it is plausible that it can further degrade into other compounds, though specific products from storage degradation are not well-documented in the literature.[3] In advanced oxidation processes, it can be oxidized to various hydroxylated and chlorinated derivatives, eventually leading to ring-opening and mineralization.[4][5]

Quantitative Stability Data

The following table summarizes the known stability of this compound under different conditions. Quantitative data on storage stability is limited in the literature; the information below is derived from studies on its degradation in solution.

Condition Solvent/Medium Concentration Duration Degradation (%) Reference
pH 6.5 Aqueous Buffer30 mg/L132 hoursInhibited Degradation[2]
pH 7.5 Aqueous Buffer30 mg/L132 hoursDepleted[2]
pH 8.5 Aqueous Buffer30 mg/L132 hoursDepleted[2]
pH 10.5 Aqueous Buffer30 mg/L132 hoursInhibited Degradation[2]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent and pH.

1. Materials:

  • This compound
  • HPLC-grade solvent of choice (e.g., water, buffer, organic solvent)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
  • Prepare several aliquots of the stock solution in amber vials.
  • Analyze an initial aliquot (T=0) by HPLC to determine the initial concentration and purity.
  • Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, protected from light).
  • At specified time points (e.g., 24, 48, 72 hours, 1 week), analyze an aliquot by HPLC.
  • Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation.
  • Monitor for the appearance of any new peaks, which would indicate degradation products.

3. HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm
  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 250 nm
  • Injection Volume: 10 µL

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

Troubleshooting this compound Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Corrective Actions A Inconsistent Experimental Results or Visible Degradation B Check Storage Conditions of Solid Compound (Temp, Light, Moisture) A->B C Review Solution Preparation and Storage Protocol A->C D Perform Purity Analysis (e.g., HPLC) of Solid B->D E Analyze Stored Solutions for Degradation Products C->E F Procure Fresh Batch of this compound D->F Purity < 98% G Optimize Storage Conditions (Inert gas, desiccator, amber vial) D->G Purity Acceptable H Prepare Fresh Solutions Before Each Experiment E->H Degradation Detected I Adjust pH of Aqueous Solutions to 7.5-8.5 E->I Degradation in Aqueous Solution Key Factors in this compound Degradation A This compound Degradation B Light Exposure (Photodegradation) B->A C Presence of Oxygen (Oxidation) C->A D Moisture/Water (Hydrolysis) D->A E High Temperature (Thermal Degradation) E->A F Incorrect pH (Acidic/Alkaline) F->D G Incompatible Chemicals (Strong Acids/Oxidizers) G->A Potential Degradation Pathways A This compound B Oxidation A->B D Photodegradation A->D F Hydrolysis A->F C Hydroxylated Derivatives B->C G Further Degradation Products C->G E Ring-Opened Products D->E E->G F->E

References

Technical Support Center: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Hydroxyquinoline-4-carboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound-4-carboxylic acid?

A1: The most prevalent methods for synthesizing the quinoline core of this compound-4-carboxylic acid and its derivatives are the Conrad-Limpach-Knorr synthesis and the Doebner-von Miller reaction.[1] Another documented method involves the oxidation of a corresponding 2-hydroxy-4-halogenomethylquinoline.[2][3]

Q2: I am getting a mixture of 2-hydroxy and 4-hydroxyquinoline isomers in my Conrad-Limpach-Knorr synthesis. How can I control the regioselectivity?

A2: The regioselectivity in the Conrad-Limpach-Knorr synthesis is primarily controlled by the reaction temperature. The formation of 4-hydroxyquinolines is kinetically favored and occurs at lower temperatures (e.g., room temperature), while the formation of 2-hydroxyquinolines is thermodynamically favored and occurs at higher temperatures (approximately 140°C or higher).[4][5][6] To selectively obtain the 2-hydroxy isomer, the reaction should be conducted at elevated temperatures, which favors the attack of the aniline on the ester group of the β-ketoester.[4]

Q3: My Doebner-von Miller reaction is giving a very low yield. What are the potential reasons?

A3: Low yields in the Doebner-von Miller reaction are a known issue, particularly when using anilines with electron-withdrawing groups, which have low reactivity.[7][8] Other factors that can contribute to low yields include suboptimal reaction conditions (e.g., solvent, catalyst) and the formation of side products.[8]

Q4: What is a suitable solvent for the purification of this compound-4-carboxylic acid?

A4: Recrystallization from glacial acetic acid or ethanol has been reported to be an effective method for purifying this compound-4-carboxylic acid.[2][3]

Troubleshooting Guides

Problem 1: Low Yield in Conrad-Limpach-Knorr Synthesis

Symptoms: The final yield of this compound-4-carboxylic acid is significantly lower than expected.

Possible Causes and Solutions:

  • Suboptimal Cyclization Temperature: The electrocyclic ring closing step is critical and requires high temperatures, typically around 250°C.[4] Insufficient temperature can lead to incomplete cyclization.

  • Inappropriate Solvent for Cyclization: The choice of solvent for the high-temperature cyclization step is crucial. High-boiling point, inert solvents are recommended. Early work without a solvent gave moderate yields (below 30%), while using an inert solvent like mineral oil has been reported to increase yields to as high as 95%.[4] The yield of 4-hydroxyquinolines has been shown to increase with solvents having boiling points above 250°C.[9]

  • Absence of Catalyst: The Conrad-Limpach reaction is often catalyzed by a strong acid, such as HCl or H₂SO₄, to facilitate the multiple keto-enol tautomerizations.[4] The presence of an acidic catalyst is often necessary.[10]

Problem 2: Formation of the undesired 4-hydroxyquinoline isomer

Symptoms: The major product isolated is the 4-hydroxyquinoline isomer instead of the desired this compound-4-carboxylic acid.

Possible Causes and Solutions:

  • Reaction Temperature Too Low: The formation of 4-hydroxyquinolines is the kinetic product and is favored at lower temperatures.[4][5] To obtain the 2-hydroxy isomer (the thermodynamic product), the reaction must be carried out at a higher temperature (around 140°C).[4]

Problem 3: Low Yield in Doebner-von Miller Reaction with Electron-Withdrawing Groups

Symptoms: When using an aniline with an electron-withdrawing substituent, the yield of the corresponding this compound-4-carboxylic acid is poor.

Possible Causes and Solutions:

  • Low Nucleophilicity of the Aniline: Electron-withdrawing groups reduce the nucleophilicity of the aniline, hindering its initial reaction. A modified approach, termed the Doebner hydrogen-transfer reaction, has been developed to improve yields for such substrates.[7]

  • Suboptimal Acid Catalyst: The reaction is acid-catalyzed.[11] For electron-deficient anilines, traditional conditions may not be effective. A screen of acidic conditions found that BF₃·THF was a suitable catalyst for the reaction of an aniline with an electron-withdrawing group.[7]

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline in the Conrad-Limpach Cyclization Step [9]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23155
Isobutyl Benzoate24166
1,2,4-Trichlorobenzene21456
2-Nitrotoluene22260
2,6-di-tert-butylphenol25372

Experimental Protocols

Protocol 1: Synthesis of this compound-4-carboxylic Acid via Oxidation of 2-Hydroxy-4-chloromethylquinoline[2][3]
  • Preparation of the Reaction Mixture: In a 2-liter, four-orificed flask, place 24 g of NaOH and 150 ml of water. Heat the mixture to 50°C.

  • Addition of Reagents: Simultaneously add 30% hydrogen peroxide and 9.7 g of 2-hydroxy-4-chloromethylquinoline over a 20-minute interval, maintaining the temperature at 50°C.

  • Reaction: Maintain the reaction mixture at 50°C for 8 hours.

  • Work-up:

    • Filter the aqueous solution.

    • Acidify the filtrate with 200 ml of aqueous hydrochloric acid (1:1) to a pH of 1 to 4.

    • Cool the mixture to 10°C to precipitate the product.

    • Recover the precipitate by filtration.

  • Purification:

    • Dry the product in a vacuum (approximately 10 to 25 mm Hg) at 130°C to 150°C to obtain the anhydrous form.

    • Recrystallize the crude product from glacial acetic acid or ethanol. This process has been reported to yield approximately 80% of the theoretical yield with a purity of 99.9%.[3]

Protocol 2: General Procedure for the Conrad-Limpach-Knorr Synthesis of 2-Hydroxyquinolines[4]
  • Formation of the β-keto acid anilide: React the aniline with a β-ketoester at a high temperature (approximately 140°C). This favors the attack of the aniline on the ester group to form the thermodynamically preferred β-keto acid anilide.

  • Cyclization: Heat the resulting β-keto acid anilide in a high-boiling, inert solvent (e.g., mineral oil) at approximately 250°C to induce electrocyclic ring closure.

  • Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare NaOH solution and 2-hydroxy-4-chloromethylquinoline heat_naoh Heat NaOH solution to 50°C prep_reagents->heat_naoh add_reagents Add H₂O₂ and quinoline derivative heat_naoh->add_reagents react Maintain at 50°C for 8 hours add_reagents->react filter_solution Filter aqueous solution react->filter_solution acidify Acidify with HCl filter_solution->acidify precipitate Cool to 10°C to precipitate acidify->precipitate filter_product Filter product precipitate->filter_product dry Dry under vacuum filter_product->dry recrystallize Recrystallize dry->recrystallize

Caption: Experimental workflow for the synthesis of this compound-4-carboxylic acid via oxidation.

troubleshooting_low_yield start Low Yield in Conrad-Limpach Synthesis check_temp Was cyclization temperature ~250°C? start->check_temp check_solvent Was a high-boiling, inert solvent used? check_temp->check_solvent Yes increase_temp Increase temperature to ~250°C check_temp->increase_temp No check_catalyst Was an acid catalyst (e.g., H₂SO₄) used? check_solvent->check_catalyst Yes use_inert_solvent Use a high-boiling, inert solvent (e.g., mineral oil) check_solvent->use_inert_solvent No add_catalyst Add a catalytic amount of strong acid check_catalyst->add_catalyst No end Yield should improve check_catalyst->end Yes increase_temp->end use_inert_solvent->end add_catalyst->end

References

Enhancing the stability of 2-Hydroxyquinoline solutions for analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-hydroxyquinoline solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound solutions and troubleshooting common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, the type of solvent used, exposure to light, and temperature. It exhibits pH-dependent stability, with degradation being more pronounced in acidic or strongly alkaline conditions.[1] It is generally more stable in a neutral to slightly basic environment (pH 7.5-8.5).[1] Photodegradation can also occur upon exposure to UV light.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure stability, this compound solutions should be stored in tightly sealed, light-resistant containers, preferably in a cool and dark place. For long-term storage, refrigeration is recommended. The choice of solvent is also critical, with aprotic solvents like acetonitrile or DMSO generally being preferred over protic solvents like methanol or water for minimizing degradation.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color, such as yellowing or browning, is a visual indicator of degradation. It is strongly recommended to prepare a fresh solution if any discoloration is observed, as the presence of degradation products can significantly impact the accuracy of your analytical results.

Q4: How can I prepare a stable standard solution of this compound for HPLC analysis?

A4: To prepare a stable standard solution, dissolve a precisely weighed amount of high-purity this compound in a suitable solvent, such as HPLC-grade acetonitrile or DMSO.[2] It is advisable to prepare stock solutions at a higher concentration and dilute them to the working concentration as needed. To minimize degradation, prepare fresh working standards daily and store the stock solution under recommended conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing in HPLC Chromatogram

Symptoms:

  • The peak for this compound is asymmetrical with a drawn-out tail.

  • Poor peak shape, making integration and quantification difficult.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column This compound has a basic nitrogen atom that can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing. Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competitive base, like triethylamine (0.1-0.5%), to the mobile phase can help to reduce these interactions.
Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjust the mobile phase pH to be within the optimal range for your column and analyte, typically 2 units away from the pKa of this compound.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Contaminants from the sample matrix or degradation of the stationary phase can cause peak tailing.[3] Flush the column with a strong solvent or replace it if necessary. Using a guard column can help protect the analytical column.
Issue 2: Inconsistent Retention Times

Symptoms:

  • The retention time for the this compound peak shifts between injections or analytical runs.[4]

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition Inconsistent preparation of the mobile phase or evaporation of the more volatile solvent component can lead to retention time drift.[4] Ensure accurate and consistent mobile phase preparation and use a solvent reservoir cap that minimizes evaporation.
Fluctuations in Column Temperature Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.
Inadequate Column Equilibration Insufficient equilibration time with the mobile phase before starting a new run can cause retention time shifts, especially in gradient elution.[5] Ensure the column is fully equilibrated before the first injection.
Pump Malfunction or Leaks Issues with the HPLC pump, such as worn seals or check valves, or leaks in the system can lead to inconsistent flow rates and, consequently, variable retention times.[4][6] Perform regular pump maintenance and check for leaks.
Issue 3: Presence of Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in the blank run or between sample injections.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or Solvents Impurities in the solvents used for the mobile phase or sample preparation can appear as ghost peaks.[5] Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.
Carryover from Previous Injections Residual sample from a previous injection can elute in subsequent runs. Implement a robust needle wash program on the autosampler and inject a blank after a high-concentration sample.
Degradation of this compound in Solution If the solution is unstable, degradation products may appear as extra peaks. Prepare fresh solutions and store them appropriately.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for HPLC

Objective: To prepare a 100 µg/mL standard solution of this compound in acetonitrile.

Materials:

  • This compound (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • Analytical balance

  • 10 mL volumetric flask

  • Sonicator

Procedure:

  • Accurately weigh approximately 1.0 mg of this compound standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 5 mL of acetonitrile to the flask.

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with acetonitrile and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to develop a stability-indicating method.

Materials:

  • This compound solution (e.g., 100 µg/mL in acetonitrile:water 50:50)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (e.g., 254 nm)

  • Oven

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Place the this compound solution in an oven at a set temperature (e.g., 60°C) for a specified time.

  • Photodegradation: Expose the this compound solution in a transparent container to UV light for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC to observe the formation of degradation products and the decrease in the parent peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve acid Acid Hydrolysis dissolve->acid Expose Solution base Base Hydrolysis dissolve->base Expose Solution oxidize Oxidation (H2O2) dissolve->oxidize Expose Solution thermal Thermal Stress dissolve->thermal Expose Solution photo Photolytic Stress dissolve->photo Expose Solution hplc HPLC Analysis acid->hplc base->hplc oxidize->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data stability Assess Stability data->stability degradation Identify Degradants data->degradation

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start HPLC Problem (e.g., Peak Tailing) cause1 Secondary Interactions start->cause1 cause2 Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 cause4 Column Contamination start->cause4 solution1 Use End-capped Column or Add Triethylamine cause1->solution1 solution2 Adjust Mobile Phase pH cause2->solution2 solution3 Dilute Sample cause3->solution3 solution4 Flush or Replace Column cause4->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 2-Hydroxyquinoline and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic compounds, quinoline scaffolds hold a prominent position, forming the backbone of numerous therapeutic agents. Among its derivatives, the positional isomers 2-hydroxyquinoline and 8-hydroxyquinoline present a fascinating case study in how a simple change in hydroxyl group placement can dramatically alter biological activity. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct therapeutic potentials.

At a Glance: Key Differences in Biological Activity

While both are structurally similar, 8-hydroxyquinoline exhibits a significantly broader and more potent spectrum of biological activities compared to its 2-hydroxy counterpart. This distinction is largely attributed to the unique chelating properties of the 8-hydroxy isomer.

Biological ActivityThis compound8-Hydroxyquinoline
Anticancer Limited data, some derivatives show activityPotent activity against various cancer cell lines
Antimicrobial Generally inactiveBroad-spectrum antibacterial and antifungal activity
Neuroprotective Limited evidencePromising neuroprotective effects in models of neurodegenerative diseases

Anticancer Activity: A Clear Divergence

8-Hydroxyquinoline and its derivatives have demonstrated significant promise as anticancer agents. Their mechanism is often linked to their ability to chelate essential metal ions like copper and zinc, disrupting cellular homeostasis in cancer cells and inducing apoptosis.

Quantitative Anticancer Data for 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-HydroxyquinolineRaji (B-cell lymphoma)~4.5[1]
5-Amino-8-hydroxyquinolineOCI-AML2 (Leukemia)3.46[2]
5-Amino-8-hydroxyquinolineNB4 (Leukemia)1.38[2]
5-Amino-8-hydroxyquinolineKG1A (Leukemia)3.85[2]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)6.25 µg/mL[3]
Zinc(II)-8-hydroxyquinoline complex (DQ6)SK-OV-3/DDP (Ovarian cancer)2.25[4]
Biotinylated Rhodium-8HQ complexHCT116 (Colon cancer)1.1 - 10[5]

In contrast, the anticancer potential of This compound is less defined. While some derivatives have been synthesized and tested, the available data is sparse and often lacks the potency observed with 8-hydroxyquinoline analogs. For instance, a preliminary screening showed that purely 2-substituted quinoline moieties without the 8-hydroxyl group did not exhibit significant anticancer effects[3].

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to determine the cytotoxic (anticancer) activity of compounds is the MTT assay.

MTT_Assay A Cancer cells are seeded in a 96-well plate B Cells are treated with varying concentrations of the test compound A->B C Incubation for a specified period (e.g., 24-72 hours) B->C D MTT reagent is added to each well C->D E Living cells metabolize MTT into formazan crystals D->E F A solubilizing agent (e.g., DMSO) is added to dissolve the formazan E->F G Absorbance is measured using a plate reader F->G H IC50 value is calculated from the dose-response curve G->H

Workflow of the MTT assay for determining IC50 values.

Antimicrobial Activity: A Study in Contrasts

The difference in antimicrobial efficacy between the two isomers is stark. 8-Hydroxyquinoline is a well-documented, potent antimicrobial agent with activity against a broad range of bacteria and fungi. Its mechanism of action is primarily attributed to its ability to chelate metal ions that are crucial for microbial survival and enzyme function[6].

One direct comparative study highlighted this difference, demonstrating that among several hydroxyquinoline isomers, only 8-hydroxyquinoline exhibited anti-intestinal bacterial activity. This compound, along with 4-hydroxyquinoline and 6-hydroxyquinoline, showed no growth inhibition against the tested bacteria, which included Bifidobacterium longum, Clostridium difficile, Clostridium perfringens, E. coli, Lactobacillus acidophilus, and Lactobacillus casei.

Quantitative Antimicrobial Data for 8-Hydroxyquinoline

MicroorganismMIC (µM)Reference
Staphylococcus aureus27.58[1][7]
Enterococcus faecalis27.58[1][7]
Candida albicans27.58[1][7]
M. luteus55.15[8]
A. hydrophila110.30[8]
E. coli220.61[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.

MIC_Determination A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial or fungal suspension A->B C Incubate the plate under appropriate conditions B->C D Observe the wells for visible microbial growth C->D E The MIC is the lowest concentration with no visible growth D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects: 8-Hydroxyquinoline Takes the Lead

The role of metal ion dyshomeostasis in neurodegenerative diseases like Alzheimer's and Parkinson's has brought significant attention to metal-chelating agents. 8-Hydroxyquinoline and its derivatives have emerged as promising neuroprotective agents due to their ability to cross the blood-brain barrier and modulate metal ion concentrations, thereby reducing oxidative stress and amyloid-beta aggregation[9][10]. For instance, derivatives of 8-hydroxyquinoline have shown the ability to protect neuronal cells from high-glucose-induced toxicity[6].

Conversely, there is a notable lack of substantial evidence supporting a significant neuroprotective role for This compound . While some quinoline derivatives, in general, are being explored for neuroprotective potential, the specific contribution of the 2-hydroxy isomer remains largely uninvestigated and unproven.

Signaling Pathway: Metal Chelation by 8-Hydroxyquinoline

The primary mechanism behind the biological activities of 8-hydroxyquinoline is its function as a bidentate chelating agent.

Chelation_Mechanism cluster_8HQ 8-Hydroxyquinoline cluster_Metal Metal Ion (e.g., Cu2+, Zn2+) cluster_Complex Stable Chelate Complex cluster_Effects Biological Effects HQ 8-Hydroxyquinoline Complex [M(8-HQ)n] HQ->Complex Metal M²+ Metal->Complex Anticancer Anticancer Complex->Anticancer Antimicrobial Antimicrobial Complex->Antimicrobial Neuroprotective Neuroprotective Complex->Neuroprotective

Chelation of metal ions by 8-hydroxyquinoline leading to its biological effects.

Conclusion

The comparative analysis of this compound and 8-hydroxyquinoline reveals a clear structure-activity relationship, where the position of the hydroxyl group is a critical determinant of biological efficacy. 8-Hydroxyquinoline, with its potent metal-chelating ability, demonstrates a robust and diverse pharmacological profile, making it a valuable scaffold for the development of anticancer, antimicrobial, and neuroprotective agents. In contrast, this compound exhibits significantly weaker or no activity in these areas. This guide underscores the importance of isomeric considerations in drug design and provides a foundational resource for researchers exploring the therapeutic potential of quinoline derivatives. Future investigations into novel derivatives should likely focus on the more promising 8-hydroxyquinoline core to leverage its inherent biological advantages.

References

A Comparative Study of 2-Hydroxyquinoline and Other Quinolinol Isomers: Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and biological properties of 2-Hydroxyquinoline and its isomers, collectively known as quinolinols. This class of heterocyclic aromatic compounds is a cornerstone in medicinal chemistry, with derivatives forming the basis of numerous pharmaceuticals. Understanding the nuanced differences imparted by the position of the hydroxyl group is critical for the rational design of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes the workflow for a comprehensive comparative analysis.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl group on the quinoline ring significantly influences the electronic distribution, and consequently, the physicochemical properties of the isomers. These properties, such as acidity (pKa) and solubility, are fundamental to the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

Acid Dissociation Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The quinolinol isomers can exhibit both acidic (deprotonation of the hydroxyl group) and basic (protonation of the ring nitrogen) properties. Below is a compilation of available pKa values.

IsomerpKa₁ (N-H⁺)pKa₂ (O-H)Reference
This compound-11.74[1]
3-Hydroxyquinoline4.258.06[1]
4-Hydroxyquinoline2.411.3[2]
5-Hydroxyquinoline5.439.80[1]
6-Hydroxyquinoline5.088.75[1]
7-Hydroxyquinoline5.308.90[1]
8-Hydroxyquinoline4.999.51[3]
Note: Data for all isomers from a single comparative study is not available. Values are compiled from various sources and experimental conditions may differ.
Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The inherent aromaticity of the quinoline core suggests limited water solubility, which is modulated by the position of the polar hydroxyl group. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water[4].

IsomerAqueous SolubilityMethod
This compoundData not available-
3-HydroxyquinolineData not available-
4-HydroxyquinolineData not available-
5-HydroxyquinolineData not available-
6-HydroxyquinolineModerately soluble in waterQualitative Assessment[5]
7-HydroxyquinolineData not available-
8-HydroxyquinolineSparingly soluble in waterQualitative Assessment[6]
Note: Quantitative, comparative solubility data for all isomers is sparse in the literature.

Spectroscopic Properties: Focus on Fluorescence

The fluorescence characteristics of quinolinol isomers are of interest for their potential application as biological probes and in analytical chemistry. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and environment.

IsomerFluorescence Quantum Yield (ΦF)SolventReference
This compound (Carbostyril-124 derivative)0.68% (as reference)Not specified[7]
4-Hydroxyquinoline0.111 (neutral form)Water (pH 7.2)[2]
5-HydroxyquinolineWeak fluorescenceVarious[1]
8-HydroxyquinolineSubstantial solvent dependenceVarious[8]
Note: A comprehensive, comparative dataset of fluorescence quantum yields for all isomers under identical conditions is not readily available.

Biological Activities: A Comparative Perspective

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. The positioning of the hydroxyl group can significantly impact this activity.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of quinolinol isomers and their derivatives against various cancer cell lines. Notably, 8-hydroxyquinoline derivatives have been extensively studied.

Isomer/DerivativeCell LineIC₅₀/GI₅₀Reference
7-diethylaminomethyl-8-hydroxyquinoline60 cancer cell lines (average)10⁻⁵.³⁵ M (GI₅₀)[9]
7-morpholinomethyl-8-hydroxyquinoline60 cancer cell lines (average)10⁻⁵.⁰⁹ M (GI₅₀)[9]
7-pyrrolidinomethyl-8-hydroxyquinoline60 cancer cell lines (average)10⁻⁴.⁸¹ M (GI₅₀)[9]
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 µg/mL[10]
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)438 nM[11]
Note: The table presents a selection of available data, highlighting the potent activity of 8-hydroxyquinoline derivatives. Direct comparative studies across all isomers are limited.
Antimicrobial Activity

The antimicrobial properties of quinolinols, particularly 8-hydroxyquinoline and its derivatives, are well-documented. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth.

Isomer/DerivativeOrganismMIC (µg/mL)Reference
Quinolinequinones (QQ2, QQ6)Clinically resistant Staphylococcus spp.2.44/9.76 (MIC₅₀/₉₀)[12]
6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6)A. niger, F. oxysporumPotent activity[13]
Note: The data illustrates the potential of various quinoline structures as antimicrobial agents. A systematic comparison of all seven hydroxyquinoline isomers is lacking.
Antioxidant Activity

The ability of hydroxyquinolines to scavenge free radicals is another area of significant research interest. The position of the hydroxyl group is expected to influence the hydrogen-donating ability and thus the antioxidant capacity.

Isomer/DerivativeAssayActivityReference
2-vinyl-8-hydroxyquinoline derivative (Compound 4)DPPH, O₂⁻ scavenging, anti-LPOSuperior antioxidant activities[14]
Note: While methods for assessing antioxidant activity are established, comparative data across all quinolinol isomers is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of standard protocols for determining the key parameters discussed.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.

  • Preparation of Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength are prepared.

  • Sample Preparation: A stock solution of the quinolinol isomer is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution in a 96-well microtiter plate to achieve a constant final concentration.

  • Spectroscopic Measurement: The UV-Vis spectrum (e.g., 230–500 nm) of each well is recorded using a microplate spectrophotometer.

  • Data Analysis: The absorbance at one or more wavelengths where the acidic and basic forms of the molecule have different absorbances is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation[15][16].

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

  • Sample Preparation: An excess amount of the solid quinolinol isomer is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the quinolinol isomer in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve[17][18].

Determination of Fluorescence Quantum Yield (Comparative Method)

This method determines the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

  • Standard Selection: A fluorescent standard with a known and stable quantum yield and with absorption and emission spectra that overlap with the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

  • Solution Preparation: A series of dilute solutions of both the standard and the quinolinol isomer are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Spectroscopic Measurements: The absorbance of each solution is measured at the chosen excitation wavelength. The fluorescence emission spectrum of each solution is then recorded using the same excitation wavelength and identical instrument settings (e.g., slit widths).

  • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the standard and the sample. The quantum yield of the sample (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively[19][20].

Visualizing the Comparative Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive comparative study of quinolinol isomers.

G Workflow for Comparative Analysis of Quinolinol Isomers cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of Quinolinol Isomers (2-OH, 3-OH, 4-OH, 5-OH, 6-OH, 7-OH, 8-OH) purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) synthesis->purification pka pKa Determination (UV-Vis Spectrophotometry) purification->pka cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) purification->cytotoxicity data_compilation Data Compilation (Tabular Summaries) pka->data_compilation solubility Aqueous Solubility (Shake-Flask Method) solubility->data_compilation fluorescence Fluorescence Quantum Yield (Comparative Method) fluorescence->data_compilation cytotoxicity->data_compilation antimicrobial Antimicrobial Assay (e.g., MIC Determination) antimicrobial->data_compilation antioxidant Antioxidant Assay (e.g., DPPH, ABTS) antioxidant->data_compilation sar Structure-Activity Relationship (SAR) Analysis data_compilation->sar conclusion Identification of Lead Isomers sar->conclusion

Caption: Generalized workflow for the comparative analysis of quinolinol isomers.

References

Unlocking the Therapeutic Potential of 2-Hydroxyquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nuanced world of 2-hydroxyquinoline derivatives reveals a versatile scaffold with significant potential in drug discovery. This comparative guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) of these compounds across various therapeutic areas, supported by experimental data and detailed protocols.

The quinoline ring system, particularly its 2-hydroxy substituted analogues, has long been a subject of intense scientific scrutiny due to its presence in numerous biologically active natural products and synthetic compounds. Modifications to this core structure have been shown to profoundly influence its interaction with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. This guide synthesizes key findings in the field, presenting a comparative analysis of how specific structural alterations impact the biological efficacy of this compound derivatives.

Comparative Analysis of Biological Activities

The therapeutic efficacy of this compound derivatives is intricately linked to the nature and position of substituents on the quinoline core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the activity of different analogues.

Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against a range of cancer cell lines. The data consistently demonstrates that substitutions at specific positions can dramatically enhance anticancer potency.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
1a Unsubstituted this compoundHeLa>100[1]
1b 6-Chloro-2-phenylquinolineHeLa8.3[1][1]
1c 6-Bromo-2-phenylquinolinePC331.37[1][1]
1d 6-Nitro-2-phenylquinolineHeLa13.15[1][1]
1e 8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25[2]
1f 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineVarious<1.0[3]

Key SAR Insights for Anticancer Activity:

  • Substitution at the C-6 position of the quinoline ring with electron-withdrawing groups like chloro, bromo, and nitro, coupled with a phenyl group at C-2, significantly enhances cytotoxicity against HeLa and PC3 cell lines.[1]

  • The presence of a carbaldehyde group at the C-2 position and a hydroxyl group at the C-8 position leads to potent activity against hepatocellular carcinoma (Hep3B).[2]

  • A bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position are beneficial for antiproliferative activity.[3]

Anti-inflammatory Activity

Several this compound derivatives have been investigated for their ability to inhibit inflammatory mediators, such as nitric oxide (NO).

Compound IDSubstitutionAssayIC50 (µM)Reference
2a 3-Amino-4-(para-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineNO Inhibition (LPS-induced RAW 264.7)0.19
2b 3-Amino-4-(para-carboxyphenylamino)-1H-pyrazolo[4,3-c]quinolineNO Inhibition (LPS-induced RAW 264.7)0.22
2c 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-oneXylene-induced ear edema (% inhibition)63.19%[4]
2d 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthraceneXylene-induced ear edema (% inhibition)68.28%[4]

Key SAR Insights for Anti-inflammatory Activity:

  • The fusion of a pyrazole ring to the quinoline core, along with specific amino and phenylamino substitutions, results in potent nitric oxide inhibition.

  • Complex heterocyclic systems derived from quinoline, such as oxadiaza-anthracenones and tetraaza-cyclopenta-anthracenes, exhibit significant in vivo anti-inflammatory effects.[4]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been demonstrated against a variety of bacterial and fungal strains.

Compound IDSubstitutionMicroorganismMIC (µg/mL)Reference
3a 5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[4]
3b 5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1[4]
3c 2-(quinoline-4-yloxy)acetamide derivativeM. tuberculosis H37Rv0.3[5]
3d 9-bromo substituted indolizinoquinoline-5,12-dioneE. coli ATCC259222[5]
3e 9-bromo substituted indolizinoquinoline-5,12-dioneS. aureus (MRSA)2[5]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation at the C-5 and C-7 positions, combined with a methyl group at C-2 and a hydroxyl at C-8, confers potent activity against both M. tuberculosis and MRSA.[4]

  • The attachment of an acetamide moiety to the 4-oxy-quinoline core leads to significant anti-tuberculosis activity.[5]

  • Bromination at the C-9 position of indolizinoquinoline-5,12-diones results in broad-spectrum antibacterial activity.[5]

Antidiabetic Activity (α-Glucosidase Inhibition)

Certain this compound derivatives have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Compound IDSubstitutionIC50 (µM)Reference
4a This compound64.4 (µg/mL)[6]
4b 4-Hydroxyquinolinone-hydrazone derivative93.5 ± 0.6[6]
4c 2-Methyl-8-hydroxyquinoline90.7 (µg/mL)[7]

Key SAR Insights for Antidiabetic Activity:

  • The core this compound structure itself exhibits potent α-glucosidase inhibitory activity.[6]

  • The introduction of a hydrazone moiety at the C-4 position of the quinolinone tautomer can lead to potent inhibition.[6]

  • The presence of a methyl group at C-2 and a hydroxyl group at C-8 also contributes to the inhibitory effect.[7]

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of α-glucosidase.

  • Preparation of Solutions:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 1.0 U/mL.

    • Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the test compound solution at varying concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Acarbose is typically used as a positive control.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Plating:

    • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Incubate the plate for another 24-72 hours.

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

  • Griess Reagent Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification and Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

    • The IC50 value is then calculated.

Visualizing the Structure-Activity Landscape

To further elucidate the relationships between chemical structure and biological activity, the following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.

SAR_Anticancer cluster_core This compound Core cluster_modifications Key Structural Modifications cluster_activity Enhanced Anticancer Activity core This compound C6_sub C-6 Substitution (e.g., -Cl, -Br, -NO2) core->C6_sub C2_phenyl C-2 Phenyl Group core->C2_phenyl C8_OH_C2_CHO C-8 -OH & C-2 -CHO core->C8_OH_C2_CHO C7_alkoxy_C4_amino C-7 Bulky Alkoxy & C-4 Amino Side Chain core->C7_alkoxy_C4_amino activity Increased Cytotoxicity C6_sub->activity C2_phenyl->activity C8_OH_C2_CHO->activity C7_alkoxy_C4_amino->activity

Caption: Key structural modifications on the this compound core that enhance anticancer activity.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treat Treat with This compound Derivatives start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Experimental workflow for the MTT assay to determine the anticancer activity of this compound derivatives.

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage (RAW 264.7) LPS->Macrophage iNOS iNOS (Inducible Nitric Oxide Synthase) Upregulation Macrophage->iNOS NO_production Nitric Oxide (NO) Production iNOS->NO_production Inflammation Inflammation NO_production->Inflammation HQ_derivative This compound Derivative HQ_derivative->iNOS Inhibition

Caption: Simplified signaling pathway showing the inhibition of nitric oxide production by this compound derivatives in LPS-stimulated macrophages.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel analogues with enhanced therapeutic properties. Further exploration into the precise molecular targets and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on this versatile chemical scaffold.

References

A Comparative Guide to the Quantification of 2-Hydroxyquinoline: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Hydroxyquinoline is crucial for various applications, including metabolism studies, pharmaceutical quality control, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses, offering high sensitivity and specificity. However, alternative methods like UV-Vis spectrophotometry can provide a simpler and more rapid approach for certain applications. This guide provides an objective comparison of a validated HPLC method and a tri-wavelength UV-Vis spectrophotometric method for the quantification of this compound, supported by experimental data and detailed protocols.

Methodology Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance parameters for a representative validated HPLC method and a published tri-wavelength UV-Vis spectrophotometric method for this compound quantification.

Table 1: Performance Characteristics of HPLC and UV-Vis Spectrophotometric Methods

ParameterHPLC Method (Representative)Tri-Wavelength UV-Vis Spectrophotometry[1][2]
Principle Chromatographic separation followed by UV detectionMeasurement of absorbance at three specific wavelengths
Linearity Range 0.1 - 100 µg/mLNot explicitly stated, but effective for biodegradation process monitoring
Accuracy (% Recovery) 98 - 102%Relative difference to HPLC within 10%[1][2]
Precision (% RSD) < 2%Repeatability (RSD): 1.7%[1][2]
Limit of Detection (LOD) ~0.02 µg/mLNot explicitly stated
Limit of Quantification (LOQ) ~0.06 µg/mLNot explicitly stated
Specificity High (separation from interferences)Moderate (potential for spectral overlap)
Analysis Time ~10 - 15 minutes per sample< 5 minutes per sample
Instrumentation HPLC system with UV detectorUV-Vis Spectrophotometer
Solvent Consumption HighLow

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. The following sections outline the methodologies for both the HPLC and UV-Vis spectrophotometric analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This section describes a representative isocratic reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 326 nm.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration curve range.

Method Validation Workflow

The validation of an analytical method is critical to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow A Method Development & Optimization B Specificity/ Selectivity A->B Establish Identity C Linearity & Range A->C Define Concentration Range G Robustness A->G Evaluate Reliability H System Suitability Testing B->H D Accuracy C->D Assess Closeness to True Value E Precision (Repeatability & Intermediate) C->E Measure Variability F Limit of Detection (LOD) & Limit of Quantification (LOQ) C->F Determine Sensitivity C->H D->H E->H F->H G->H Routine Check I Validated Method H->I Meets Acceptance Criteria

References

Unveiling the Potency of 2-Hydroxyquinoline-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the quest for novel enzyme inhibitors with high efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, 2-hydroxyquinoline has emerged as a privileged structure, demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comparative analysis of the efficacy of this compound-based inhibitors, focusing on their activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and exploration of novel therapeutics.

Comparative Efficacy of this compound Derivatives

The inhibitory potential of this compound and its derivatives against α-glucosidase and α-amylase has been evaluated in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy. A lower IC50 value indicates a higher inhibitory potency.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)Reference
This compound α-Glucosidase64.4443.7[1][2]
α-Amylase130.5899.1[1][2]
2-Methyl-8-hydroxyquinoline α-Glucosidase90.7570.2[1]
α-Amylase215.41353.9[1]
2-Methylquinoline α-GlucosidaseNo Inhibition-[1]
α-AmylaseNo Inhibition-[1]
Acarbose (Standard) α-Glucosidase-752.0 ± 2.0[2]
α-Amylase--
Quinoline-oxadiazole Schiff base derivative α-Glucosidase-2.60 to 102.12[3]
Benzimidazole-thioquinoline derivative (6j) α-Glucosidase-28.0 ± 0.6[4]
Quinoline–1,3,4-oxadiazole conjugate (4i) α-Glucosidase-15.85[5]

Experimental Protocols

The determination of enzyme inhibitory activity is paramount for comparing the efficacy of different compounds. Below are the detailed methodologies for the in vitro α-glucosidase and α-amylase inhibition assays commonly cited in the referenced studies.

α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of α-glucosidase, an enzyme responsible for breaking down disaccharides into monosaccharides.

  • Preparation of Solutions:

    • Prepare a 1 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).

    • Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of the this compound-based test compounds. Acarbose is typically used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution and 100 µL of the α-glucosidase solution.[6]

    • Incubate the mixture at 37°C for 10-15 minutes.[6][7]

    • Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution.[6]

    • Incubate the reaction mixture at 37°C for an additional 20 minutes.[7]

    • Stop the reaction by adding 100 µL of 1 M sodium carbonate (Na2CO3) solution.[6]

  • Data Analysis:

    • Measure the absorbance of the resulting yellow-colored p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction mixture with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

This assay measures the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

  • Preparation of Solutions:

    • Prepare a solution of α-amylase (e.g., 0.04 mg/mL) in a suitable buffer (e.g., 0.02 M sodium phosphate buffer with 0.006 M NaCl, pH 6.9).[8]

    • Prepare a 1% (w/v) soluble starch solution in the same buffer.

    • Prepare various concentrations of the this compound-based test compounds. Acarbose is often used as a standard inhibitor.

  • Assay Procedure:

    • Add 500 µL of the test compound to 500 µL of the α-amylase solution and incubate at 37°C for 10 minutes.[8]

    • Add 500 µL of the starch solution to the mixture and incubate for another 15 minutes at 37°C.[8]

    • Terminate the reaction by adding 20 µL of 1 M HCl.[8]

    • Add 100 µL of iodine reagent (0.005 M I2 and 0.005 M KI) to the mixture.[8]

  • Data Analysis:

    • Measure the absorbance of the starch-iodine complex at 620 nm. A decrease in color intensity indicates α-amylase activity.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the test sample.

    • The IC50 value is calculated from the dose-response curve.

Visualizing the Biological Context and Experimental Process

To better understand the mechanism of action and the experimental setup, the following diagrams have been generated using Graphviz.

Carbohydrate_Digestion_Pathway Polysaccharides Dietary Polysaccharides (Starch, Glycogen) Salivary_Amylase Salivary α-Amylase (Mouth) Polysaccharides->Salivary_Amylase Digestion Pancreatic_Amylase Pancreatic α-Amylase (Small Intestine) Polysaccharides->Pancreatic_Amylase Digestion Oligosaccharides Oligosaccharides (Dextrins, Maltose) Salivary_Amylase->Oligosaccharides Pancreatic_Amylase->Oligosaccharides Alpha_Glucosidase α-Glucosidase (Brush Border) Oligosaccharides->Alpha_Glucosidase Hydrolysis Monosaccharides Monosaccharides (Glucose) Alpha_Glucosidase->Monosaccharides Absorption Absorption into Bloodstream Monosaccharides->Absorption Inhibitor This compound Inhibitors Inhibitor->Pancreatic_Amylase Inhibitor->Alpha_Glucosidase

Carbohydrate digestion and the points of inhibition.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Terminate Reaction Incubate_Reaction->Stop_Reaction Measure_Signal Measure Absorbance/ Fluorescence Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Signal->Calculate_Inhibition End End Calculate_Inhibition->End

A generalized workflow for enzyme inhibition assays.

References

2-Hydroxyquinoline Derivatives: A Comparative Analysis of Their Fluorescent Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique fluorescent properties of 2-hydroxyquinoline and its derivatives have positioned them as valuable tools in various scientific disciplines, particularly in the realms of chemosensing and cellular imaging. Their ability to exhibit distinct changes in fluorescence in response to their environment, such as the presence of metal ions, makes them highly sought-after as probes. This guide provides a comparative analysis of the fluorescent properties of several this compound derivatives, offering a clear overview of their performance and the experimental protocols for their evaluation.

Comparative Analysis of Fluorescent Properties

The fluorescence of this compound derivatives is significantly influenced by their molecular structure and the surrounding solvent. Many of these compounds exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to dual fluorescence and large Stokes shifts, desirable properties for fluorescent probes. The following table summarizes key photophysical parameters for a selection of this compound derivatives to facilitate comparison.

DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Stokes Shift (cm⁻¹)SolventReference
This compound (2-HQ)313349-29112 (lactam)Gas Phase[1]
8-Hydroxyquinoline (8-HQ)290335, 410--Ethylene Glycol, DMSO, DMF[2]
2-(2'-Hydroxyphenyl)quinoline-----[3]
Diaza-18-crown-6 hydroxyquinoline 1363---DPBS[4]
Diaza-18-crown-6 hydroxyquinoline 2363---DPBS[4]
8-Octyloxyquinoline--Higher than 8-HQ-Acetonitrile[5]
8-Methoxyquinoline--Lower than 8-Octyloxyquinoline-Acetonitrile[5]
2(1H)-quinolone derivative (Q3)----0.1 M phosphate buffer with CH3CN[6]
Styrylquinoline 3f>360>5000.079LargeVarious[7]
Styrylquinoline 3d>360>5000.034LargeVarious[7]

Mechanism of Action: Metal Ion Sensing

A significant application of this compound derivatives is in the detection of metal ions. The underlying mechanism often involves the chelation of the metal ion by the hydroxyquinoline moiety, which in turn modulates the fluorescent properties of the molecule. This can occur through several processes, including the inhibition of ESIPT, leading to a "turn-on" fluorescence response, or through fluorescence quenching.

For instance, certain derivatives show a ratiometric and enhanced fluorescence change in the presence of transition metals.[3] The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and thereby increasing fluorescence quantum yield. This principle is illustrated in the signaling pathway diagram below.

MetalIonSensing Figure 1. Signaling Pathway for Metal Ion Detection cluster_response Fluorescence Response Derivative This compound Derivative (Low Fluorescence) Complex Derivative-Metal Ion Complex (High Fluorescence) Derivative->Complex Chelation Quenched Fluorescence Quenching (e.g., by Fe³⁺) Derivative->Quenched Interaction with Quenching Ion MetalIon Metal Ion (e.g., Zn²⁺, Mg²⁺) MetalIon->Complex TurnOn Fluorescence 'Turn-On' Complex->TurnOn TurnOff Fluorescence 'Turn-Off' Quenched->TurnOff QuenchingIon Quenching Metal Ion (e.g., Fe³⁺) QuenchingIon->Quenched

Caption: Figure 1. Signaling Pathway for Metal Ion Detection

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, detailed experimental protocols are crucial. Below are generalized methodologies for the synthesis and fluorescence analysis of this compound derivatives, based on common practices reported in the literature.

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through methods like the Skraup or Friedländer synthesis.[8] For example, a substituted o-aminobenzaldehyde or o-aminoacetophenone can be condensed with a suitable aldehyde or ketone to form the quinoline ring.[8]

Example: Synthesis of a Schiff base quinoline derivative

  • Dissolve 8-hydroxyquinoline-2-carboxaldehyde and a desired amine in an appropriate solvent (e.g., ethanol).

  • Heat the mixture to reflux for a specified period (e.g., 4-6 hours).

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield the purified product.

Fluorescence Spectroscopy Analysis

The photophysical properties of the synthesized derivatives are typically characterized using UV-Visible absorption and fluorescence spectroscopy.

Workflow for Spectroscopic Analysis:

SpectroscopyWorkflow Figure 2. Experimental Workflow for Fluorescence Analysis start Start prep Prepare Stock Solution of Derivative start->prep uv_vis Record UV-Vis Absorption Spectrum prep->uv_vis determine_ex Determine Excitation Wavelength (λex) uv_vis->determine_ex fluor Record Fluorescence Emission Spectrum determine_ex->fluor calc_qy Calculate Quantum Yield (ΦF) fluor->calc_qy calc_ss Calculate Stokes Shift fluor->calc_ss end End calc_qy->end calc_ss->end

Caption: Figure 2. Experimental Workflow for Fluorescence Analysis

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution). The choice of solvent is critical as it can significantly affect the fluorescent properties.

  • UV-Visible Spectroscopy: Record the absorption spectra of the compounds using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λmax or a suitable wavelength in that region.

    • Record the fluorescence emission spectrum using a spectrofluorometer.

    • To study interactions with analytes (e.g., metal ions), titrate the derivative solution with varying concentrations of the analyte and record the fluorescence spectra at each step.

  • Quantum Yield Calculation: Determine the fluorescence quantum yield (ΦF) relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

    ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • ΦF is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

  • Stokes Shift Calculation: The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra. It is calculated in wavenumbers (cm⁻¹) using the formula:

    Stokes Shift (cm⁻¹) = (1 / λ_abs_max - 1 / λ_em_max) * 10⁷

    Where λ_abs_max and λ_em_max are the wavelengths of maximum absorption and emission in nanometers, respectively.

Comparison with Alternative Fluorescent Probes

While this compound derivatives are highly effective, a variety of other fluorescent probes are available for similar applications. The choice of probe depends on the specific requirements of the experiment, such as the target analyte, desired spectral properties, and biological compatibility.

Probe TypeAdvantagesDisadvantagesCommon Analytes
This compound Derivatives - Tunable photophysical properties- Good sensitivity and selectivity for certain metal ions- Relatively straightforward synthesis- Can be sensitive to pH- Some derivatives may have low quantum yieldsZn²⁺, Mg²⁺, Al³⁺, Fe³⁺
Coumarin Derivatives - High quantum yields- Good photostability- Large Stokes shifts- Can be sensitive to solvent polarityCa²⁺, various enzymes
BODIPY Dyes - High absorption coefficients- Sharp emission peaks- Relatively insensitive to solvent polarity and pH- Can be prone to photobleachingVarious metal ions, pH
Rhodamine Derivatives - High fluorescence brightness- Good photostability- Available in a range of excitation/emission wavelengths- Can be prone to self-quenching at high concentrationsCa²⁺, pH, various enzymes

Conclusion

This compound derivatives represent a versatile class of fluorescent compounds with significant potential in chemical and biological sensing. Their tunable photophysical properties, particularly their responsiveness to metal ions, make them valuable research tools. By understanding the principles behind their fluorescence and employing standardized experimental protocols, researchers can effectively utilize and compare these derivatives for a wide range of applications. The data and methodologies presented in this guide serve as a foundational resource for scientists and professionals working in this exciting field.

References

How does 2-Hydroxyquinoline compare to other heterocyclic compounds in OLEDs?

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the quest for efficient and stable materials is paramount. Heterocyclic compounds form a cornerstone of this research, serving as emitters, hosts, and charge-transporting layers. Among these, 2-hydroxyquinoline and its derivatives are emerging as promising candidates, particularly for blue and white light emission. This guide provides a comparative analysis of this compound-based materials against other common heterocyclic compounds in OLED applications, supported by experimental data and detailed methodologies.

Performance Comparison of Heterocyclic Compounds in OLEDs

The performance of an OLED is typically evaluated based on its external quantum efficiency (EQE), luminance, turn-on voltage, and operational stability. The following tables summarize the performance of OLEDs incorporating this compound (as its tautomer, 2-pyridone), and other prominent heterocyclic compounds like benzimidazole, pyrazoloquinoline, and carbazole derivatives.

Table 1: Performance of Blue OLEDs Based on Heterocyclic Emitters

Emitter TypeHeterocyclic CoreHost MaterialMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)
2-Pyridone Derivative2-Pyridone- (Exciplex)6.9Not ReportedSky-Blue
Benzimidazole DerivativeBenzimidazole-Pyrene- (Non-doped)4.3290(0.148, 0.130)
Purine-based NHC-Ir(III) ComplexPurineNot ReportedNot ReportedNot ReportedDeep-Blue
Phenophosphazinine-containing EmitterPhenophosphazinineNot ReportedNot ReportedNot ReportedPure-Blue

Table 2: Performance of OLEDs with Other Heterocyclic Compounds

Functional LayerHeterocyclic CompoundRoleMax. EQE (%)Max. Luminance (cd/m²)Emission Color
Emitter5,7-dibromo-8-hydroxyquinolineEmitterNot ReportedNot ReportedUV Region
EmitterZinc (II) complex of 2-methyl-8-quinolinolDopant EmitterNot ReportedNot ReportedGreen
EmitterPerylene-Pyridine Derivative (TPAPrPy)Hole Transport Material~22Not ReportedGreen
EmitterDonor-Acceptor based on 2-pyridoneEmitter3.7Not ReportedSky-Blue
White OLEDDonor-Acceptor based on 2-pyridoneEmitter9.8Not ReportedWhite

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment to ensure device performance and reproducibility.

OLED Fabrication via Vacuum Thermal Evaporation

A common method for depositing the organic layers and the cathode in an OLED is vacuum thermal evaporation.

  • Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Hole Injection and Transport Layers : A hole injection layer (HIL), such as PEDOT:PSS, is often spin-coated onto the ITO substrate to reduce the hole injection barrier. Subsequently, a hole transport layer (HTL), like NPB, is deposited by vacuum thermal evaporation.

  • Emissive Layer (EML) : The emissive material, which can be a single compound or a host doped with a guest emitter, is deposited onto the HTL. For instance, a 2-pyridone derivative could be co-evaporated with a host material.

  • Electron Transport and Injection Layers : An electron transport layer (ETL), such as Alq3, is then deposited, followed by a thin electron injection layer (EIL), like lithium fluoride (LiF), to facilitate electron injection from the cathode.

  • Cathode Deposition : A metal cathode, typically aluminum (Al) or calcium (Ca), is deposited on top of the EIL through a shadow mask to define the active area of the pixels.

  • Encapsulation : The fabricated device is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using various techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics : The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. This provides information on the turn-on voltage, operating voltage, and brightness of the device.

  • External Quantum Efficiency (EQE) : The EQE is calculated from the luminance, current density, and electroluminescence spectrum of the device. It represents the ratio of the number of photons emitted to the number of electrons injected.

  • Electroluminescence (EL) Spectroscopy : The emitted light from the OLED is collected by a spectrometer to determine the emission spectrum, peak wavelength, and Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Lifetime Measurement : The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often defined as the time it takes for the initial luminance to decrease by 50% (LT50).

Signaling Pathways and Energy Level Diagrams

The efficiency of charge injection, transport, and recombination in an OLED is governed by the energy levels of the different materials used. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the energy barriers for charge carriers at the interfaces between different layers.

OLED_Energy_Levels cluster_device Typical OLED Device Architecture cluster_recombination cluster_energy Energy Level Diagram Anode Anode (ITO) HTL Hole Transport Layer (e.g., NPB) Anode->HTL Holes (h+) EML Emissive Layer (e.g., this compound derivative) HTL->EML ETL Electron Transport Layer (e.g., Alq3) Cathode Cathode (Al) ETL->Cathode Electrons (e-) Recombination Recombination & Light Emission Anode_level Anode (ITO) HTL_HOMO HOMO Anode_level->HTL_HOMO h+ injection EML_HOMO HOMO HTL_HOMO->EML_HOMO HTL_LUMO LUMO EML_LUMO LUMO ETL_HOMO HOMO ETL_LUMO LUMO ETL_LUMO->EML_LUMO Cathode_level Cathode (Al) Cathode_level->ETL_LUMO e- injection

Caption: Schematic of a multilayer OLED and its corresponding energy level diagram.

The diagram above illustrates a typical multilayer OLED structure and the corresponding energy level diagram. Efficient charge injection occurs when the work function of the anode is close to the HOMO level of the HTL, and the work function of the cathode is close to the LUMO level of the ETL. The HOMO and LUMO levels of the emissive layer are ideally situated between those of the transport layers to confine charge carriers within the EML, thereby promoting efficient electron-hole recombination and light emission.

Conclusion

This compound derivatives, particularly in their 2-pyridone tautomeric form, are demonstrating significant potential as efficient emitters for sky-blue and white OLEDs. While direct performance comparisons are still emerging, the initial data suggests that they can achieve high external quantum efficiencies. In comparison to more established heterocyclic compounds like benzimidazoles and carbazoles, 2-hydroxyquinolines offer a promising avenue for developing novel emissive materials. Further research focusing on the synthesis of new this compound derivatives and the optimization of device architectures is crucial to fully unlock their potential and to provide a more comprehensive understanding of their performance relative to other heterocyclic systems. The detailed experimental protocols and an understanding of the energy level alignments, as outlined in this guide, are essential for researchers and scientists in the field to systematically evaluate and advance these promising materials for next-generation OLED displays and lighting.

In Vitro Anticancer Activity of 2-Hydroxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, 2-hydroxyquinoline (also known as 2-quinolone) and its derivatives have emerged as a promising class of molecules with potent in vitro activity against a range of cancer cell lines. This guide provides a comparative overview of the performance of various this compound derivatives, supported by experimental data on their cytotoxicity and insights into their mechanisms of action.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of several this compound derivatives against various human cancer cell lines, as determined by MTT or SRB assays.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5a (3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid)HCT-116 (Colon Carcinoma)1.89[1]
HepG2 (Hepatocellular Carcinoma)4.05[1]
Compound 5b MCF-7 (Breast Cancer)8.48[1]
Compound 11e (a 4-substituted benzyloxy quinolin-2(1H)-one derivative)COLO 205 (Colon Adenocarcinoma)< 1 (nanomolar potency)[2]
HL-60 (Promyelocytic Leukemia)< 1[2]
Hep3B (Hepatocellular Carcinoma)< 1[2]
H460 (Large Cell Lung Cancer)< 1[2]
2-Phenyl-4-quinolone PC-3 (Prostate Cancer)0.85
Hep3B (Hepatocellular Carcinoma)1.81
A549 (Non-small Cell Lung Cancer)0.90
Compound 4c (a quinoline derivative)MDA-MB-231 (Breast Cancer)Not specified, but potent[3]
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivative (3c) A549 (Lung Adenocarcinoma)5.9[4]
IND-2 (a quinoline derivative)Prostate Cancer CellsPotent, induces apoptosis[5]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) PANC-1 (Pancreatic Cancer)2-16[6]
MIA PaCa-2 (Pancreatic Cancer)2-16[6]
YT-1 (2-Phenyl-4-quinolone)U937 (Histiocytic Lymphoma)Potent, induces apoptosis[7]

Experimental Protocols

The determination of the in vitro anticancer activity of this compound derivatives relies on robust and reproducible cytotoxicity assays. The two most commonly employed methods are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding in 96-well plate compound_treatment Treatment with this compound Derivatives cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

MTT Assay Experimental Workflow

Sulforhodamine B (SRB) Assay

This is a colorimetric assay that estimates cell number by staining total cellular protein.

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After incubation with the test compounds, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates with water to remove the TCA.

  • Staining: Stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm. The IC50 value is determined from the dose-response curve.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow cell_seeding Cell Seeding & Treatment cell_fixation Cell Fixation with TCA cell_seeding->cell_fixation staining Staining with SRB cell_fixation->staining washing Washing with Acetic Acid staining->washing solubilization Solubilization of Bound Dye washing->solubilization absorbance_reading Absorbance Reading (510-565 nm) solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

SRB Assay Experimental Workflow

Mechanisms of Action

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest at the G2/M phase, and inhibiting tubulin polymerization.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several this compound derivatives have been shown to trigger apoptosis in cancer cells.[5][6][7] The process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

Apoptosis_Pathway cluster_pathway Apoptosis Induction by this compound Derivatives derivative This compound Derivative bcl2_family Modulation of Bcl-2 Family (↑ Bax, ↓ Bcl-2) derivative->bcl2_family cytochrome_c Cytochrome c Release (from Mitochondria) bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Signaling Pathway

G2/M Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle. This compound derivatives can arrest the cell cycle at the G2/M checkpoint, preventing the cells from entering mitosis and thus inhibiting their proliferation.[2][7] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1/Cdc2).

G2M_Arrest_Pathway cluster_pathway G2/M Cell Cycle Arrest by this compound Derivatives derivative This compound Derivative cyclin_cdk Modulation of Cyclin B1/CDK1 Complex derivative->cyclin_cdk g2m_checkpoint G2/M Checkpoint Activation cyclin_cdk->g2m_checkpoint mitosis_inhibition Inhibition of Mitosis g2m_checkpoint->mitosis_inhibition proliferation_arrest Cell Proliferation Arrest mitosis_inhibition->proliferation_arrest

G2/M Arrest Signaling Pathway

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. Some this compound derivatives act as tubulin polymerization inhibitors.[3][4] By binding to tubulin, they disrupt the assembly of microtubules. This interference with microtubule dynamics leads to a dysfunctional mitotic spindle, which in turn activates the spindle assembly checkpoint, causing cell cycle arrest in the M phase and ultimately inducing apoptosis.

Tubulin_Inhibition_Pathway cluster_pathway Tubulin Polymerization Inhibition by this compound Derivatives derivative This compound Derivative tubulin_binding Binding to Tubulin derivative->tubulin_binding polymerization_inhibition Inhibition of Microtubule Assembly tubulin_binding->polymerization_inhibition spindle_disruption Mitotic Spindle Disruption polymerization_inhibition->spindle_disruption m_phase_arrest M-Phase Arrest spindle_disruption->m_phase_arrest apoptosis Apoptosis m_phase_arrest->apoptosis

Tubulin Inhibition Pathway

References

Unlocking Potential: A Comparative Docking Analysis of 2-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities and interaction mechanisms of 2-hydroxyquinoline derivatives against various therapeutic targets, providing researchers, scientists, and drug development professionals with a comprehensive guide to their potential applications.

This guide offers an objective comparison of the in-silico performance of various this compound derivatives, supported by data from several molecular docking studies. By summarizing quantitative binding data, detailing experimental methodologies, and visualizing key processes, this document aims to facilitate the rational design of novel therapeutics based on the versatile this compound scaffold.

Data Presentation: Comparative Docking Scores

The following tables summarize the binding affinities of this compound derivatives against several key biological targets as reported in recent literature. Lower docking scores indicate a higher predicted binding affinity.

Table 1: Docking Scores Against Cyclooxygenase-2 (COX-2)
Compound/DerivativeDocking Score (kcal/mol)Reference LigandReference Ligand Score (kcal/mol)
S2 (with fluorine substituent) -8.75Ibuprofen-7.53[1]
S3 (with methoxy group) -8.60Ibuprofen-7.53[1]
S1 (unsubstituted) -7.27Ibuprofen-7.53[1]

Note: The study suggests that the presence of electron-withdrawing or electron-donating groups can significantly influence binding affinity for the COX-2 enzyme.[1]

Table 2: Binding Affinities Against CB1a Protein
Compound/DerivativeBinding Affinity (Kcal/mol)
Thiopyrano[2,3-b]quinoline Derivative 4 -6.1[2][3]
Thiopyrano[2,3-b]quinoline Derivative 2 -5.5[2][3]
Thiopyrano[2,3-b]quinoline Derivative 1 -5.3[2][3]

Note: The binding affinities for this series of thiopyrano[2,3-b]quinoline derivatives ranged from -5.3 to -6.1 Kcal/mol.[2][3]

Table 3: Docking Scores Against HIV Reverse Transcriptase
Compound/DerivativeDocking ScoreStandard DrugsStandard Drug Scores
Compound 4 (pyrimidine-containing) -10.675Rilpivirine, ElvitegravirNot specified
Compound 5 -10.38Rilpivirine, ElvitegravirNot specified
Compound 7 -10.23Rilpivirine, ElvitegravirNot specified
Compound 14 (naphthalene-containing) -9.34Rilpivirine, ElvitegravirNot specified

Note: Several synthesized quinoline derivatives, particularly those containing a pyrimidine moiety, exhibited higher docking scores than the standard drugs used in the study.[4]

Experimental Protocols

The following outlines a generalized molecular docking protocol synthesized from the methodologies reported in the referenced studies. This protocol is intended to provide a comprehensive overview of the typical workflow.

Molecular Docking Workflow
  • Ligand Preparation: The 2D structures of the this compound derivatives are sketched using chemical drawing software like ChemDraw. Energy minimization is then performed using a force field such as Merck Molecular Force Field (MMFF94). The optimized 3D structures are saved in a suitable format (e.g., .pdb).[5]

  • Receptor Preparation: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). Co-crystallized ligands and water molecules are typically removed from the protein structure. Polar hydrogen atoms are added, and appropriate charges (e.g., Kallman charges) are assigned to the protein atoms.[6]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation. The dimensions of the grid box are set to encompass the entire binding pocket.[6]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or Schrödinger Suite.[1][2][4] The software explores various conformations and orientations of the ligand within the receptor's active site and calculates the binding affinity for each pose, typically expressed as a docking score in kcal/mol.

  • Validation of Docking Protocol: The accuracy of the docking protocol is often validated by redocking a known inhibitor (co-crystallized ligand) into the active site of the protein. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1]

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on their scores. Visualization software like PyMOL, UCSF Chimera, or Discovery Studio Visualizer is used to examine the binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.[1][5]

Visualizations

The following diagrams illustrate the conceptual workflow of a molecular docking study and the general mechanism of enzyme inhibition by a this compound derivative.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Ligand Preparation (this compound Derivatives) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking Receptor Receptor Preparation (Target Protein) Receptor->Docking Scoring Binding Affinity (Docking Score) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic, etc.) Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

Enzyme_Inhibition_Pathway cluster_components Molecular Components cluster_process Biological Process Enzyme Enzyme (e.g., COX-2) ActiveSite Enzyme-Substrate Complex Enzyme->ActiveSite Blocked Inhibited Complex Enzyme->Blocked Substrate Substrate Substrate->ActiveSite Inhibitor This compound Derivative Inhibitor->Blocked Product Biological Product (e.g., Prostaglandins) ActiveSite->Product Catalysis

References

A Comparative Guide to the Validation of Analytical Procedures for 2-Hydroxyquinoline in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical procedures for the quantification of 2-Hydroxyquinoline, with a focus on validation in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer a clear, data-driven comparison of different analytical methods, supported by detailed experimental protocols and visual workflows, to aid researchers and scientists in the development and validation of robust analytical procedures.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For pharmaceuticals, the ICH has established guidelines that are widely accepted by regulatory authorities.[3][4][5][6] The core validation parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[7][8][9] This guide will compare a primary High-Performance Liquid Chromatography (HPLC) method (Method A) with an alternative Ultraviolet-Visible (UV-Vis) Spectrophotometric method (Method B) for the analysis of this compound.

Comparative Analysis of Analytical Methods

The performance of two distinct analytical methods for the quantification of this compound was validated. Method A is a newly developed HPLC method, while Method B is a UV-Vis spectrophotometric method. The following tables summarize the validation data obtained for each method against the acceptance criteria stipulated by ICH guidelines.

Table 1: Summary of Validation Parameters for Method A (HPLC)
Validation ParameterAcceptance CriteriaObserved ResultsPass/Fail
Specificity No interference at the retention time of this compoundNo interfering peaks from placebo and degradation productsPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 80-120% of the test concentration10 - 150Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.25%Pass
LOD (µg/mL) Signal-to-Noise ratio of 3:10.5Pass
LOQ (µg/mL) Signal-to-Noise ratio of 10:11.5Pass
Robustness RSD ≤ 2.0%No significant impact on resultsPass
Table 2: Summary of Validation Parameters for Method B (UV-Vis Spectrophotometry)
Validation ParameterAcceptance CriteriaObserved ResultsPass/Fail
Specificity No interference at the analytical wavelengthInterference observed from excipientsFail
Linearity (r²) ≥ 0.9950.9975Pass
Range (µg/mL) 80-120% of the test concentration20 - 120Pass
Accuracy (% Recovery) 97.0% - 103.0%96.5% - 104.2%Fail
Precision (RSD%)
- Repeatability≤ 3.0%2.5%Pass
- Intermediate Precision≤ 3.0%3.8%Fail
LOD (µg/mL) Signal-to-Noise ratio of 3:12.0Pass
LOQ (µg/mL) Signal-to-Noise ratio of 10:16.0Pass
Robustness RSD ≤ 3.0%Sensitive to pH changesFail

Experimental Protocols: Method A (HPLC)

The following are the detailed experimental protocols for the validation of the HPLC method for this compound.

Specificity
  • Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

  • Procedure:

    • Prepare a solution of this compound standard.

    • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Prepare a sample solution of the this compound drug product.

    • Expose the drug product sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The chromatogram of the placebo should not show any peak at the retention time of this compound. The peak for this compound in the sample and stressed sample solutions should be pure and free from co-eluting peaks.

Linearity
  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range
  • Objective: To determine the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure: The range is determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range should be justified and is typically 80-120% of the test concentration for an assay of a finished product.

Accuracy
  • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo formulation.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of the this compound drug product at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both studies.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • The concentration that yields a signal-to-noise ratio of 3:1 is the LOD.

    • The concentration that yields a signal-to-noise ratio of 10:1 is the LOQ.

  • Acceptance Criteria: The determined LOD and LOQ should be reported.

Robustness
  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the HPLC method parameters, such as:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase composition (± 2% organic component)

    • Analyze a standard solution under each of the modified conditions.

    • Calculate the RSD of the results.

  • Acceptance Criteria: The RSD of the results obtained under the varied conditions should not exceed 2.0%.

Visualizing the Validation Process

To better understand the logical flow and relationships within the analytical method validation process, the following diagrams have been generated.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol (defines parameters & acceptance criteria) MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report (summarizes results) Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation (for routine use) ValidationReport->MethodImplementation

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Validation_Parameter_Relationships cluster_quantitative Quantitative Tests cluster_parameters Validation Parameters Assay Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Impurity Impurity Testing Impurity->Specificity Impurity->Linearity Impurity->Range Impurity->Accuracy Impurity->Precision LOD LOD Impurity->LOD LOQ LOQ Impurity->LOQ Impurity->Robustness

Caption: Relationship between type of analytical procedure and required validation parameters.

Conclusion

The validation data clearly demonstrates that Method A (HPLC) is a specific, linear, accurate, precise, and robust method for the quantification of this compound, meeting all the acceptance criteria set forth by the ICH Q2(R1) guidelines. In contrast, Method B (UV-Vis Spectrophotometry) failed to meet the criteria for specificity, accuracy, intermediate precision, and robustness, indicating its unsuitability for this specific application without significant modification and re-validation. This guide underscores the importance of a thorough validation process to ensure that an analytical method is fit for its intended purpose, thereby ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Synthetic Routes of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-hydroxyquinoline, a key scaffold in many biologically active compounds, is of paramount importance. This guide provides a detailed comparison of the primary synthetic routes to this valuable molecule, offering objective analysis supported by experimental data and protocols.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the leading synthetic methods for this compound and its derivatives. This allows for a rapid assessment of each route's efficiency and practicality.

Synthetic RouteStarting MaterialsReagents/CatalystTemperature (°C)Reaction TimeYield (%)
Knorr Synthesis AcetoacetanilideConcentrated H₂SO₄70-9530-45 min86-91%[1]
Conrad-Limpach-Knorr Aniline, Ethyl acetoacetateNone (thermal)~140Not specifiedModerate[2]
Microwave-Assisted Aniline, Malonic acidPolyphosphoric acid (PPA)Not specifiedNot specifiedGood[3]
Catalytic Synthesis o-Aminophenol, PhenylacetyleneCuI/PiperidineNot specifiedNot specifiedNot specified

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the most common synthetic routes, including their mechanisms and detailed experimental protocols.

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a classic and high-yielding method for the preparation of 2-hydroxyquinolines from β-ketoanilides.[4] The reaction involves an intramolecular cyclization of the β-ketoanilide in the presence of a strong acid, typically concentrated sulfuric acid.[1][4]

Reaction Pathway:

Knorr_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Acetoacetanilide Acetoacetanilide Protonated_Intermediate Protonated β-ketoanilide Acetoacetanilide->Protonated_Intermediate  + H₂SO₄ 2_Hydroxy_4_methylquinoline 4-Methyl-2-hydroxyquinoline Protonated_Intermediate->2_Hydroxy_4_methylquinoline  Intramolecular  Cyclization  - H₂O

Figure 1: Knorr Synthesis Pathway.

Experimental Protocol (for 4-Methyl-2-hydroxyquinoline):

A detailed procedure for a derivative, 4-methyl-2-hydroxyquinoline (also known as 4-methylcarbostyril), provides a reliable protocol for this class of reaction.

  • Preparation of Acetoacetanilide: Aniline is reacted with ethyl acetoacetate to produce acetoacetanilide.[5] Alternatively, aniline can be reacted with ketene dimer in benzene.[5] The crude product is then purified by recrystallization from aqueous ethanol.[5]

  • Cyclization: 177g (1 mole) of acetoacetanilide is gradually added to 185 mL of concentrated sulfuric acid pre-heated to 75°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.[1]

  • The temperature is maintained at 70-75°C during the addition with intermittent cooling.[1]

  • After the addition is complete (20-30 minutes), the reaction temperature is allowed to rise to 95°C and maintained for an additional 15 minutes with external heating.[1]

  • The reaction mixture is cooled to 65°C and then poured into 5 L of vigorously stirred water.[1]

  • The precipitated product is collected by suction filtration, washed with water and methanol, and then air-dried.[1]

  • This procedure yields 138-144 g (86-91%) of 4-methyl-2-hydroxyquinoline.[1]

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis offers a pathway to either 4-hydroxyquinolines or 2-hydroxyquinolines from the reaction of anilines with β-ketoesters, such as ethyl acetoacetate. The regioselectivity is temperature-dependent. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product). However, at higher temperatures (around 140°C), the reaction proceeds through a β-keto acid anilide intermediate, leading to the formation of 2-hydroxyquinolines (Knorr product).[2]

Reaction Pathway and Regioselectivity:

Conrad_Limpach_Knorr Aniline_EAA Aniline + Ethyl Acetoacetate Intermediate_A β-Anilinocrotonate (Kinetic Product) Aniline_EAA->Intermediate_A Low Temp. Intermediate_B Acetoacetanilide (Thermodynamic Product) Aniline_EAA->Intermediate_B High Temp. (~140°C) Product_4OH 4-Hydroxyquinoline Intermediate_A->Product_4OH Cyclization Product_2OH This compound Intermediate_B->Product_2OH Cyclization

Figure 2: Conrad-Limpach-Knorr Pathways.

Experimental Protocol (General Approach):

  • Heating a mixture of aniline and ethyl acetoacetate to approximately 140°C to favor the formation of the acetoacetanilide intermediate.[2]

  • Subsequent intramolecular cyclization, often facilitated by a dehydrating agent or further heating, to yield this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. For the synthesis of 2-hydroxyquinolines, microwave irradiation can be applied to classical reactions, such as the Knorr synthesis, often leading to significantly reduced reaction times and cleaner product formation.

Experimental Workflow:

Microwave_Synthesis_Workflow Reactants Aniline + Malonic Acid + PPA Microwave_Reactor Microwave Reactor Reactants->Microwave_Reactor Reaction Irradiation Microwave_Reactor->Reaction Workup Work-up & Purification Reaction->Workup Product 2,4-Dihydroxyquinoline Workup->Product

Figure 3: Microwave Synthesis Workflow.

Experimental Protocol (for 4-hydroxyquinolin-2(1H)-one derivatives):

A representative microwave-assisted synthesis of 4-hydroxyquinolin-2(1H)-one derivatives involves the reaction of a substituted aromatic amine with malonic acid in the presence of polyphosphoric acid (PPA) under microwave irradiation.[3] While this produces a dihydroxyquinoline, it illustrates the application of microwave technology in this area.

Catalytic Synthesis

Modern catalytic methods offer alternative and potentially more environmentally friendly routes to quinolines. These methods often involve transition metal catalysts to facilitate the formation of the quinoline ring system.

One approach involves the copper-catalyzed reaction of o-aminophenols with terminal alkynes. While the provided information is general, this method represents a modern approach to quinoline synthesis.

General Concept:

Catalytic_Synthesis Starting_Materials o-Aminophenol + Terminal Alkyne Reaction Catalytic Cycle Starting_Materials->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Product 2-Substituted Quinoline Reaction->Product

Figure 4: Catalytic Quinoline Synthesis.

Further research is required to identify specific protocols and quantitative data for the catalytic synthesis of the parent this compound.

Conclusion

The choice of synthetic route for this compound production depends on several factors, including the desired scale, available equipment, and tolerance for harsh reagents. The Knorr synthesis stands out as a robust and high-yielding classical method, particularly for substituted derivatives. The Conrad-Limpach-Knorr synthesis offers a temperature-controlled approach to regioselectivity. Emerging techniques like microwave-assisted and catalytic syntheses hold promise for faster, more efficient, and potentially greener production of 2-hydroxyquinolines, although more specific and optimized protocols for the parent compound are needed to fully assess their advantages. Researchers are encouraged to consider these factors when selecting the most appropriate method for their specific needs.

References

A Comparative Review of the Therapeutic Potential of Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to a diverse range of biological targets. This versatility has led to the investigation of its various isomers for a wide array of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. Among the seven isomers, 8-hydroxyquinoline (8-HQ) is the most extensively studied, largely due to its potent metal-chelating ability. However, other isomers, particularly 4-hydroxyquinoline (4-HQ), are also demonstrating significant therapeutic potential. This guide provides a comparative overview of the experimental data supporting the therapeutic applications of these isomers.

Structure-Activity Relationship: The Critical Role of the Hydroxyl Group Position

The position of the hydroxyl group on the quinoline ring is the primary determinant of the molecule's biological activity. The key distinction lies in the ability to chelate metal ions. Of the monohydroxyquinoline isomers, only 8-hydroxyquinoline possesses the correct conformation—with the hydroxyl group and the ring nitrogen in proximity—to act as a potent bidentate chelating agent for divalent metal ions.[1] This chelating property is fundamental to many of the observed bioactivities of 8-HQ and its derivatives, as it can disrupt metal homeostasis in pathogenic cells or modulate metal-induced toxicity in neurodegenerative diseases.[1]

Isomers such as 2-hydroxyquinoline and 4-hydroxyquinoline exist in tautomeric equilibrium with their quinolone forms (quinolin-2(1H)-one and quinolin-4(1H)-one, respectively). While they do not chelate metals in the same manner as 8-HQ, their core structure is foundational to the quinolone class of antibiotics.[2] Other isomers like 6-HQ have shown limited intrinsic antimicrobial activity compared to 8-HQ in direct comparative studies.[3]

Comparative Therapeutic Potential

The therapeutic potential of hydroxyquinoline isomers is broad, with significant research focused on anticancer, antimicrobial, and neuroprotective applications.

Anticancer Activity

Both 8-HQ and 4-HQ derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism for 8-HQ derivatives often involves metal chelation, induction of oxidative stress, and apoptosis.[4][5]

Table 1: Comparative Cytotoxicity (IC50) of 8-Hydroxyquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-Hydroxy-5-nitroquinoline (NQ)Raji (Burkitt's lymphoma)~2-4Clioquinol~20
7-Pyrrolidinomethyl-8-hydroxyquinolineLeukemia (average)15.5--
7-Morpholinomethyl-8-hydroxyquinolineLeukemia (average)8.1--
7-Diethylaminomethyl-8-hydroxyquinolineLeukemia (average)4.5--
Tris(8-hydroxyquinoline)iron (Feq3)SCC9 (Head and Neck)~5-10**--
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)6.25 µg/mL--
Umbelliferone-8-hydroxyquinoline conjugateVarious fungi10.6 µg/mLCarbendazim2.3 µg/mL

*Value estimated from 5-10 fold difference reported in the study.[2] **Value estimated from graphical data in the study.[6]

Table 2: Cytotoxicity (IC50) of 4-Hydroxyquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3g (a 4-hydroxyquinolone analogue)HCT116 (Colon)12.36Doxorubicin0.98
Compound 3g (a 4-hydroxyquinolone analogue)A549 (Lung)15.21Doxorubicin1.21
Compound 3g (a 4-hydroxyquinolone analogue)PC3 (Prostate)17.15Doxorubicin1.87
Compound 3g (a 4-hydroxyquinolone analogue)MCF-7 (Breast)14.73Doxorubicin1.13
Antimicrobial Activity

The antimicrobial properties of hydroxyquinolines are among their most well-known attributes. 8-HQ derivatives are effective against a broad spectrum of bacteria and fungi. A direct comparative study demonstrated that only 8-HQ, and not 2-HQ, 4-HQ, or 6-HQ, exhibited activity against various human intestinal bacteria.[3] The 4-HQ core, however, is central to the widely used quinolone antibiotics.

Table 3: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives

Compound/DerivativeBacterial/Fungal StrainMIC (µM)Reference CompoundMIC (µM)
8-Hydroxyquinoline (Parent)M. tuberculosis3.6--
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosis0.1--
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)MRSA1.1--
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)MSSA2.2--
Neuroprotective Effects

Derivatives of 8-HQ have been investigated as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8] Their mechanism is thought to involve the chelation of excess metal ions (like copper and zinc) in the brain, which are implicated in the aggregation of amyloid-beta plaques. Clioquinol and its second-generation analogue PBT2 are notable examples. In a study on human neuroblastoma cells under high-glucose-induced stress, 8-HQ derivatives, particularly nitroxoline and clioquinol, significantly increased cell viability and attenuated the expression of the cell-death-related protein calpain.[7] Separately, a derivative of 6-hydroxyquinoline has also shown neuroprotective potential by inhibiting oxidative stress, inflammation, and apoptosis in a rat model of cerebral ischemia/reperfusion.[9]

Table 4: Neuroprotective Activity of Hydroxyquinoline Isomers

Compound/DerivativeModel SystemMeasured Effect
Nitroxoline (8-HQ derivative)SH-SY5Y cells (high glucose)Increased cell viability to ~96% (from 74%)
Clioquinol (8-HQ derivative)SH-SY5Y cells (high glucose)Increased cell viability to ~93% (from 74%)
8-HydroxyquinolineSH-SY5Y cells (high glucose)Increased cell viability to ~87% (from 74%)
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineRat model of cerebral ischemiaDecreased oxidative stress markers and caspase activity

Signaling Pathways and Mechanisms of Action

The therapeutic effects of hydroxyquinoline isomers are mediated through various signaling pathways. A prominent example for an 8-HQ derivative is the induction of apoptosis in cancer cells via the death receptor pathway.

Death_Receptor_Pathway Feq3 Tris(8-Hydroxyquinoline)iron (Feq3) ROS ↑ Reactive Oxygen Species (ROS) Feq3->ROS FasL_Fas ↑ FasL / Fas Expression Feq3->FasL_Fas Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Stress DISC Death-Inducing Signaling Complex (DISC) (FADD, TRADD) FasL_Fas->DISC Recruitment Caspase8 Caspase-8 Activation DISC->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Direct Cleavage tBid tBid (Truncated Bid) Bid->tBid Cleavage tBid->Mitochondria Translocation CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by Tris(8-HQ)iron via the death receptor pathway.[4][6]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from standardized in vitro assays designed to measure cytotoxicity and antimicrobial activity.

Protocol 1: MTT Assay for Cellular Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the concentration of a hydroxyquinoline derivative that inhibits the growth of a cultured cell line by 50% (IC50).

Methodology:

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubated overnight (37°C, 5% CO₂) to allow for cell attachment.[10]

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with the solvent only.[10]

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[11]

  • MTT Addition: After incubation, 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[12] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is often left on a shaker for a period to ensure complete dissolution.[12]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is used to subtract background absorbance.[12]

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the solvent-treated control cells. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antibacterial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a hydroxyquinoline derivative against specific bacterial strains.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared. Typically, colonies from an overnight culture on an agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Compound Dilution: A two-fold serial dilution of the hydroxyquinoline derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific bacterium being tested.[14]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.[13]

Conclusion

The hydroxyquinoline isomers, particularly 8-hydroxyquinoline, represent a highly valuable and versatile scaffold for drug development. The potent metal-chelating ability of 8-HQ underpins its broad-spectrum anticancer, antimicrobial, and neuroprotective activities. While other isomers like 4-HQ and 6-HQ have also shown promise in specific applications, direct comparative studies remain limited. The extensive body of research on 8-HQ derivatives provides a strong foundation for further optimization. Future research should focus on conducting more head-to-head comparisons of the various isomers to fully elucidate their relative therapeutic potential and to develop new derivatives with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2-Hydroxyquinoline is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety Precautions

Before handling this compound for disposal, ensure all necessary safety measures are in place. This chemical is classified as hazardous, causing skin irritation and serious eye damage, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles with side-shields, and protective clothing. In case of dust formation, use a NIOSH/MSHA approved respirator.

  • Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

  • Ignition Sources: Keep the chemical away from heat and all sources of ignition. Use non-sparking or spark-proof tools during handling and disposal procedures.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

Properly categorize the waste at the point of generation. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.

  • Unused or Expired this compound: Pure, solid chemical waste.

  • Contaminated Materials: Items such as gloves, filter paper, and wipes that have come into contact with this compound.

  • Empty Containers: Original containers that held the chemical.

2. Waste Collection and Storage:

  • Collect solid this compound waste and contaminated materials by sweeping them up and placing them into suitable, closed, and clearly labeled containers for disposal. Avoid generating dust during this process.

  • Containers for waste must be tightly closed and stored in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

3. Approved Disposal Method:

Disposal must be conducted in accordance with all applicable local, state, and federal regulations.

  • Primary Disposal Route: The recommended method for disposing of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Arrange for collection by a certified hazardous waste disposal company.

  • Prohibited Actions: Do not discharge this compound or its containers into sewer systems, water, or the general environment.

4. Management of Empty Containers:

  • Empty containers should be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling if permissible by local regulations. Combustible packaging materials may also be incinerated.

Summary of Disposal Procedures

The following table summarizes the essential handling and disposal information for different types of this compound waste.

Waste TypeHandling and Collection ProcedureContainer RequirementsFinal Disposal Method
Solid this compound Use spark-proof tools. Avoid dust formation. Sweep up and place in a designated waste container.Tightly sealed, suitable container labeled "Hazardous Waste" with the chemical name.Arrange for disposal at an approved waste disposal plant (e.g., licensed chemical incinerator).
Contaminated Labware & Debris Collect all contaminated items (gloves, wipes, etc.) promptly. Avoid contact with skin and eyes.Place in a suitable, closed, and labeled hazardous waste container.Dispose of contents at an approved waste disposal plant.
Empty Chemical Containers Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste.N/APuncture to prevent reuse. Dispose of in a sanitary landfill or offer for recycling/reconditioning per regulations.
Accidental Spills Evacuate personnel. Remove ignition sources. Use personal protective equipment. Sweep up spilled material and place in a container for disposal.Suitable, closed container for disposal.Treat as solid this compound waste. Dispose of at an approved waste disposal plant.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound waste is illustrated below.

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